4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-15-8-12(9-17)4-7-14(15)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCCPVWYLPJNBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353257 | |
| Record name | 4-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321432-05-7 | |
| Record name | 4-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 321432-05-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde CAS number
An In-Depth Technical Guide to 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde CAS Number: 321432-05-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aromatic aldehyde that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its molecular architecture, which combines a vanillin core with a fluorinated benzyl moiety, makes it a strategic building block for the synthesis of complex organic molecules with potential therapeutic applications. The CAS number for this compound is 321432-05-7.[1]
The significance of this compound lies in the strategic incorporation of a fluorine atom. In medicinal chemistry, the introduction of fluorine is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. The 4-fluorobenzyl group can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity, all of which are critical parameters in the development of effective pharmaceuticals.[2] This guide provides a comprehensive overview of its synthesis, properties, and applications, offering field-proven insights for its use in research and development.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. A thorough understanding of these characteristics is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 321432-05-7 | [1] |
| Molecular Formula | C₁₅H₁₃FO₃ | [1][3] |
| Molecular Weight | 260.26 g/mol | [1][3] |
| Appearance | White solid | [3] |
| Melting Point | 62–63 °C | [3] |
| IUPAC Name | 4-[(4-fluorophenyl)methoxy]-3-methoxybenzaldehyde | [1] |
Spectroscopic Data Interpretation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum would characteristically show signals for the aldehydic proton, aromatic protons on both rings, the benzylic methylene protons, and the methoxy protons. ¹³C NMR provides detailed information on the carbon framework.[1][3]
-
Mass Spectrometry (MS) : This technique is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the compound's molecular mass (260.26 g/mol ).[1]
-
Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorptions would include a strong C=O stretch for the aldehyde and C-O stretches for the ether and methoxy groups.[1]
Synthesis and Mechanistic Insights
The most common and efficient method for synthesizing this compound is via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Reaction Scheme:
Caption: Williamson ether synthesis of the target compound.
Detailed Step-by-Step Experimental Protocol[3]
-
Reagent Preparation : To a solution of vanillin (1 equivalent) in anhydrous Dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1 equivalent) and a catalytic amount of potassium iodide (KI).
-
Causality : Vanillin is the starting phenol. K₂CO₃ is a mild base used to deprotonate the hydroxyl group of vanillin, forming a more nucleophilic phenoxide ion. DMF is an ideal polar aprotic solvent that solvates the potassium cation, leaving the phenoxide anion more reactive. KI acts as a catalyst; the iodide ion is a better nucleophile than chloride and can transiently replace the chloride on the benzyl halide via the Finkelstein reaction, creating a more reactive benzyl iodide intermediate.
-
-
Reaction Initiation : Stir the mixture at 60°C for approximately 20 minutes to ensure complete formation of the phenoxide.
-
Addition of Alkylating Agent : Add a solution of 4-fluorobenzyl chloride (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction Progression : Heat the reaction mixture to 70°C and maintain for 22 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).
-
Self-Validation : Monitoring by TLC allows for visual confirmation that the starting materials are being consumed and the product is being formed, ensuring the reaction proceeds to completion before workup.
-
-
Workup and Extraction : After cooling, add water to the reaction mixture. This step quenches the reaction and dissolves the inorganic salts. Extract the aqueous layer with ethyl acetate multiple times.
-
Causality : The organic product is soluble in ethyl acetate, while the inorganic byproducts remain in the aqueous phase. Multiple extractions ensure maximum recovery of the product.
-
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white solid.[3]
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is a critical step. A multi-technique approach ensures the reliability of the results.
Caption: Standard workflow for analytical characterization.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a versatile intermediate in the synthesis of novel bioactive compounds. Its structure is a valuable scaffold that can be further elaborated to target a wide range of biological systems.
-
Scaffold for Biologically Active Molecules : The aldehyde functional group is a reactive handle that can be readily converted into other functionalities (e.g., amines, alcohols, carboxylic acids) or used in condensation reactions to build more complex molecular architectures. A notable application is its use in the synthesis of novel coumarin hybrids that have demonstrated activity against both drug-sensitive and drug-resistant neuroblastoma cells.[3]
-
Role of the Fluorobenzyl Moiety : The introduction of a fluorine atom onto the benzyl ring is a key strategic decision in medicinal chemistry. The C-F bond is highly stable, which can block metabolic attack at that position, thereby increasing the half-life of a drug. Furthermore, fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.[2] This makes the title compound a valuable precursor for creating drug candidates with enhanced pharmacokinetic profiles.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
-
Hazard Identification : According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows[1]:
-
Harmful if swallowed (Acute toxicity, oral)
-
Harmful in contact with skin (Acute toxicity, dermal)
-
Causes skin irritation
-
Causes serious eye irritation
-
Harmful if inhaled (Acute toxicity, inhalation)
-
May cause respiratory irritation
-
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[4][5]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]
-
First Aid Measures :
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block for the advancement of pharmaceutical research. Its synthesis is straightforward, and its structure is ripe for chemical modification. The presence of the fluorobenzyl group provides a distinct advantage for developing drug candidates with improved metabolic stability and efficacy. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this valuable compound into their drug discovery and development workflows.
References
- 1. This compound | C15H13FO3 | CID 737536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde: Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary: This guide provides a comprehensive technical overview of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde, a key organic intermediate. The document details its physicochemical properties, provides a validated, step-by-step synthesis protocol, and explores its applications, particularly as a structural scaffold in medicinal chemistry and drug development. Designed for researchers and scientists, this paper emphasizes the rationale behind experimental procedures and the strategic importance of the compound's fluorinated moiety in creating novel bioactive molecules.
Introduction to a Versatile Building Block
This compound is an aromatic aldehyde that serves as a high-value building block in organic synthesis. Its structure is derived from vanillin, a naturally occurring compound, but is strategically modified with a 4-fluorobenzyl ether group. This modification is not trivial; the introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]
The molecule's architecture combines three key functional regions:
-
The Aldehyde Group: A versatile chemical handle for a wide array of reactions, including condensations, reductive aminations, and oxidations, enabling the construction of more complex molecular frameworks.
-
The Vanillin Core: A substituted aromatic ring providing a rigid scaffold with specific electronic and steric properties.
-
The 4-Fluorobenzyl Ether Moiety: This group is critical. The ether linkage offers stability, while the terminal fluorine atom can improve metabolic stability by blocking potential sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity for better membrane permeability.[1]
This guide will elucidate the essential technical data, synthesis, and utility of this compound, providing a foundational resource for its application in research and development.
Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of chemical synthesis and application. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-[(4-fluorophenyl)methoxy]-3-methoxybenzaldehyde | [2] |
| CAS Number | 321432-05-7 | [2] |
| Molecular Formula | C₁₅H₁₃FO₃ | [2] |
| Molecular Weight | 260.26 g/mol | [2][3] |
| Appearance | White solid | [3] |
| Melting Point | 62–63 °C | [3] |
| Synonyms | 4-((4-fluorobenzyl)oxy)-3-methoxybenzaldehyde | [2] |
Spectroscopic Profile
The identity and purity of the compound are unequivocally confirmed through a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): Techniques like GC-MS confirm the molecular weight (m/z = 260.26) and can provide fragmentation patterns that further validate the structure.[2]
-
Infrared (IR) Spectroscopy: IR analysis reveals the presence of key functional groups, such as the characteristic aldehyde C=O stretch.[2]
Synthesis and Purification
The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This method involves the nucleophilic substitution of a halide by an alkoxide.
Synthetic Pathway Overview
The reaction proceeds by deprotonating the phenolic hydroxyl group of vanillin to form a phenoxide, which then acts as a nucleophile to displace the chloride from 4-fluorobenzyl chloride.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and is designed to be self-validating through clear checkpoints for reaction monitoring and product characterization.[3]
Reagents & Equipment:
-
Vanillin (5 mmol, 1.0 eq)
-
4-Fluorobenzyl chloride (5 mmol, 1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (5 mmol, 1.0 eq)
-
Potassium Iodide (KI) (catalytic amount, ~50 mg)
-
Anhydrous Dimethylformamide (DMF) (7 mL)
-
Ethyl acetate, 1N Sodium Hydroxide (NaOH), Brine
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
Separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a solution of vanillin (0.76 g, 5 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add anhydrous K₂CO₃ (0.69 g, 5 mmol) and a catalytic amount of KI.
-
Expert Insight: K₂CO₃ is a suitable base for deprotonating the phenol without hydrolyzing other functional groups. The addition of KI facilitates the reaction by transiently forming the more reactive 4-fluorobenzyl iodide in situ (Finkelstein reaction).
-
-
Initial Heating: Stir the mixture at 60 °C for 20 minutes to ensure complete formation of the potassium phenoxide salt.
-
Addition of Alkylating Agent: Add a solution of 4-fluorobenzyl chloride (5 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 70 °C and maintain for approximately 22 hours.
-
Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate) to observe the consumption of vanillin.
-
-
Quenching and Extraction: After cooling to room temperature, add water (30 mL) to quench the reaction and dissolve inorganic salts. Extract the aqueous layer with ethyl acetate (2 x 20 mL, 1 x 15 mL).
-
Washing: Combine the organic phases and wash sequentially with 1N NaOH (10 mL) to remove any unreacted vanillin, followed by water (10 mL) and brine (15 mL).
-
Expert Insight: The basic wash is a critical purification step that selectively removes the acidic starting material, simplifying the final purification.
-
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure using a rotary evaporator. The crude product is often an oil that crystallizes upon standing or with the addition of a non-polar solvent like diethyl ether.[3]
Purification and Characterization
The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield a white, crystalline solid. The final product's identity and purity (>95%) must be confirmed using the spectroscopic methods outlined in Section 2.
Applications in Research and Drug Development
The true value of this compound lies in its utility as a precursor to biologically active molecules.
Intermediate for Bioactive Heterocycles
This compound is a valuable starting material for synthesizing complex molecules. For instance, it has been used in the synthesis of novel coumarin hybrids.[3] In this context, the aldehyde functional group is typically condensed with an active methylene compound to form a new carbon-carbon double bond, which is a key step in building the final heterocyclic system.
Case Study: Precursor to Anti-Neuroblastoma Agents
A notable application is its use in creating coumarin-based compounds that have demonstrated activity against both drug-sensitive and drug-resistant neuroblastoma cells.[3] The 4-fluorobenzyl moiety of the parent aldehyde is incorporated directly into the final structure, where it likely contributes to the molecule's overall bioactivity and pharmacological profile. This underscores the compound's direct relevance in the search for new therapeutic agents.
The Fluorine Advantage in Drug Design
As previously mentioned, the strategic placement of fluorine is a cornerstone of modern medicinal chemistry. A closely related compound, 4-(Difluoromethoxy)-3-methoxybenzaldehyde, is a key intermediate in the synthesis of Roflumilast, a PDE4 inhibitor for treating COPD.[1] This highlights the industry-proven value of the fluorinated benzaldehyde scaffold. By using this compound, researchers can:
-
Improve Metabolic Stability: The C-F bond is exceptionally strong, making the benzyl ring less susceptible to metabolic hydroxylation.
-
Modulate Lipophilicity: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.
-
Enhance Target Binding: The electronegative fluorine can form productive interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in a protein's active site.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[2]
-
Recommended Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
This compound is more than just a chemical compound; it is a strategically designed tool for molecular innovation. Its combination of a reactive aldehyde, a stable vanillin core, and a pharmacologically advantageous fluorobenzyl group makes it an exceptionally valuable intermediate for researchers in organic synthesis and drug discovery. The reliable synthesis and well-defined properties of this building block empower scientists to construct novel molecules with tailored biological activities, paving the way for the development of next-generation therapeutics.
References
An In-depth Technical Guide to 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde, a key vanillin derivative with significant applications in medicinal chemistry and drug development. We will delve into its precise chemical identity, a detailed and rationalized synthesis protocol, physicochemical properties, and its role as a versatile scaffold for creating novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic use of this compound.
Introduction: The Strategic Value of Vanillin Scaffolds
Vanillin (4-hydroxy-3-methoxybenzaldehyde), a principal component of the vanilla bean, is more than a simple flavoring agent; it is a privileged molecular scaffold in drug discovery.[1][2] Its aromatic ring is adorned with aldehyde, hydroxyl, and ether functional groups, which serve as versatile handles for chemical modification.[1][2] This structural versatility allows for the synthesis of a vast library of derivatives with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]
The targeted modification of vanillin's core structure is a cornerstone of modern medicinal chemistry. By introducing specific substituents, we can fine-tune the molecule's physicochemical properties—such as lipophilicity and metabolic stability—to enhance its interaction with biological targets.[1][5] The subject of this guide, this compound, is a prime example of such strategic modification, incorporating a fluorinated benzyl group to unlock new pharmacological potential.
Nomenclature and Structural Identity
Correctly identifying a compound is critical for reproducibility and regulatory compliance. Here, we establish the definitive nomenclature and structural details for the target molecule.
-
IUPAC Name: 4-[(4-Fluorophenyl)methoxy]-3-methoxybenzaldehyde[6]
-
Common Names: this compound, 4-((4-Fluorobenzyl)oxy)-3-methoxybenzaldehyde
-
CAS Number: 321432-05-7[6]
-
Molecular Formula: C₁₅H₁₃FO₃[6]
-
Molecular Weight: 260.26 g/mol [6]
Structure:
The structure consists of a vanillin core where the phenolic hydroxyl group at position 4 has been etherified with a 4-fluorobenzyl group. This modification significantly increases the molecule's lipophilicity and introduces a fluorine atom, a common strategy in drug design to improve metabolic stability and binding affinity.[5]
Synthesis and Mechanistic Rationale
The most efficient and common method for preparing this compound is through a Williamson ether synthesis. This nucleophilic substitution reaction provides a high yield and is scalable.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis protocol.
Caption: Williamson ether synthesis workflow for the target compound.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with purification and characterization steps ensuring the integrity of the final product. A published procedure reports a yield of 85% with a melting point of 62–63 °C.[7]
Materials:
-
Vanillin (1 equivalent)
-
4-Fluorobenzyl chloride (or bromide) (1 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1 equivalent)[7]
-
Potassium Iodide (KI) (catalytic amount)[7]
-
Anhydrous Dimethylformamide (DMF)[7]
-
Ethyl acetate
-
Deionized water
-
Brine
Procedure:
-
Reaction Setup: To a solution of vanillin (5 mmol) in anhydrous DMF (5 mL), add anhydrous K₂CO₃ (5 mmol) and a catalytic amount of KI (50 mg).[7]
-
Scientist's Insight: Potassium carbonate is a mild base, ideal for deprotonating the phenolic hydroxyl group of vanillin without causing unwanted side reactions. DMF is an excellent polar aprotic solvent that facilitates the SN2 reaction. The catalytic KI promotes the reaction, especially if using benzyl chloride, via the Finkelstein reaction to form the more reactive benzyl iodide in situ.
-
-
Initial Stirring: Stir the mixture at 60 °C for 20 minutes to ensure complete formation of the potassium vanillinate salt.[7]
-
Addition of Electrophile: Add a solution of 4-fluorobenzyl chloride (5 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.[7]
-
Reaction: Heat the reaction mixture to 70 °C and maintain for approximately 22 hours, monitoring by TLC until the starting material is consumed.[7]
-
Quenching and Extraction: After cooling to room temperature, add water (30 mL) and perform extractions with ethyl acetate (3 x 20 mL).[7]
-
Washing: Combine the organic phases and wash sequentially with 1N NaOH (10 mL) to remove any unreacted vanillin, water (15 mL), and finally brine (15 mL).[7]
-
Scientist's Insight: The basic wash is a critical purification step. Unreacted vanillin is acidic and will be extracted into the aqueous NaOH layer as its sodium salt, leaving the neutral ether product in the organic layer.
-
-
Drying and Evaporation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[7] The resulting crude product is often an oil that crystallizes upon standing or with the addition of a non-polar solvent like diethyl ether.[7]
-
Characterization: Confirm the structure and purity of the white solid product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be consistent with literature values (62-63 °C).[7]
Physicochemical Properties
The key physicochemical properties, computed by PubChem, are summarized below. These values are essential for formulation, dosage form design, and predicting pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃FO₃ | [6] |
| Molecular Weight | 260.26 g/mol | [6] |
| IUPAC Name | 4-[(4-fluorophenyl)methoxy]-3-methoxybenzaldehyde | [6] |
| CAS Number | 321432-05-7 | [6] |
| Melting Point | 62-63 °C (experimental) | [7] |
| XLogP3 | 2.9 | [6][8] |
| Hydrogen Bond Donor Count | 0 | [6][8] |
| Hydrogen Bond Acceptor Count | 3 | [6][8] |
Applications in Drug Discovery and Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate for building more complex, biologically active molecules.[5] The aldehyde group is a key functional handle for further reactions.
Precursor for Schiff Bases and Chalcones
The aldehyde functionality readily reacts with primary amines to form Schiff bases (imines) or with ketones in the presence of a base (Claisen-Schmidt condensation) to form chalcones.[2] Both Schiff bases and chalcones derived from vanillin are known to possess a wide range of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: The imine linkage in Schiff bases is often crucial for antimicrobial effects.[2][4]
-
Anticancer Activity: Vanillin derivatives have shown promise against various cancer cell lines, with some acting as inhibitors of key enzymes like cyclin-dependent kinases (CDKs).[3]
-
Anti-inflammatory Activity: Vanillin derivatives can inhibit inflammatory pathways, such as the NF-κB signaling pathway.[3]
Role of the Fluorobenzyl Moiety
The introduction of the 4-fluorobenzyl group is a deliberate strategic choice in medicinal chemistry.[5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.[5]
-
Enhanced Binding: Fluorine can engage in favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites, potentially increasing the potency of the final compound.[5]
-
Modulated Lipophilicity: The fluorobenzyl group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target.[5]
Example Pathway: Inhibition of Inflammatory Signaling
Many vanillin derivatives exhibit anti-inflammatory properties by modulating the NF-κB pathway.[3] While the direct target of this specific compound is not defined, its derivatives could be designed to act as inhibitors within this cascade.
Caption: Hypothetical inhibition of the NF-κB inflammatory pathway.
Conclusion
This compound is a high-value synthetic intermediate derived from the versatile vanillin scaffold. Its synthesis is robust and well-documented. The strategic incorporation of a fluorobenzyl group enhances its utility for developing drug candidates with improved pharmacokinetic and pharmacodynamic profiles. For drug discovery professionals, this compound represents a key starting material for creating novel therapeutics targeting a range of diseases, from infectious agents to cancer and inflammatory disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jddtonline.info [jddtonline.info]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C15H13FO3 | CID 737536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde | C15H13FO3 | CID 573045 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde: Synthesis, Properties, and Applications
Abstract: This technical guide provides an in-depth overview of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde, a key aromatic aldehyde intermediate in synthetic organic chemistry. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, and its applications in the development of novel bioactive molecules. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development, offering critical insights into the utilization of this versatile building block.
Chemical Identity and Synonyms
This compound is an organic compound that serves as a valuable precursor in various synthetic pathways. For clarity and comprehensive database searching, it is crucial to be aware of its various synonyms and identifiers.
Systematic and Common Names:
-
IUPAC Name: 4-[(4-fluorophenyl)methoxy]-3-methoxybenzaldehyde[1]
-
4-[(4-fluorobenzyl)oxy]-3-methoxybenzenecarbaldehyde[1]
-
4-((4-fluorobenzyl)oxy)-3-methoxybenzaldehyde[1]
-
Benzaldehyde, 4-[(4-fluorobenzyl)oxy]-3-methoxy-
Registry Numbers:
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including reaction setup, purification, and storage.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃FO₃ | PubChem[1] |
| Molecular Weight | 260.26 g/mol | PubChem[1] |
| Appearance | White solid | MDPI[2] |
| Melting Point | 62–63 °C | MDPI[2] |
| Solubility | Soluble in organic solvents such as DMF and ethyl acetate. | MDPI[2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a reliable and well-established method in organic chemistry. This process involves the reaction of a phenoxide with a primary alkyl halide.
Reaction Principle
The synthesis starts with vanillin (4-hydroxy-3-methoxybenzaldehyde), which is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of 4-fluorobenzyl chloride, leading to the formation of the desired ether linkage via an Sₙ2 reaction.
Experimental Protocol
The following protocol is adapted from a peer-reviewed research article and provides a step-by-step method for the synthesis of this compound[2].
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
4-Fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI), catalytic amount
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a solution of vanillin (0.76 g, 5 mmol) in anhydrous DMF (5 mL), add anhydrous potassium carbonate (0.69 g, 5 mmol) and a catalytic amount of potassium iodide (50 mg).
-
Stir the mixture at 60 °C for 20 minutes to facilitate the formation of the phenoxide.
-
Add a solution of 4-fluorobenzyl chloride (5 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70 °C and maintain for 22 hours.
-
After the reaction is complete, add water (30 mL) to the mixture.
-
Perform extractions with ethyl acetate (2 x 20 mL, 1 x 15 mL).
-
Combine the organic phases and wash with 1N NaOH (10 mL) and water (15 mL).
-
Re-extract the combined aqueous phases with ethyl acetate (10 mL).
-
Combine all organic phases and wash with water (10 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting product can be crystallized, potentially with the addition of a few drops of anhydrous diethyl ether, to yield this compound as a white solid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound is a valuable building block in medicinal chemistry, primarily due to the presence of the fluorobenzyl ether moiety and the reactive aldehyde group.
Synthesis of Bioactive Heterocycles
The aldehyde functional group is a versatile handle for the construction of various heterocyclic systems. For instance, it can undergo condensation reactions with hydrazines to form hydrazones, which are precursors to a wide range of bioactive molecules.
A notable application is in the synthesis of novel coumarin hybrids. Coumarins are a class of natural products known for their diverse pharmacological activities. By reacting this compound with an appropriate coumarin-based hydrazine, researchers have developed new hybrid molecules with potential anticancer activity against neuroblastoma cells[2]. The fluorinated benzyl group in these hybrids can enhance properties such as metabolic stability and binding affinity to biological targets.
Role of the Fluorine Atom
The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to improve their pharmacokinetic and pharmacodynamic profiles. The 4-fluoro substituent on the benzyl group can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, leading to a longer in vivo half-life.
-
Modulate Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Improve Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity and potency.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons, the methoxy group (singlet around 3.9 ppm), the benzylic protons (singlet around 5.1 ppm), and the aldehyde proton (singlet around 9.8 ppm).
-
¹³C NMR would display distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group (around 191 ppm).
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 260.26).
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), C-O-C stretching of the ether linkage, and C-F stretching.
-
Elemental Analysis: As reported in the literature, the elemental composition can be confirmed by combustion analysis, which should correspond to the calculated percentages of carbon, hydrogen, and other elements in the molecular formula[2].
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Hazard Identification: This compound is generally considered to be an irritant. It may cause eye, skin, and respiratory tract irritation. It may be harmful if swallowed, inhaled, or absorbed through the skin.
-
Personal Protective Equipment (PPE): It is recommended to use standard laboratory PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with eyes, skin, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically important intermediate for the synthesis of complex organic molecules. Its straightforward synthesis, coupled with the advantageous properties conferred by the fluorobenzyl ether moiety, makes it a valuable tool for medicinal chemists and drug development professionals. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its potential in the discovery of novel therapeutic agents.
References
A Technical Guide to the Biological Activity of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the chemical properties and projected biological activity of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde, a synthetic derivative of vanillin. While direct biological studies on this specific molecule are not extensively published, this document synthesizes data from closely related analogues to build a robust scientific forecast of its potential as a therapeutic agent. We delve into its chemical identity, established synthesis, and infer its likely anticancer activity based on structure-activity relationship (SAR) principles established for the benzyloxybenzaldehyde scaffold. Detailed, field-proven experimental protocols for validating these hypothesized activities are provided, offering a clear roadmap for future research. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel vanillin ethers.
Chemical Identity and Rationale
Molecular Profile
This compound (hereafter referred to as F-BMA) is a substituted benzaldehyde belonging to the vanillin ether class of compounds. It is structurally characterized by a vanillin core (3-methoxybenzaldehyde) where the phenolic hydroxyl group at position 4 is etherified with a 4-fluorobenzyl group.
The introduction of the 4-fluorobenzyl moiety is a deliberate medicinal chemistry strategy. The benzyl group increases lipophilicity, which can enhance cell membrane permeability. The fluorine atom at the para-position of the benzyl ring is a bioisostere for a hydrogen atom but possesses unique electronic properties. It is highly electronegative and can form strong hydrogen bonds, potentially improving target binding affinity. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic oxidation at that position, thereby increasing the compound's metabolic stability and bioavailability.
| Property | Value | Source |
| IUPAC Name | 4-[(4-fluorophenyl)methoxy]-3-methoxybenzaldehyde | PubChem[1] |
| Molecular Formula | C₁₅H₁₃FO₃ | PubChem[1] |
| Molecular Weight | 260.26 g/mol | PubChem[1] |
| CAS Number | 321432-05-7 | PubChem[1] |
| Appearance | White solid | [2] |
| Melting Point | 62–63 °C | [2] |
Synthesis Overview
F-BMA is synthesized via a standard Williamson ether synthesis. The process involves the deprotonation of the phenolic hydroxyl group of vanillin using a suitable base, followed by nucleophilic substitution with 4-fluorobenzyl chloride.[2]
A typical laboratory-scale synthesis protocol is as follows:
-
Vanillin (1 equivalent) is dissolved in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Anhydrous potassium carbonate (K₂CO₃, 1 equivalent) and a catalytic amount of potassium iodide (KI) are added to the solution.
-
The mixture is stirred at an elevated temperature (e.g., 60 °C) for approximately 20 minutes to facilitate the formation of the phenoxide anion.
-
A solution of 4-fluorobenzyl chloride (1 equivalent) in DMF is added dropwise.
-
The reaction is heated (e.g., 70 °C) for several hours (typically monitored by TLC) until completion.[2]
-
Post-reaction, the mixture is quenched with water and extracted with an organic solvent like ethyl acetate.
-
The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under vacuum to yield the crude product, which can be purified by crystallization or column chromatography.[2]
Causality Behind Experimental Choices:
-
Anhydrous DMF: Used as a solvent because its polar aprotic nature effectively solvates the potassium cation without interfering with the nucleophilicity of the phenoxide.
-
K₂CO₃: A moderately strong base, sufficient to deprotonate the weakly acidic phenolic hydroxyl group without causing side reactions.
-
KI: Acts as a catalyst via the Finkelstein reaction, where iodide displaces the chloride on the benzyl halide, forming a more reactive benzyl iodide in situ, which accelerates the rate of substitution.
-
Heat: Provides the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate.
Projected Biological Activity: Anticancer Potential
While direct bioactivity data for F-BMA is sparse, a compelling case for its anticancer potential can be constructed from studies on structurally analogous benzyloxybenzaldehyde derivatives.
Inferred Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction
Research on a series of benzyloxybenzaldehyde analogues has demonstrated significant cytotoxic activity against human promyelocytic leukemia (HL-60) cells.[3] These compounds were shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis.[3] The mechanism involves the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[3]
The core benzyloxybenzaldehyde scaffold appears to be the pharmacophore responsible for this activity. It is highly probable that F-BMA acts through a similar mechanism. The aldehyde functional group is crucial, as it can form Schiff bases with biological amines, potentially interfering with protein function.
The proposed signaling pathway leading to apoptosis is illustrated below.
Structure-Activity Relationship (SAR) Insights
The vanillin scaffold is considered a "privileged" structure in drug discovery due to its versatile functional groups—aldehyde, ether, and the aromatic ring—which can be readily modified.[4]
-
Ether Linkage: The conversion of the phenolic hydroxyl to an ether, such as the benzyloxy group in F-BMA, is a critical modification. It increases lipophilicity and removes the acidic proton, altering the molecule's electronic properties and its ability to act as a hydrogen bond donor. This modification is consistently seen in active anticancer derivatives.[5]
-
Aldehyde Group: The aldehyde is a key hotspot for activity. Its electrophilic nature allows for interactions with nucleophilic residues in proteins. Modifications to this group often lead to significant changes in cytotoxicity.[5][6]
-
Fluorine Substitution: The addition of an electron-withdrawing group like fluorine to the benzyl ring is a common strategy to enhance biological activity.[5] Fluorine can increase binding affinity through favorable electrostatic interactions and block metabolic degradation, enhancing the compound's pharmacokinetic profile.
Based on these principles, F-BMA is logically predicted to exhibit potent, if not enhanced, anticancer activity compared to its non-fluorinated counterpart, 4-(benzyloxy)-3-methoxybenzaldehyde.[7]
Recommended Experimental Validation Protocols
To empirically determine the biological activity of F-BMA, a tiered series of in vitro assays is recommended. The following protocols represent a self-validating system for assessing anticancer potential.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HL-60, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of F-BMA in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol determines if the compound induces arrest at a specific phase of the cell cycle.
-
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells with flow cytometry, one can distinguish cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
-
Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates and treat with F-BMA at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvesting: Harvest cells (including floating cells in the supernatant) and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20 °C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software. A significant accumulation of cells in one phase compared to the vehicle control indicates cell cycle arrest.
Quantitative Data from Analogues
The following table summarizes the reported anticancer activity for benzyloxybenzaldehyde analogues, providing a benchmark for the expected potency of F-BMA.
| Compound | Cell Line | Activity Metric (IC₅₀) | Key Finding | Reference |
| 2-(benzyloxy)-5-methoxybenzaldehyde | HL-60 | ~5 µM | Induced G2/M arrest and apoptosis. | [3] |
| 2-[(4-chlorobenzyl)oxy]benzaldehyde | HL-60 | ~10 µM | Exhibited significant cytotoxic activity. | [3] |
| Vanillin (parent compound) | B16F10 | ~5 µg/mL | Reduced cell viability and tumor volume in vivo. | [8] |
Discussion and Future Directions
The chemical structure of this compound is rationally designed for enhanced biological activity. Based on robust evidence from closely related analogues, it is strongly hypothesized to possess anticancer properties, likely acting via the induction of G2/M cell cycle arrest and apoptosis. The presence of the 4-fluoro substituent is predicted to enhance potency and metabolic stability compared to its non-fluorinated counterpart.
The immediate future direction is the empirical validation of these hypotheses. The protocols outlined in Section 3.0 provide a clear path for initial screening. Should F-BMA prove to be a potent cytotoxic agent, further studies would be warranted, including:
-
Mechanism of Action Elucidation: Western blot analysis to probe for key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) and cell cycle regulators (e.g., cyclins, CDKs).
-
Target Identification: Investigating potential protein targets, such as tubulin, given that many benzaldehyde derivatives are known microtubule inhibitors.
-
In Vivo Efficacy: Testing the compound in animal models of cancer to assess its therapeutic potential and safety profile.
Conclusion
This compound stands as a promising, yet uncharacterized, candidate for anticancer drug discovery. Its design leverages the privileged vanillin scaffold and incorporates key medicinal chemistry modifications known to enhance biological activity. By synthesizing the available data on its chemical properties and the bioactivity of its structural analogues, this guide provides a solid, scientifically-grounded rationale and a clear experimental framework for its future investigation as a potential therapeutic agent.
References
- 1. This compound | C15H13FO3 | CID 737536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Strategic Intermediate: A Technical Guide to 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde in Pharmaceutical Synthesis
Introduction: The Unseen Architect in Modern Drug Development
In the intricate landscape of pharmaceutical research and development, the success of synthesizing novel therapeutic agents often hinges on the strategic selection of key molecular building blocks. 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde, a seemingly unassuming aromatic aldehyde, has emerged as a pivotal intermediate, empowering medicinal chemists to construct complex molecular architectures with enhanced pharmacological properties. Its unique structural features—a reactive aldehyde, a methoxy group, and a fluorinated benzyl ether moiety—provide a versatile scaffold for developing next-generation therapeutics.
This technical guide offers an in-depth exploration of this compound, from its synthesis and characterization to its critical applications in drug discovery. We will delve into the causality behind experimental choices, provide validated protocols, and illuminate its role in crafting molecules with improved efficacy and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.
Physicochemical Properties and Identification
A comprehensive understanding of a molecule's physical and chemical characteristics is fundamental to its effective application. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-[(4-fluorophenyl)methoxy]-3-methoxybenzaldehyde | [PubChem CID: 737536][1] |
| CAS Number | 321432-05-7 | [PubChem CID: 737536][1] |
| Molecular Formula | C₁₅H₁₃FO₃ | [PubChem CID: 737536][1] |
| Molecular Weight | 260.26 g/mol | [PubChem CID: 737536][1] |
| Appearance | White solid | [2] |
| Melting Point | 62-63 °C | [2] |
Synthesis: A Guided Tour Through the Williamson Ether Synthesis
The most prevalent and efficient method for preparing this compound is the Williamson ether synthesis. This classic Sₙ2 reaction provides a reliable pathway to form the crucial ether linkage.[3]
The Underlying Mechanism: A Tale of Nucleophilic Attack
The synthesis begins with the deprotonation of a phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This is typically achieved using a suitable base. The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a concerted, backside attack, displacing the halide and forming the ether.[4]
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative example for the synthesis of this compound.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
4-Fluorobenzyl chloride (or bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI), catalytic amount
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of vanillin (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1 equivalent) and a catalytic amount of potassium iodide.
-
Stir the mixture at 60 °C for approximately 20 minutes. The potassium iodide serves to facilitate the reaction, particularly if a benzyl chloride is used, through the in-situ formation of the more reactive benzyl iodide (Finkelstein reaction).
-
Add a solution of 4-fluorobenzyl chloride (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 70 °C and maintain for 22 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water to quench the reaction and dissolve the inorganic salts.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound as a white solid.[2]
Causality and Optimization: The "Why" Behind the "How"
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl of vanillin without promoting significant side reactions. Stronger bases like sodium hydride could be used but may increase the risk of undesired reactions.[2][5]
-
Solvent Selection: A polar aprotic solvent like DMF is ideal as it can dissolve both the ionic phenoxide intermediate and the organic alkyl halide, facilitating the Sₙ2 reaction. Protic solvents are generally avoided as they can solvate the nucleophile, reducing its reactivity.[2]
-
Temperature Control: The reaction is heated to increase the rate of reaction. However, excessively high temperatures can favor elimination side reactions, especially with more sterically hindered alkyl halides.[6]
-
Potential Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, which is minimized by using a primary benzylic halide.[3] Another potential side reaction is C-alkylation of the phenoxide, where the alkyl group attaches to the aromatic ring instead of the oxygen. This is generally less favored under these conditions.[7]
Analytical Characterization: The Fingerprint of a Molecule
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.
| Analytical Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aldehydic proton (~9.8 ppm), aromatic protons, the benzylic methylene protons (~5.1 ppm), and the methoxy protons (~3.9 ppm). |
| ¹³C NMR | Peaks for the aldehydic carbonyl carbon (~191 ppm), aromatic carbons, the benzylic methylene carbon (~70 ppm), and the methoxy carbon (~56 ppm).[2] |
| IR Spectroscopy | Characteristic absorption bands for the aldehyde C=O stretch (~1680-1700 cm⁻¹), C-O-C ether linkages, and aromatic C-H and C=C bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (260.26 m/z).[1] |
Applications in Pharmaceutical Synthesis: A Gateway to Bioactive Molecules
The strategic placement of the fluorobenzyl ether moiety makes this compound a valuable precursor for a range of bioactive molecules.
The Fluorine Advantage in Drug Design
The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties.[8][9] The fluorine atom can:
-
Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can prolong the drug's half-life and improve its bioavailability.[10][11]
-
Enhance Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby increasing the drug's potency.[10]
-
Modulate Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its site of action.[8]
Case Study: Precursor to Coumarin Hybrids with Antiproliferative Activity
Recent research has demonstrated the use of this compound in the synthesis of novel coumarin hybrids. These compounds have shown promising activity against drug-sensitive and drug-resistant neuroblastoma cells.[2] The aldehyde functionality of the intermediate serves as a key handle for condensation reactions to build the final complex molecule.
A Structural Motif for Phosphodiesterase (PDE) Inhibitors
The structural framework of this compound is also relevant to the development of phosphodiesterase (PDE) inhibitors. For instance, the selective PDE4 inhibitor Roflumilast, used in the treatment of chronic obstructive pulmonary disease (COPD), features a similar substituted benzaldehyde-derived core.[12][13] While not a direct precursor in all published routes, the title compound serves as an excellent starting point for the synthesis of analogues and novel PDE inhibitors, where the fluorobenzyl ether can be varied to modulate activity and selectivity.[14][15]
Safety and Handling: A Commitment to Laboratory Safety
As with any chemical reagent, proper handling and safety precautions are paramount.
-
Hazard Identification: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood.[16]
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17]
-
In case of skin contact: Wash off with soap and plenty of water.[18]
-
If inhaled: Move person into fresh air.[16]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[17]
-
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[18][19]
Conclusion: A Versatile Tool for the Modern Medicinal Chemist
This compound is more than just a chemical intermediate; it is a strategic tool that empowers the creation of innovative pharmaceuticals. Its straightforward synthesis via the robust Williamson ether reaction, coupled with the advantageous properties conferred by its fluorinated moiety, makes it a valuable asset in the drug discovery pipeline. As the quest for more effective and safer medicines continues, the importance of well-characterized and versatile building blocks like this compound will undoubtedly continue to grow.
References
- 1. This compound | C15H13FO3 | CID 737536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. (Solved) - Williamson Ether Synthesis One of the side reactions in this... (1 Answer) | Transtutors [transtutors.com]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. What is the role of fluorinated pharmaceutical intermediates in drug development? - Blog [sinoshiny.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2013131484A1 - Process for preparation of roflumilast - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Rising Potential of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde Derivatives in Oncology: A Technical Guide for Drug Development Professionals
Foreword: A New Frontier in Benzaldehyde-Based Cancer Therapeutics
For decades, the scientific community has recognized the latent anticancer potential within the structural simplicity of benzaldehyde and its derivatives. These aromatic aldehydes, found naturally in almonds and various fruits, have been the subject of intermittent investigation, revealing glimpses of their capacity to suppress cancer cell proliferation and metastasis.[1] This technical guide delves into a promising subclass of these compounds: 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde and its derivatives. By exploring their synthesis, proposed mechanisms of action, and the requisite experimental protocols for their evaluation, we aim to provide a comprehensive resource for researchers and drug development professionals poised to explore this exciting frontier in oncology.
The core structure, a derivative of vanillin, is particularly intriguing. Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its isomers have been extensively studied as potential anti-cancer agents, and their derivatization offers a pathway to enhanced efficacy and target specificity.[2] The addition of a fluorobenzyl ether moiety introduces unique physicochemical properties that can influence bioavailability, metabolic stability, and target engagement. This guide will synthesize the current, albeit nascent, understanding of these molecules and provide a robust framework for their future investigation.
I. The Strategic Synthesis of this compound Derivatives
The synthesis of this compound is a critical first step in its evaluation as a potential anticancer agent. The general approach involves the benzylation of vanillin, a readily available and cost-effective starting material.
Rationale for the Synthetic Approach:
The chosen synthetic route is a Williamson ether synthesis, a classic and reliable method for forming ethers. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide ion. Potassium carbonate serves as a mild base to deprotonate the hydroxyl group of vanillin. The addition of a catalytic amount of potassium iodide can enhance the reaction rate through the in situ formation of a more reactive benzyl iodide.
Detailed Synthetic Protocol:
A general and effective procedure for the synthesis of benzyloxy and 4-fluorobenzyloxy aldehydes is as follows[2]:
-
Reaction Setup: To a solution of vanillin (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1 equivalent) and a catalytic amount of potassium iodide.
-
Addition of Benzyl Chloride: Stir the mixture at 60 °C for 20 minutes. Subsequently, add a solution of 4-fluorobenzyl chloride (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to 70 °C and maintain for approximately 22 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Extraction: Upon completion, cool the reaction mixture and add water. Perform extractions with ethyl acetate.
-
Purification: The combined organic phases are washed, dried, and concentrated under vacuum. The crude product can then be purified by column chromatography to yield the desired this compound.[2]
Visualizing the Synthesis Workflow:
Caption: Synthetic scheme for this compound.
II. Unraveling the Anticancer Potential: In Vitro Evaluation
A thorough in vitro evaluation is paramount to understanding the anticancer potential of any new chemical entity. This involves assessing its cytotoxicity against a panel of cancer cell lines and elucidating its mechanism of action.
A. Cytotoxicity Screening: The MTT Assay
The initial step in evaluating the anticancer activity of this compound derivatives is to determine their cytotoxic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Quantitative Data Summary (Hypothetical):
While specific IC50 values for this compound are not yet extensively published, a hypothetical data table is presented below to illustrate the expected format for reporting results. It is important to note that a closely related compound, 4-((4-chlorobenzyl)oxy)-3-methoxybenzaldehyde, showed no significant cytotoxicity up to 60 µM in A549 (lung carcinoma) and H1299 (non-small cell lung cancer) cell lines.[3]
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data Not Available |
| MDA-MB-231 | Breast Adenocarcinoma | Data Not Available |
| HeLa | Cervical Cancer | Data Not Available |
| A549 | Lung Carcinoma | > 60 (based on chloro-analog)[3] |
| H1299 | Non-Small Cell Lung Cancer | > 60 (based on chloro-analog)[3] |
| HL-60 | Promyelocytic Leukemia | Data Not Available |
This table is for illustrative purposes. Further experimental data is required.
B. Elucidating the Mechanism of Action
Understanding how a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. For benzaldehyde derivatives, two common mechanisms are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.
1. Induction of Apoptosis:
Many anticancer agents function by triggering the apoptotic cascade in cancer cells. Benzyloxybenzaldehyde derivatives have been shown to induce apoptosis, which can be assessed through various experimental techniques.[4]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
2. Cell Cycle Arrest:
Disruption of the normal cell cycle progression is another hallmark of many anticancer drugs. Benzyloxybenzaldehyde derivatives have been observed to cause cell cycle arrest, particularly at the G2/M phase.[4]
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment and Fixation: Treat cells with the test compound, harvest them, and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
3. Potential Molecular Targets: The Role of ALDH1A3 and 14-3-3ζ
Recent research on benzaldehyde derivatives has shed light on potential molecular targets.
-
Aldehyde Dehydrogenase 1A3 (ALDH1A3): A study on 4-((4-chlorobenzyl)oxy)-3-methoxybenzaldehyde, a close analog of the topic compound, identified it as a potent and selective inhibitor of ALDH1A3.[3] ALDH1A3 is overexpressed in several cancers and is associated with poor prognosis, making it an attractive therapeutic target.
-
14-3-3ζ Protein: Benzaldehyde has been shown to suppress multiple signaling pathways in cancer cells by regulating the interaction of the 14-3-3ζ protein with its client proteins.[5][6][7] 14-3-3ζ is a hub protein that controls various oncogenic pathways, and its inhibition represents a promising anticancer strategy.[5][6]
Visualizing the Proposed Mechanism of Action:
Caption: Proposed signaling pathways affected by the benzaldehyde derivatives.
III. Future Perspectives and Conclusion
The exploration of this compound derivatives as anticancer agents is still in its early stages. The preliminary data from related compounds are encouraging, suggesting that this class of molecules warrants further in-depth investigation. Future research should focus on:
-
Comprehensive Cytotoxicity Screening: Evaluating the core compound and a library of its derivatives against a wide panel of cancer cell lines to establish a clear structure-activity relationship.
-
In-Depth Mechanistic Studies: Moving beyond general observations of apoptosis and cell cycle arrest to identify the specific signaling pathways and molecular targets modulated by these compounds. Investigating the inhibition of ALDH1A3 and the modulation of 14-3-3ζ interactions for the fluoro-derivative is a high-priority research direction.
-
In Vivo Efficacy and Toxicity Studies: Progressing the most promising derivatives to preclinical animal models to assess their in vivo anticancer efficacy, pharmacokinetic properties, and safety profiles.
References
- 1. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellevue.primo.exlibrisgroup.com [bellevue.primo.exlibrisgroup.com]
A Technical Guide to the Anti-inflammatory Properties of Fluorinated Benzaldehydes: From Mechanistic Insights to Preclinical Evaluation
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance potency, metabolic stability, and pharmacokinetic profiles.[1][2][3] Benzaldehyde derivatives have emerged as a promising class of compounds with notable anti-inflammatory activities, primarily through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[4][5] This technical guide provides an in-depth exploration of the anti-inflammatory potential of fluorinated benzaldehydes. We synthesize the established biological effects of the benzaldehyde core with the predictable physicochemical advantages of fluorination to outline the core mechanisms of action and provide detailed, field-proven protocols for their preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to investigate and harness the therapeutic potential of this chemical class for the treatment of inflammatory diseases.
Introduction: The Strategic Rationale for Fluorinating Benzaldehydes
Inflammation is a complex biological response essential for host defense, but its dysregulation underlies a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[6][7] The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical objective in pharmaceutical research.
The benzaldehyde scaffold has been identified in various natural and synthetic compounds exhibiting significant anti-inflammatory effects.[8][9] These effects are often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and the suppression of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4][10]
Fluorine, the most electronegative element, imparts unique properties to organic molecules.[1][11] Its introduction into the benzaldehyde ring is a deliberate strategy to:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s, potentially increasing the compound's half-life and bioavailability.[3]
-
Modulate Lipophilicity: Fluorination can fine-tune a molecule's lipophilicity, which is crucial for membrane permeability and optimal absorption, distribution, metabolism, and excretion (ADME) properties.[2][3]
-
Alter Electronic Properties: The strong electron-withdrawing nature of fluorine can influence the acidity of nearby protons and the electronic landscape of the aromatic ring, potentially enhancing binding affinity to target proteins.[12]
This guide provides a framework for systematically investigating how these fluorine-driven enhancements can translate into superior anti-inflammatory agents based on the benzaldehyde scaffold.
Core Mechanisms of Action: Modulating Inflammatory Cascades
The anti-inflammatory activity of benzaldehyde derivatives is primarily mediated through the inhibition of central signaling pathways that orchestrate the inflammatory response. The introduction of fluorine is hypothesized to potentiate these interactions.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a master regulator of inflammation.[4] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-6).[4][8]
Benzaldehyde derivatives have been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of IκB.[4][10] Fluorination can enhance this activity by increasing the compound's ability to interact with key kinases in the pathway.
Figure 1: Inhibition of the NF-κB signaling pathway by fluorinated benzaldehydes.
Attenuation of MAPK Signaling Pathways
The MAPK family, including ERK, JNK, and p38, are critical kinases that respond to extracellular stimuli and regulate inflammatory processes.[6][13] Activation of these pathways, particularly p38 and JNK, leads to the production of inflammatory mediators.[7][14] Studies have shown that certain benzaldehyde derivatives can suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages.[5][15] This inhibition prevents the downstream activation of transcription factors like AP-1, further reducing the expression of inflammatory genes.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. assaygenie.com [assaygenie.com]
- 14. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. | Semantic Scholar [semanticscholar.org]
- 15. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde in Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde, a key building block in the synthesis of a diverse array of heterocyclic compounds. We will delve into the strategic considerations for its synthesis, its pivotal role in forming crucial intermediates such as chalcones, and its subsequent elaboration into medicinally relevant heterocyclic systems including pyrimidines, pyridines, pyrazoles, and isoxazoles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors. We will move beyond simple procedural outlines to provide insights into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.
Introduction: The Strategic Advantage of the this compound Scaffold
The pursuit of novel therapeutic agents is intrinsically linked to the exploration of new chemical space. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to present functional groups in well-defined spatial arrangements, enabling precise interactions with biological targets. The title compound, this compound, has emerged as a particularly valuable starting material in this context.
Its structure is a deliberate convergence of key pharmacophoric features:
-
The Vanillin Core: The 3-methoxy-4-hydroxybenzaldehyde (vanillin) backbone is a common motif in natural products and bioactive molecules, offering a synthetically tractable platform.
-
The Fluorobenzyl Moiety: The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity through favorable electrostatic interactions. The benzyl ether linkage provides a flexible spacer.
-
The Aldehyde Functionality: This reactive group is the gateway to a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal handle for constructing complex molecular architectures.
This guide will illuminate the pathways from this versatile building block to a range of heterocyclic systems, providing both the "how" and the "why" of the synthetic transformations.
Synthesis of the Building Block: this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from the readily available and inexpensive vanillin.
Synthetic Protocol: Williamson Ether Synthesis
Reaction Scheme:
An In-depth Technical Guide to the Pharmacological Investigation of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
This guide provides a comprehensive framework for the initial pharmacological characterization of the novel small molecule, 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, multi-tiered approach to elucidating the compound's biological activity, mechanism of action, and preliminary drug-like properties. The structure of this guide is tailored to logically progress from foundational assessments to more complex biological interrogations, ensuring a robust and scientifically sound investigation.
Introduction and Rationale
This compound is a benzaldehyde derivative with a molecular formula of C15H13FO3 and a molecular weight of 260.26 g/mol [1]. Structurally, it belongs to a class of compounds that have demonstrated a wide range of biological activities. Notably, derivatives of benzyloxybenzaldehyde have been identified as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and linked to poor treatment outcomes[2][3]. Furthermore, other benzaldehyde derivatives have shown inhibitory potential against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease[4], as well as antifungal properties[5]. The presence of a fluorine atom can enhance metabolic stability and binding affinity, making this compound a person of interest for targeted drug discovery efforts[6].
This guide proposes a systematic investigation to explore the hypothesis that this compound possesses inhibitory activity against one or more ALDH isoforms, with a secondary exploration of its broader bioactivity profile.
Foundational Physicochemical and In Silico Characterization
Prior to initiating wet-lab experiments, a thorough in silico and physicochemical analysis is crucial for predicting the compound's behavior and guiding experimental design.
In Silico ADME/Tox Profiling
Computational models provide early insights into a compound's pharmacokinetic and toxicity profile, helping to identify potential liabilities before significant resources are invested[7]. Freely accessible web servers can be utilized for an initial assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Table 1: Predicted Physicochemical and ADME Properties
| Property | Predicted Value | Significance |
| Molecular Weight | 260.26 g/mol | Within Lipinski's rule of five for oral bioavailability. |
| LogP | ~2.9 | Indicates good membrane permeability. |
| Hydrogen Bond Donors | 0 | Favorable for oral absorption. |
| Hydrogen Bond Acceptors | 3 | Favorable for oral absorption. |
| Polar Surface Area | 35.5 Ų | Suggests good cell permeability. |
| Water Solubility | Moderate | To be experimentally verified. |
| Blood-Brain Barrier Permeation | Possible | Requires experimental validation. |
| CYP450 Inhibition | To be predicted | Potential for drug-drug interactions. |
Synthesis
A reported synthesis method involves the O-alkylation of vanillin with 4-fluorobenzyl chloride in the presence of potassium carbonate and a catalytic amount of potassium iodide in DMF[8].
Experimental Protocol: Synthesis of this compound [8]
-
To a solution of vanillin (5 mmol) in anhydrous DMF (5 mL), add anhydrous K2CO3 (5 mmol) and a catalytic amount of KI (50 mg).
-
Stir the mixture at 60 °C for 20 minutes.
-
Add a solution of 4-fluorobenzyl chloride (5 mmol) in anhydrous DMF (2 mL) dropwise.
-
Heat the reaction mixture at 70 °C for 22 hours.
-
After cooling, add water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic phases and wash with 1N NaOH (10 mL), water (15 mL), and brine (15 mL).
-
Dry the organic phase over Na2SO4, filter, and evaporate under vacuum to yield the product.
Tier 1: Primary Target-Based Screening
Based on the structural similarity to known ALDH1A3 inhibitors[2][3], the initial pharmacological investigation will focus on the ALDH enzyme family.
ALDH Isoform Inhibition Assay
This biochemical assay will determine the compound's inhibitory activity against key ALDH isoforms implicated in cancer and other diseases.
Experimental Protocol: In Vitro ALDH Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human ALDH1A1, ALDH1A3, and ALDH3A1 are used. The substrate is prepared by diluting the respective aldehyde substrate in the assay buffer.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to obtain a range of concentrations for IC50 determination.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, NAD(P)+, and the test compound at various concentrations.
-
Initiate the reaction by adding the ALDH enzyme.
-
Incubate at 37°C.
-
Start the reaction by adding the aldehyde substrate.
-
Monitor the increase in absorbance or fluorescence resulting from the reduction of NAD(P)+ to NAD(P)H over time.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Proposed Investigational Workflow
The following diagram illustrates the initial screening cascade.
References
- 1. This compound | C15H13FO3 | CID 737536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Buy 3-[(4-Fluorobenzyl)oxy]benzaldehyde | 168084-96-6 [smolecule.com]
- 7. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to Fluorinated Vanillin Derivatives in Medicinal Chemistry
<
Abstract
Vanillin, a naturally occurring phenolic aldehyde, serves as a privileged scaffold in medicinal chemistry due to its inherent biological activities and versatile chemical structure ripe for modification.[1][2] The strategic incorporation of fluorine—the most electronegative element—into the vanillin core represents a powerful approach to amplify therapeutic potential. Fluorination can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability.[3] This guide provides an in-depth exploration of fluorinated vanillin derivatives, synthesizing field-proven insights with technical data. We will dissect the causal logic behind synthetic strategies, analyze structure-activity relationships across key therapeutic areas, and provide detailed, self-validating experimental protocols for researchers, scientists, and drug development professionals.
The Strategic Value of Fluorine in Vanillin Scaffolds
The vanillin molecule presents several reactive sites—a phenolic hydroxyl, an ether, and an aldehyde group—making it an ideal starting point for synthetic diversification.[1][2] While vanillin itself exhibits antimicrobial, anti-inflammatory, and neuroprotective properties, these are often modest.[2][4][5] The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance drug-like properties.[3][6]
Why Fluorinate Vanillin?
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Introducing fluorine at a metabolically labile position can block enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the compound's half-life and bioavailability.[3]
-
Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, increasing binding affinity and potency.[3]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, such as the phenolic hydroxyl on the vanillin ring. This can influence a compound's ionization state, membrane permeability, and target engagement.[3]
-
Conformational Control: The introduction of a fluorine atom can induce specific conformational preferences in a molecule, locking it into a bioactive conformation that is optimal for binding to a biological target.[3]
The decision to fluorinate is therefore a rational design choice aimed at overcoming pharmacokinetic challenges and improving pharmacodynamic outcomes.
Synthetic Strategies for Fluorinated Vanillin Derivatives
The synthesis of fluorinated vanillin derivatives primarily involves electrophilic or nucleophilic fluorination of the vanillin core or the use of fluorinated building blocks. The choice of strategy depends on the desired position of the fluorine atom and the overall synthetic scheme.
Aromatic Ring Fluorination
Direct fluorination of the electron-rich aromatic ring of vanillin requires careful control of regioselectivity. The hydroxyl and methoxy groups are ortho-, para-directing, making positions 2, 5, and 6 susceptible to electrophilic attack.
-
Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF₄) are commonly used. The reaction is typically performed in a polar aprotic solvent. The choice of solvent and reaction conditions can influence the ratio of ortho- and para-fluorinated products.
-
Nucleophilic Substitution (Halex Reaction): This is less common for vanillin itself but can be applied to derivatives where a good leaving group (e.g., a nitro group) is present at the desired position.
Synthesis of Fluorinated Vanillin-Chalcones
A prominent class of vanillin derivatives are chalcones, which are α,β-unsaturated ketones.[7] These are typically synthesized via the Claisen-Schmidt condensation , reacting an acetophenone with a benzaldehyde.[8][9][10] To create fluorinated vanillin-chalcones, either a fluorinated acetophenone can be reacted with vanillin, or a fluorinated vanillin derivative can be reacted with an acetophenone.
Diagram 1: General Synthetic Workflow for Fluorinated Vanillin-Chalcones
Caption: Workflow for Claisen-Schmidt condensation to produce fluorinated vanillin-chalcones.
This base-catalyzed condensation is robust and allows for the creation of a large library of derivatives by varying the substitution patterns on both aromatic rings.[8]
Key Therapeutic Applications & Structure-Activity Relationships (SAR)
Fluorinated vanillin derivatives have demonstrated significant potential across several therapeutic areas. The position and number of fluorine atoms are critical determinants of biological activity.
Antimicrobial Activity
Vanillin itself has bacteriostatic properties, primarily affecting the cytoplasmic membrane of bacteria.[11][12] Fluorination can enhance this activity. Studies show that Schiff base derivatives of vanillin containing a fluorine-substituted amine exhibit potent antimicrobial activity, in some cases comparable to the standard drug ciprofloxacin.[1][11]
SAR Insights:
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing substituent, such as fluorine, on the phenyl ring of a vanillin derivative is crucial for potent antimicrobial activity.[1][11] This is often observed in Schiff base and chalcone derivatives.
-
Lipophilicity: Increased lipophilicity due to fluorination may enhance the compound's ability to permeate bacterial cell membranes, a key mechanism for many phenolic antimicrobials.[13]
Table 1: Comparative Antimicrobial Activity of Vanillin Derivatives
| Compound | Substituent | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Ciprofloxacin (Std.) | - | E. coli | 10 | [1][11] |
| Vanillin Schiff Base F | 4-Fluoroaniline | E. coli | 25 | [1][11] |
| Vanillin Schiff Base I | Pyridine | E. coli | 25 | [1][11] |
| Fluorinated Chalcone 1c/1d | Fluorophenyl | Various Bacteria | Potent Activity |[8] |
Anticancer Activity
Chalcones derived from vanillin have shown significant antiproliferative effects.[7] Fluorination of the chalcone scaffold often leads to more potent anticancer activity compared to non-fluorinated analogues.[9]
Mechanism of Action: Fluorinated vanillin derivatives can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including:
-
ROS-Mediated Apoptosis: Inducing the production of reactive oxygen species (ROS) that trigger cell death pathways.[9]
-
Cell Cycle Arrest: Causing cancer cells to arrest in the G2/M phase of the cell cycle, preventing proliferation.[9]
-
Mitochondrial Pathway: Activating pro-apoptotic proteins like Bax and caspases, which are central to the intrinsic apoptosis pathway.[7]
Table 2: In Vitro Cytotoxicity of Fluorinated Chalcones
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Fluorinated Chalcones (16) | Pancreatic (BxPC-3) | IC₅₀ | 18.67 | [9] |
| Fluorinated Chalcones (16) | Breast (BT-20) | IC₅₀ | 26.43 | [9] |
| Brominated Chalcone (15) | Gastric Cancer | IC₅₀ | 3.57–5.61 | [9] |
| Chalcone-pyrazole hybrids | HCC | IC₅₀ | 0.5–4.8 |[9] |
IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.
Neuroprotective Effects
Vanillin has been studied for its neuroprotective properties, which are largely attributed to its antioxidant and anti-inflammatory activities.[4][5][14] It can scavenge free radicals and inhibit pro-inflammatory pathways like NF-κB.[4][15] While specific studies on fluorinated vanillin derivatives in neuroprotection are emerging, the known ability of fluorine to enhance metabolic stability and blood-brain barrier penetration makes this a highly promising area. Vanillin has shown potential in models of hypoxic-ischemic brain damage and neurodegenerative diseases like Alzheimer's and Parkinson's.[5][15][16] A key mechanism is the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[5]
Diagram 2: Hypothetical Neuroprotective Mechanism
Caption: Fluorinated vanillin derivatives may exert neuroprotection by mitigating key drivers of neuronal damage.
In-Depth Experimental Protocol: Synthesis and Evaluation of a Model Compound
This section provides a trusted, self-validating protocol for the synthesis of a fluorinated vanillin-chalcone and its subsequent evaluation for antimicrobial activity.
Synthesis of (E)-1-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one
This protocol is adapted from established Claisen-Schmidt condensation methodologies.[8]
Materials and Reagents:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
4-Fluoroacetophenone
-
Ethanol (Absolute)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.52 g (10 mmol) of vanillin and 1.38 g (10 mmol) of 4-fluoroacetophenone in 30 mL of ethanol. Stir at room temperature until all solids are dissolved.
-
Catalyst Addition: Prepare a solution of 0.8 g (20 mmol) of NaOH in 5 mL of deionized water. Add this aqueous NaOH solution dropwise to the stirred ethanolic solution over 15 minutes.
-
Reaction: Allow the mixture to stir at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The formation of a yellow precipitate indicates product formation.
-
Work-up and Neutralization: Pour the reaction mixture into 100 mL of ice-cold water. Acidify the mixture to pH ~5-6 by slowly adding dilute HCl. This will precipitate the crude product.
-
Isolation and Purification: Filter the precipitate using a Büchner funnel and wash thoroughly with cold deionized water. Dry the crude solid. Recrystallize the product from hot ethanol to yield pure yellow crystals.
-
Characterization: Confirm the structure and purity of the synthesized compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Evaluation of Antimicrobial Activity (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compound against a target bacterium (e.g., E. coli ATCC 25922).[13]
Materials and Reagents:
-
Synthesized fluorinated vanillin-chalcone
-
E. coli (ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Dimethyl Sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Ciprofloxacin (positive control)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a suspension of E. coli in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain the final inoculum of ~1.5 x 10⁶ CFU/mL.
-
Compound Preparation: Prepare a stock solution of the synthesized chalcone in DMSO (e.g., 1024 µg/mL).
-
Serial Dilution: In a 96-well plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) receive only MHB.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Future Outlook & Challenges
The field of fluorinated vanillin derivatives is poised for significant advancement. Future research should focus on:
-
Expanding the Chemical Space: Synthesizing derivatives with fluorine at less-explored positions or incorporating multiple fluorine atoms to fine-tune properties.
-
Detailed Mechanistic Studies: Moving beyond phenotypic screening to identify the specific protein targets and pathways modulated by these compounds.[9]
-
In Vivo Efficacy and Toxicology: Translating promising in vitro results into animal models to assess efficacy, pharmacokinetics, and safety profiles.
-
Synergistic Therapies: Investigating the potential of these derivatives to enhance the activity of existing antibiotics or chemotherapeutics, potentially overcoming drug resistance.[4]
The primary challenge remains achieving target selectivity to minimize off-target effects and potential toxicity, a common hurdle in the development of all therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Overview of the Role of Vanillin in Neurodegenerative Diseases and Neuropathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 9. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mode of antimicrobial action of vanillin against Escherichia coli, Lactobacillus plantarum and Listeria innocua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Neuroprotective effect of Vanillin on hypoxic-ischemic brain damage in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde, a key intermediate in pharmaceutical and materials science research. The synthesis is based on the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety protocols, and data interpretation to ensure a successful and reproducible outcome.
Introduction & Scientific Background
This compound (Molecular Formula: C₁₅H₁₃FO₃, M.W.: 260.26 g/mol ) is a derivative of vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely available and renewable starting material derived from natural sources.[1][2] The introduction of the 4-fluorobenzyl group modifies the electronic and lipophilic properties of the parent vanillin molecule, making it a valuable building block for the synthesis of novel bioactive compounds and functional materials.[1]
The protocol described herein employs the Williamson ether synthesis , a classic Sₙ2 (bimolecular nucleophilic substitution) reaction.[3][4] This reaction is one of the most reliable methods for preparing symmetrical and unsymmetrical ethers.[4][5]
The core principle involves two key steps:
-
Deprotonation: The phenolic hydroxyl group of vanillin, being weakly acidic, is deprotonated by a suitable base (in this case, potassium carbonate) to form a highly nucleophilic phenoxide anion.
-
Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic benzylic carbon of 4-fluorobenzyl chloride, displacing the chloride leaving group and forming the desired ether bond.[3][4][6]
The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation while leaving the phenoxide anion relatively "bare," thereby enhancing its nucleophilicity and promoting the Sₙ2 pathway.[5]
Reaction Scheme & Mechanism
The synthesis proceeds as follows:
Caption: Overall reaction scheme for the synthesis.
Materials, Reagents, and Equipment
Reagents & Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Role |
| Vanillin | 121-33-5 | 152.15 | Starting Material |
| 4-Fluorobenzyl chloride | 352-11-4 | 144.57 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | Base |
| Potassium Iodide (KI) | 7681-11-0 | 166.00 | Catalyst |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Wash Solution |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | Drying Agent |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | Quenching/Wash |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware (graduated cylinders, funnels)
-
Balance (analytical, 0.001 g precision)
-
Thin Layer Chromatography (TLC) plates and chamber
Safety & Hazard Management
It is imperative to conduct this procedure within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
4-Fluorobenzyl chloride: Corrosive and a lachrymator (causes tears).[7][8] It causes severe skin burns and eye damage.[8] Avoid inhalation of vapors and direct contact with skin and eyes.[7][9] In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[7][10]
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle with care and avoid exposure.
-
Sodium Hydroxide (NaOH): Corrosive. Handle with care to avoid skin and eye burns.
Detailed Experimental Protocol
This protocol is based on a reported procedure with a yield of approximately 85%.[1]
Reaction Setup & Execution
-
Initial Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add vanillin (0.76 g, 5 mmol, 1.0 equiv.), anhydrous potassium carbonate (0.69 g, 5 mmol, 1.0 equiv.), and a catalytic amount of potassium iodide (50 mg).
-
Scientist's Note: Potassium carbonate is a sufficiently strong base to deprotonate the acidic phenol but not so strong that it causes side reactions. The potassium iodide acts as a catalyst via an in-situ Finkelstein reaction, converting the benzyl chloride to the more reactive benzyl iodide, which accelerates the Sₙ2 reaction.
-
-
Solvent Addition: Add 5 mL of anhydrous DMF to the flask.
-
Phenoxide Formation: Place the flask in a heating mantle and stir the mixture at 60 °C for 20 minutes. This allows for the complete formation of the potassium vanillate salt.
-
Alkylating Agent Addition: In a separate small beaker, dissolve 4-fluorobenzyl chloride (0.72 g, 5 mmol, 1.0 equiv.) in 2 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 5 minutes.
-
Scientist's Note: Dropwise addition helps to control any potential exotherm and ensures a steady reaction rate.
-
-
Reaction Progression: Increase the temperature to 70 °C and allow the reaction to proceed for 22 hours. The reaction can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) to observe the consumption of vanillin.
Work-up and Isolation
-
Quenching: After 22 hours, remove the flask from the heat and allow it to cool to room temperature. Add 30 mL of deionized water to the reaction mixture to quench the reaction and dissolve the inorganic salts.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Scientist's Note: The product is organic-soluble and will move into the ethyl acetate layer, while inorganic byproducts remain in the aqueous layer.
-
-
Caustic Wash: Wash the combined organic layers with 1N NaOH solution (1 x 10 mL). This step is critical for removing any unreacted acidic vanillin.
-
Neutral Wash: Wash the organic layer with deionized water (1 x 15 mL) to remove residual NaOH.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product.
Purification
The crude product, a solid, can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel if necessary. The pure product should be a white solid with a melting point of 62–63 °C.[1]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Expected Results & Characterization
| Parameter | Expected Value | Source |
| Product Appearance | White Solid | [1] |
| Yield | ~85% | [1] |
| Melting Point | 62–63 °C | [1] |
| Molecular Formula | C₁₅H₁₃FO₃ | [1][11] |
| Molecular Weight | 260.26 g/mol | [1][11] |
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., aldehyde C=O stretch, ether C-O-C stretch).
References
- 1. mdpi.com [mdpi.com]
- 2. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. echemi.com [echemi.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. This compound | C15H13FO3 | CID 737536 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Williamson Ether Synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
Abstract
This document provides a comprehensive guide for the synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde, a valuable intermediate in pharmaceutical and materials science research. The protocol detailed herein utilizes the robust and versatile Williamson ether synthesis. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide essential data for the characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering both practical instructions and theoretical insights to ensure a successful and reproducible synthesis.
Introduction: Significance and Synthetic Strategy
The target molecule, this compound, often serves as a key building block in the synthesis of more complex molecular architectures. Its utility stems from the presence of multiple functional groups: an aldehyde for further elaboration, a fluorinated aromatic ring which can enhance metabolic stability and binding affinity in drug candidates, and an ether linkage. Vanillin (4-hydroxy-3-methoxybenzaldehyde) and isovanillin are aromatic aldehydes that have been extensively studied for their potential as anti-cancer agents.[1] Their structures are often modified to create derivatives with maintained or enhanced activity.[2]
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[3][4] This classical reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[3][4][5] The reaction's broad applicability and simplicity have made it a favored method for preparing both symmetrical and unsymmetrical ethers in laboratory and industrial settings.[4][6]
Our synthetic approach involves the O-alkylation of vanillin with 4-fluorobenzyl chloride. The phenolic hydroxyl group of vanillin is first deprotonated by a suitable base to form a phenoxide ion. This potent nucleophile then attacks the electrophilic benzylic carbon of 4-fluorobenzyl chloride, displacing the chloride leaving group and forming the desired ether linkage.
The Underlying Chemistry: A Mechanistic Perspective
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][7] This concerted process involves the backside attack of the nucleophile on the carbon atom bearing the leaving group.[3][7]
Step 1: Deprotonation of the Phenol
The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of vanillin using a base. In this protocol, we utilize potassium carbonate (K₂CO₃). While not as strong as bases like sodium hydride, potassium carbonate is a safer and more convenient choice for this transformation. It is sufficiently basic to deprotonate the phenol, forming the potassium phenoxide intermediate.[7][8] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates this step by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide.[9][10]
Step 2: Nucleophilic Attack and Ether Formation
The resulting phenoxide ion acts as a potent nucleophile. It attacks the benzylic carbon of 4-fluorobenzyl chloride. The SN2 mechanism is favored here because primary benzylic halides are excellent substrates for this type of reaction, with minimal steric hindrance.[11][12] Tertiary alkyl halides, in contrast, are prone to elimination reactions.[9] The reaction culminates in the formation of the ether bond and the release of a chloride ion.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| Vanillin | C₈H₈O₃ | 152.15 | 5.0 g | ≥99% | Sigma-Aldrich |
| 4-Fluorobenzyl chloride | C₇H₆ClF | 144.57 | 1.1 eq | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.5 eq | ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | Anhydrous, ≥99.8% | Acros Organics |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | ACS Grade | VWR |
| Deionized Water | H₂O | 18.02 | As needed | --- | --- |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Granular | EMD Millipore |
3.2. Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
3.3. Reaction Workflow
Caption: Experimental workflow for the synthesis.
3.4. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillin (5.0 g, 32.86 mmol), and anhydrous potassium carbonate (6.81 g, 49.29 mmol, 1.5 eq).
-
Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Initial Stirring: Stir the mixture vigorously at room temperature for 15 minutes to ensure the vanillin dissolves and the potassium carbonate is well-suspended.
-
Reagent Addition: Slowly add 4-fluorobenzyl chloride (4.78 g or approximately 3.8 mL, 36.15 mmol, 1.1 eq) to the reaction mixture dropwise over 5-10 minutes.
-
Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the vanillin spot on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove any remaining DMF and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude product is often of high purity. However, if necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by various analytical techniques.
4.1. Physical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₅H₁₃FO₃ |
| Molecular Weight | 260.26 g/mol |
| Melting Point | 62-63 °C |
4.2. Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is a key tool for structural confirmation. Expect to see the aldehyde proton as a singlet around 9.8 ppm.[13][14][15] The aromatic protons will appear in the range of 6.9-7.5 ppm, and the benzylic protons will be a singlet around 5.1 ppm. The methoxy protons will be a singlet around 3.9 ppm.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show the carbonyl carbon of the aldehyde at approximately 191 ppm.[13][14] The aromatic and benzylic carbons will appear in their characteristic regions.
-
Infrared (IR) Spectroscopy (ATR): The IR spectrum will show a strong carbonyl (C=O) stretch for the aldehyde at approximately 1680-1700 cm⁻¹.[13][14][16][17] You will also observe C-O stretching for the ether and methoxy groups, and C-H stretching for the aromatic and aliphatic protons.
Safety Precautions and Troubleshooting
5.1. Safety
-
4-Fluorobenzyl chloride is corrosive and a lachrymator.[18][19][20] It causes severe skin burns and eye damage.[20] Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18][20]
-
N,N-Dimethylformamide (DMF) is a combustible liquid and can be harmful if inhaled or absorbed through the skin.[21] It is also a suspected reproductive toxin.[21] Always handle DMF in a fume hood and wear appropriate PPE.
-
The reaction should be conducted with appropriate engineering controls in place.
5.2. Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient heating or reaction time. | Ensure the reaction temperature is maintained at 70-80°C and continue to monitor by TLC until the starting material is consumed. |
| Inactive base or wet solvent. | Use freshly opened or properly stored anhydrous DMF and ensure the potassium carbonate is dry. | |
| Low Yield | Inefficient extraction. | Perform the extractions thoroughly and ensure proper phase separation. |
| Product loss during work-up. | Handle the product carefully during transfers and solvent removal. | |
| Impure Product | Presence of unreacted starting materials. | If the reaction did not go to completion, purify the product by column chromatography or recrystallization. |
| Formation of side products. | Ensure the reaction temperature does not significantly exceed 80°C to minimize potential side reactions. |
Conclusion
The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound from readily available starting materials. The protocol described in this application note is robust and can be readily implemented in a standard organic synthesis laboratory. By understanding the reaction mechanism and adhering to the detailed procedure and safety precautions, researchers can consistently obtain high yields of the desired product, facilitating further research and development in their respective fields.
References
- 1. kemitek.org [kemitek.org]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 6. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 7. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 8. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. researchgate.net [researchgate.net]
- 17. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. fishersci.co.uk [fishersci.co.uk]
- 19. fishersci.com [fishersci.com]
- 20. echemi.com [echemi.com]
- 21. thermofishersci.in [thermofishersci.in]
Application Note: High-Purity Isolation of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde via Silica Gel Column Chromatography
Abstract & Introduction
4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutically active compounds and complex organic molecules.[1][2] Its molecular structure, featuring an aldehyde, a methoxy group, and a fluorobenzyl ether, imparts a moderate polarity that makes it an ideal candidate for purification using silica gel column chromatography.[3] Achieving high purity (>99%) is critical for subsequent synthetic steps, as residual starting materials or by-products can lead to complex impurity profiles in the final active pharmaceutical ingredient (API).
This application note provides a comprehensive, field-proven protocol for the purification of this compound using flash column chromatography. We will delve into the causality behind methodological choices, from the selection of the mobile phase via Thin Layer Chromatography (TLC) to the practical execution of the chromatographic separation, ensuring a reproducible and efficient purification process.
The Chromatographic Principle: A Polarity-Based Separation
Column chromatography separates chemical compounds based on their differential partitioning between a stationary phase and a mobile phase.[4] For this application, we use silica gel, a highly porous and polar stationary phase. The separation mechanism relies on the following interactions:
-
Adsorption: The slightly acidic silanol groups (Si-OH) on the silica surface act as hydrogen bond donors and acceptors, strongly adsorbing polar molecules.
-
Elution: A liquid mobile phase, or eluent, is passed through the column. The eluent competes with the adsorbed compounds for binding sites on the stationary phase.
The target compound, this compound, possesses several polar functional groups (aldehyde, ether oxygens) and a large non-polar aromatic framework. By selecting a mobile phase of appropriate polarity—typically a binary mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate—we can finely tune the elution rate.[5] Less polar impurities will travel through the column faster (higher Rf), while more polar impurities will be retained more strongly, allowing for the isolation of the desired compound in pure fractions.
Pre-Purification Analysis: Optimizing the Mobile Phase with TLC
Before committing to a large-scale column, the optimal solvent system must be determined using Thin Layer Chromatography (TLC).[6] TLC is a rapid, small-scale version of column chromatography that predicts the separation efficiency.
Objective: To find a solvent mixture where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35.[7] This Rf value ensures the compound moves off the baseline but is sufficiently retained to separate from both faster and slower-moving impurities.
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a test solvent system (e.g., start with 85:15 Hexane:Ethyl Acetate).
-
Visualize the separated spots using a UV lamp (254 nm), as the aromatic rings are UV-active.[8]
-
Calculate the Rf value for the product spot: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[8]
-
Adjust the solvent ratio until the desired Rf is achieved.
-
If Rf is too high (>0.4), increase the proportion of the non-polar solvent (hexane).
-
If Rf is too low (<0.2), increase the proportion of the polar solvent (ethyl acetate).
-
A literature-validated starting point for this specific compound is an 80:20 mixture of n-Hexane and Ethyl Acetate.[2]
Detailed Protocol for Flash Column Chromatography
This protocol is designed for purifying 1-5 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.
Materials and Reagents
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh (flash grade) | Small particle size provides a larger surface area, leading to better separation resolution.[9] |
| Crude Compound | This compound | Synthesized via Williamson ether synthesis from vanillin and 4-fluorobenzyl chloride.[2] |
| Mobile Phase | n-Hexane and Ethyl Acetate (HPLC grade) | A standard, effective solvent system for compounds of moderate polarity.[5] |
| Column | Glass column with stopcock (e.g., 40 mm diameter) | Appropriate size for the amount of silica gel needed. |
| Ancillaries | Sand, Cotton or Glass Wool, Collection Tubes | Used for column packing and fraction collection. |
Step-by-Step Purification Workflow
Step 1: Column Packing (Wet Slurry Method)
-
Insert a small plug of cotton or glass wool into the bottom of the column, ensuring it covers the outlet. Add a ~1 cm layer of sand on top to create a flat base.[9]
-
In a separate beaker, prepare a slurry by mixing ~150 g of silica gel (for 5 g of crude product, a ~30:1 ratio) with ~300 mL of the initial mobile phase (e.g., 90:10 Hexane:EtOAc).
-
With the stopcock closed, pour the slurry into the column. Use additional eluent to rinse all silica into the column.
-
Open the stopcock and allow the solvent to drain, tapping the column gently to pack the silica bed uniformly and remove any air bubbles. Do not let the silica run dry.
-
Once the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed during sample and eluent addition.[10]
-
Drain the excess solvent until it is just level with the top layer of sand.
Step 2: Sample Loading (Dry Loading Method) Causality: Dry loading is superior to wet loading for compounds with moderate solubility in the mobile phase. It prevents band broadening and results in sharper, more resolved peaks.[9]
-
Dissolve the crude compound (~5 g) in a minimal amount of a low-boiling solvent like dichloromethane or acetone (~20-30 mL).
-
Add ~10-15 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase (optimized from TLC, e.g., 80:20 Hexane:EtOAc) to the column, opening the stopcock to begin the elution.
-
Apply positive pressure (using a pump or house air) to achieve a flow rate of approximately 2 inches/minute (flash chromatography).
-
Collect the eluent in sequentially numbered test tubes or flasks (e.g., 20 mL fractions).
-
Continuously monitor the separation by spotting alternating fractions onto a TLC plate. Develop and visualize the plate to identify which fractions contain the pure product.
Step 4: Product Isolation
-
Based on the TLC analysis, combine all fractions that contain only the pure product spot.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove any residual solvent.
-
Obtain the final mass to calculate the yield and confirm purity using analytical techniques (NMR, HPLC, melting point). The reported melting point is 62–63 °C.[2]
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Incorrect mobile phase polarity.- Column overloaded.- Sample band was too broad. | - Re-optimize the mobile phase with TLC for better spot separation.- Use a larger column or less crude material.- Ensure proper dry loading and a flat silica bed. |
| Compound Streaking on TLC/Column | - Compound is too polar for the solvent system.- Potential decomposition on acidic silica gel. | - Gradually increase the eluent polarity (e.g., to 75:25 Hexane:EtOAc).- Add 0.5-1% triethylamine to the mobile phase to neutralize the silica.[5][7] |
| Compound Won't Elute | - Mobile phase is not polar enough. | - Switch to a more polar solvent system, such as dichloromethane/methanol, after ensuring all less polar compounds have eluted.[5] |
| Low Yield | - Premature mixing of fractions.- Incomplete elution from the column. | - Analyze fractions carefully by TLC before combining.- After the main product has eluted, flush the column with a highly polar solvent (e.g., 100% ethyl acetate) to check for any remaining product. |
References
- 1. This compound | C15H13FO3 | CID 737536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jackwestin.com [jackwestin.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Chromatography [chem.rochester.edu]
- 6. magritek.com [magritek.com]
- 7. researchgate.net [researchgate.net]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. orgsyn.org [orgsyn.org]
- 10. benchchem.com [benchchem.com]
Application Note: Structural Elucidation of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde using 13C NMR Spectroscopy
Introduction
4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of various biologically active molecules and materials. Its structural backbone, derived from vanillin, is a common motif in medicinal chemistry. Accurate structural confirmation of such intermediates is paramount to ensure the integrity of multi-step syntheses and the identity of the final products.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic compounds.[1] It provides direct insight into the carbon framework of a molecule, revealing the number of non-equivalent carbon atoms and information about their chemical environment, hybridization, and connectivity.[2][3][4]
This application note provides a comprehensive guide to acquiring and interpreting the ¹³C NMR spectrum of this compound. It is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries. The note outlines a detailed protocol for sample preparation and data acquisition, followed by an in-depth analysis and assignment of the carbon signals, grounded in the fundamental principles of NMR spectroscopy.
Synthesis Overview
For context, this compound is commonly synthesized via a Williamson ether synthesis. The protocol involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 4-fluorobenzyl chloride or bromide in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like DMF. This straightforward and high-yielding reaction provides the target molecule, which can then be purified by recrystallization.
Caption: Synthetic route to the title compound.
Principles of ¹³C NMR Spectroscopy
¹³C NMR spectroscopy observes the nuclear spin of the ¹³C isotope, which has a low natural abundance of approximately 1.1%. This low abundance, combined with the smaller gyromagnetic ratio of ¹³C compared to ¹H, necessitates the use of signal averaging techniques to obtain spectra with a good signal-to-noise ratio.
A key feature of ¹³C NMR is its large chemical shift range, typically spanning 0 to 220 ppm. This wide dispersion minimizes signal overlap, often allowing for the resolution of a distinct peak for each unique carbon atom in the molecule. In standard practice, spectra are acquired using broadband proton decoupling, which collapses ¹³C-¹H spin-spin coupling. This simplifies the spectrum so that each carbon signal appears as a singlet, and its chemical shift (δ) is the primary piece of information used for assignment. The chemical shift is highly sensitive to the local electronic environment, providing clues about the functional group and neighboring atoms.
Experimental Protocol
This section details a robust, self-validating methodology for acquiring a high-quality ¹³C NMR spectrum.
1. Sample Preparation
-
Rationale: The choice of solvent is critical. It must dissolve the sample completely without reacting with it, and its own NMR signals should not obscure analyte peaks. Deuterated chloroform (CDCl₃) is an excellent first choice for this compound due to its good solvating power for moderately polar organics and its single ¹³C signal at ~77.2 ppm.
-
Procedure:
-
Weigh approximately 30-50 mg of purified this compound.
-
Dissolve the sample in 0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).
-
Transfer the clear solution to a 5 mm NMR tube.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Rationale: Acquisition parameters must be chosen to ensure all carbon types are detected quantitatively and with sufficient resolution. A longer relaxation delay is particularly important for detecting quaternary carbons, which relax more slowly.
-
Instrument: 500 MHz NMR Spectrometer (or similar high-field instrument).
-
Parameters:
-
Nucleus: ¹³C
-
Pulse Program: zgpg30 (standard 30° pulse with proton decoupling)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 240 ppm (approx. -10 to 230 ppm)
-
Acquisition Time (AQ): ~1.5 s
-
Relaxation Delay (D1): 5.0 s
-
Number of Scans (NS): 1024 (adjust as needed for signal-to-noise)
-
3. Data Processing
-
Procedure:
-
Apply an exponential line broadening factor of 1-2 Hz.
-
Perform Fourier transformation of the Free Induction Decay (FID).
-
Manually phase correct the spectrum to achieve pure absorption lineshapes.
-
Apply a baseline correction algorithm.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
-
Spectral Analysis and Data Interpretation
The structure of this compound is asymmetric, meaning all 15 carbon atoms are chemically non-equivalent and should produce distinct signals in the proton-decoupled ¹³C NMR spectrum.
Caption: Structure and numbering of carbons.
Table 1: ¹³C NMR Signal Assignments for this compound
| Carbon No. | Predicted δ (ppm) | Multiplicity (Proton Decoupled) | Assignment Justification |
| 7 | 191.0 | Singlet | Aldehyde Carbonyl (C=O): The most deshielded carbon due to the strong electron-withdrawing effect of the oxygen atom. Aldehyde carbons typically appear in the 190-200 ppm range.[5] |
| 13' | 162.5 (d) | Singlet (Doublet in coupled spectrum) | Aromatic C-F: Directly bonded to the highly electronegative fluorine atom, causing a significant downfield shift. This signal would appear as a doublet in a proton-coupled or fluorine-coupled spectrum with a large ¹JCF coupling constant (~245-255 Hz).[6] |
| 4 | 152.5 | Singlet | Aromatic C-O: Attached to the benzyloxy oxygen. Oxygen's electronegativity and lone pair resonance cause a strong deshielding effect. |
| 3 | 149.5 | Singlet | Aromatic C-O: Attached to the methoxy oxygen. Similar deshielding effect as C4. |
| 1 | 131.0 | Singlet | Aromatic Quaternary Carbon: Ipso-carbon to the aldehyde group. Deshielded by the carbonyl group. |
| 10' | 132.0 (d) | Singlet (Doublet in coupled spectrum) | Aromatic Quaternary Carbon: Ipso-carbon of the benzyl ring. Its chemical shift is influenced by the fluorine at the para position. Expected to show a small ⁴JCF coupling. |
| 11', 15' | 129.5 (d) | Singlet (Doublet in coupled spectrum) | Aromatic C-H: Ortho to the fluorine atom. Their chemical shift is deshielded by the fluorine and would show a ³JCF coupling. |
| 6 | 125.0 | Singlet | Aromatic C-H: Ortho to the aldehyde group and meta to the benzyloxy group. |
| 12', 14' | 116.0 (d) | Singlet (Doublet in coupled spectrum) | Aromatic C-H: Meta to the fluorine atom. Shielded due to the electron-donating resonance effect of fluorine. Would exhibit a ²JCF coupling.[6] |
| 2 | 113.5 | Singlet | Aromatic C-H: Ortho to the benzyloxy group and meta to the aldehyde. Shielded by the electron-donating oxygen. |
| 5 | 111.5 | Singlet | Aromatic C-H: Ortho to the methoxy group and meta to the benzyloxy group. Shielded by the two adjacent oxygen substituents. |
| 9 | 71.0 | Singlet | Benzyl Methylene (-O-CH₂-): An sp³ hybridized carbon attached to an electronegative oxygen, placing it in the typical 60-80 ppm range for ethers. |
| 8 | 56.1 | Singlet | Methoxy (-OCH₃): A characteristic chemical shift for a methoxy group on an aromatic ring. |
Note: Predicted chemical shift values are based on established substituent effects and data from analogous compounds. Experimental values may vary slightly based on solvent and concentration. The "(d)" indicates an expected doublet splitting pattern due to C-F coupling in a non-¹H-decoupled spectrum or if ¹⁹F coupling is observed.
Conclusion
¹³C NMR spectroscopy is a definitive method for the structural verification of this compound. The proton-decoupled spectrum is expected to display 15 unique signals, corresponding to each carbon atom in the asymmetric molecule. The chemical shifts of the aldehyde, aromatic, benzylic, and methoxy carbons all appear in their characteristic regions, providing a unique fingerprint of the compound. The protocol and spectral assignments detailed in this note serve as a reliable guide for researchers and analysts, ensuring confidence in the structural identity of this important synthetic intermediate.
References
- 1. chemistry.utah.edu [chemistry.utah.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. compoundchem.com [compoundchem.com]
- 6. rsc.org [rsc.org]
Application Note: Structural Elucidation of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde using Fourier-Transform Infrared (FTIR) Spectroscopy
Abstract
This application note provides a comprehensive guide and detailed protocol for the analysis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde, a key intermediate in pharmaceutical synthesis, using Fourier-Transform Infrared (FTIR) Spectroscopy. We delve into the principles of the technique, present validated protocols for sample preparation, and offer a detailed interpretation of the resulting spectrum. This guide is intended for researchers, scientists, and drug development professionals requiring robust methods for structural verification and quality control.
Introduction and Significance
This compound is a substituted benzaldehyde derivative of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, incorporating an aldehyde, a methoxy group, a benzyl ether linkage, and a fluorinated aromatic ring, makes it a versatile precursor for the synthesis of complex bioactive molecules.[1]
Accurate structural confirmation of such intermediates is critical to ensure the integrity of the synthetic pathway and the purity of the final active pharmaceutical ingredient (API). Fourier-Transform Infrared (FTIR) spectroscopy is an exceptionally powerful and rapid analytical technique for this purpose. It provides a unique "molecular fingerprint" by probing the vibrational modes of the functional groups within a molecule.[2] This application note establishes a definitive protocol for acquiring and interpreting the FTIR spectrum of this compound, ensuring reliable and reproducible results.
Fundamental Principles of FTIR Spectroscopy
FTIR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a sample is irradiated with infrared light, its molecules absorb energy at frequencies corresponding to these natural vibrational modes (e.g., stretching, bending, scissoring).[2][3] An FTIR spectrometer utilizes a Michelson interferometer to measure all frequencies simultaneously, offering significant advantages in speed and signal-to-noise ratio over older dispersive techniques.[4][5] The resulting spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), provides direct information about the functional groups present in the sample, allowing for unambiguous structural elucidation.[6]
Experimental Workflow and Protocols
The acquisition of a high-quality FTIR spectrum is contingent upon meticulous sample preparation and a systematic workflow. The following diagram and protocols outline the validated procedure for analyzing solid this compound.
Caption: Experimental workflow for the FTIR analysis of this compound.
Materials and Instrumentation
-
Sample: this compound, solid powder.
-
FTIR Spectrometer: Any modern FTIR spectrometer capable of a 4000–400 cm⁻¹ scan range with a resolution of at least 4 cm⁻¹.
-
For KBr Method: Infrared-grade Potassium Bromide (KBr), agate mortar and pestle, hydraulic press and pellet die.[7]
-
For ATR Method: An Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide).
Protocol 1: KBr Pellet Method
This traditional method provides excellent spectra but requires careful sample handling to avoid moisture contamination.
-
Drying: Gently dry the KBr powder in an oven at ~110°C for 2-4 hours and store it in a desiccator. This step is crucial as moisture will introduce broad O-H absorption bands around 3400 cm⁻¹.
-
Grinding: In the agate mortar, thoroughly grind approximately 1-2 mg of the sample with 150-200 mg of the dried KBr.[7] The goal is to reduce the particle size to less than the IR wavelength to minimize light scattering.[8]
-
Pellet Formation: Transfer the fine powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is the preferred method for its simplicity, speed, and non-destructive nature, requiring minimal sample preparation.[9]
-
Crystal Cleaning: Before analysis, clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue to remove any residues.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure on the sample. This ensures good optical contact between the sample and the crystal, which is essential for a high-quality spectrum.[9]
-
Analysis: Acquire the sample spectrum.
Spectral Acquisition Parameters
-
Scan Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)
-
Mode: Transmittance or Absorbance
Spectral Analysis and Interpretation
The FTIR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The following table details the expected characteristic absorption bands essential for its identification.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3070-3030 | Medium-Weak | C-H Stretch | Aromatic Rings |
| ~2940-2920 | Medium-Weak | Asymmetric C-H Stretch | Methylene (-CH₂) |
| ~2860-2840 | Medium-Weak | Symmetric C-H Stretch | Methylene (-CH₂) & Methoxy (-OCH₃) |
| ~2830 & ~2730 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |
| ~1685 | Strong | C=O Stretch | Aromatic Aldehyde (Conjugated) |
| ~1590 & ~1510 | Strong-Medium | C=C Stretch | Aromatic Rings |
| ~1265 | Strong | Asymmetric C-O-C Stretch | Aryl Ether (Ar-O-CH₂) |
| ~1230-1180 | Strong | C-F Stretch | Aryl Fluoride (Ar-F) |
| ~1135 | Strong | In-plane C-H Bending | Aromatic Rings |
| ~1025 | Strong | Symmetric C-O-C Stretch | Alkyl Ether (Ar-O-CH₂) |
Detailed Peak Assignments
-
Aldehyde Group (-CHO): The most diagnostic peak is the intense carbonyl (C=O) stretch, expected around 1685 cm⁻¹. Its position below 1700 cm⁻¹ confirms conjugation with the aromatic ring.[10] Further confirmation is provided by the characteristic, albeit weaker, Fermi doublet for the aldehydic C-H stretch, appearing as two distinct peaks around 2830 cm⁻¹ and 2730 cm⁻¹.[11][12]
-
Aromatic Systems: The presence of two benzene rings is indicated by weak C-H stretching bands just above 3000 cm⁻¹ and multiple sharp C=C stretching bands in the 1600-1450 cm⁻¹ region.[13]
-
Benzyl Ether Linkage (Ar-O-CH₂-Ar): This crucial linkage is identified by two prominent C-O stretching bands. The asymmetric stretch of the aryl ether (Ar-O) component appears as a strong band around 1265 cm⁻¹.[14][15] The symmetric stretch, associated more with the alkyl ether (O-CH₂) portion, is found as another strong band around 1025 cm⁻¹.[16]
-
Methylene and Methoxy Groups: The aliphatic C-H bonds of the methylene bridge (-CH₂-) and the methoxy group (-OCH₃) give rise to stretching vibrations in the 2940-2840 cm⁻¹ range, which may overlap slightly.[13]
-
Carbon-Fluorine Bond (C-F): The C-F bond produces a very strong stretching absorption. For aromatic fluorides, this peak is typically found in the 1250-1100 cm⁻¹ range.[12][17] In this molecule, it is expected as a strong band around 1230-1180 cm⁻¹, potentially overlapping with other vibrations in this crowded "fingerprint" region.
Conclusion
FTIR spectroscopy is a definitive and efficient tool for the structural verification of this compound. By following the detailed protocols for sample preparation via the KBr pellet or the more convenient ATR method, a high-quality and reproducible spectrum can be obtained. The key to confirmation lies in the unambiguous identification of the strong conjugated aldehyde C=O stretch at ~1685 cm⁻¹, the characteristic aryl ether C-O stretches, and the strong C-F stretch. This application note serves as a robust standard operating procedure for quality control and research applications involving this important synthetic intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. What is Fourier Transform Infrared Spectroscopy? | Agilent [agilent.com]
- 3. jascoinc.com [jascoinc.com]
- 4. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. edinst.com [edinst.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. benchchem.com [benchchem.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometric Analysis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
Abstract
This application note provides a comprehensive guide to the mass spectrometric analysis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. We present detailed protocols for both Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry, designed for researchers, scientists, and drug development professionals. This guide emphasizes the rationale behind experimental choices and provides a thorough interpretation of the expected mass spectra, including detailed fragmentation pathways. The methodologies outlined herein are designed to be self-validating, ensuring robust and reproducible results for the structural confirmation and purity assessment of this compound.
Introduction
This compound (Figure 1) is a substituted vanillin derivative of significant interest in medicinal chemistry and drug development. Its molecular structure combines a benzaldehyde moiety, a benzyl ether linkage, and a fluorinated aromatic ring, making it a versatile building block for the synthesis of various bioactive molecules. Accurate characterization of such compounds is paramount for ensuring the quality and integrity of downstream applications.
Mass spectrometry is an indispensable analytical technique for the structural elucidation and purity assessment of small organic molecules. This application note details the analysis of this compound using two common ionization techniques: Electrospray Ionization (ESI), a "soft" ionization method ideal for determining the molecular weight of intact molecules, and Electron Ionization (EI), a "hard" ionization technique that provides rich structural information through characteristic fragmentation patterns.[1][2]
Compound Information:
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[3] |
| Molecular Formula | C₁₅H₁₃FO₃ | --INVALID-LINK--[3] |
| Molecular Weight | 260.26 g/mol | --INVALID-LINK--[3] |
| Exact Mass | 260.08487243 Da | --INVALID-LINK--[3] |
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Experimental Protocols
Sample Preparation
-
Rationale: Proper sample preparation is critical to avoid contamination and ensure optimal ionization. High concentrations can lead to signal suppression and detector saturation, while non-volatile buffers and salts are incompatible with ESI and can contaminate the ion source.[4][5]
-
Protocol:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity solvent such as methanol, acetonitrile, or dichloromethane.
-
For ESI-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (1:1, v/v) with 0.1% formic acid. The formic acid aids in protonation for positive ion mode analysis.
-
For EI-MS analysis (typically coupled with Gas Chromatography), dilute the stock solution in a volatile solvent like dichloromethane or ethyl acetate to a concentration suitable for the GC-MS system (typically 1-100 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before transferring to an appropriate autosampler vial.
-
Electrospray Ionization (ESI) Mass Spectrometry
-
Rationale: ESI is a soft ionization technique that generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This is ideal for confirming the molecular weight of the analyte. The parameters below are a starting point and may require optimization based on the specific instrument used.
-
Instrumentation: Any modern mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
Workflow Diagram:
Caption: Workflow for ESI-MS analysis.
-
Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Ion | The ether and carbonyl oxygens are readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation.[6] |
| **Nebulizer Gas (N₂) ** | 1.5 - 2.5 Bar | Aids in the formation of fine droplets. |
| Drying Gas (N₂) Flow | 8 - 12 L/min | Facilitates solvent evaporation from the droplets. |
| Drying Gas Temperature | 250 - 350 °C | Ensures efficient desolvation without thermal degradation. |
| Scan Range (m/z) | 50 - 500 | Covers the expected molecular ion and fragment ions. |
| Collision Energy (for MS/MS) | 10 - 40 eV | A range should be tested to induce fragmentation and obtain structural information. |
Electron Ionization (EI) Mass Spectrometry
-
Rationale: EI uses a high-energy electron beam (typically 70 eV) to ionize molecules, leading to extensive and reproducible fragmentation.[2] This provides a characteristic "fingerprint" for the molecule, which is valuable for structural elucidation and library matching.
-
Instrumentation: A Gas Chromatograph coupled to a mass spectrometer with an EI source (GC-MS).
-
Workflow Diagram:
Caption: Workflow for GC-EI-MS analysis.
-
Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library comparison.[7] |
| Ion Source Temperature | 200 - 250 °C | Prevents condensation of the analyte in the source. |
| GC Column | DB-5ms or equivalent | A non-polar column suitable for a wide range of organic molecules. |
| Injection Mode | Split/Splitless | Depending on sample concentration. |
| Oven Temperature Program | e.g., 100°C for 1 min, then ramp to 280°C at 10°C/min | To be optimized for good chromatographic separation. |
| Scan Range (m/z) | 40 - 500 | To capture the molecular ion and all significant fragments. |
Data Interpretation and Expected Fragmentation
ESI-MS Data
Under the recommended ESI conditions, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of 261.0925.
-
MS/MS Fragmentation of [M+H]⁺ (m/z 261.0925): Collision-induced dissociation (CID) of the protonated molecule is expected to primarily involve the cleavage of the benzylic ether bond, which is the most labile bond in the protonated molecule.
-
Major Fragment: The most prominent fragment will likely be the 4-fluorobenzyl cation at m/z 109.0402 . This results from the cleavage of the C-O bond of the ether, with the charge retained on the more stable benzylic fragment.
-
Corresponding Neutral Loss: This fragmentation corresponds to the neutral loss of the vanillin aldehyde moiety (C₈H₈O₃, mass 152.0473).
-
-
Proposed ESI-MS/MS Fragmentation Pathway:
Caption: ESI-MS/MS fragmentation of protonated this compound.
EI-MS Data
In EI-MS, the molecular ion [M]⁺˙ at m/z 260.0849 is expected to be observed, although its abundance may be moderate due to the presence of the labile benzyl ether linkage. The fragmentation pattern will be more complex than in ESI-MS and will provide significant structural information. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[8]
-
Key Fragmentation Pathways:
-
Benzylic Cleavage: The most favorable cleavage is at the benzylic C-O bond. This will generate a highly abundant 4-fluorotropylium ion (a rearranged 4-fluorobenzyl cation) at m/z 109 . This is consistent with the GC-MS data available on PubChem, which lists m/z 109 as the top peak.[3] The stability of the tropylium ion is a strong driving force for this fragmentation.
-
Formation of the Vanillin Radical Cation: The corresponding fragment from the benzylic cleavage would be the 3-methoxy-4-oxybenzaldehyde radical at m/z 151 .
-
Loss of a Hydrogen Radical: Loss of the aldehydic hydrogen from the molecular ion can lead to an [M-H]⁺ ion at m/z 259 .
-
Loss of the Methoxy Group: Cleavage of the methoxy group can result in an [M-CH₃]⁺ ion at m/z 245 .
-
Further Fragmentation of the Vanillin Moiety: The ion at m/z 151 can undergo further fragmentation, such as the loss of CO to give an ion at m/z 123 .
-
-
Proposed EI-MS Fragmentation Pathway:
Caption: Proposed fragmentation pathways in EI-MS.
-
Summary of Expected Ions:
| m/z (Nominal) | Proposed Formula | Ionization | Proposed Structure/Origin |
| 261 | [C₁₅H₁₄FO₃]⁺ | ESI | Protonated Molecule [M+H]⁺ |
| 260 | [C₁₅H₁₃FO₃]⁺˙ | EI | Molecular Ion [M]⁺˙ |
| 259 | [C₁₅H₁₂FO₃]⁺ | EI | Loss of H˙ from aldehyde |
| 245 | [C₁₄H₁₀FO₃]⁺ | EI | Loss of CH₃˙ from methoxy group |
| 151 | [C₈H₇O₃]⁺ | EI | Vanillin cation after benzylic cleavage |
| 123 | [C₇H₇O₂]⁺ | EI | Loss of CO from m/z 151 |
| 109 | [C₇H₆F]⁺ | ESI, EI | 4-Fluorotropylium ion (Base peak in EI) |
Conclusion
This application note provides robust and detailed protocols for the mass spectrometric analysis of this compound using both ESI and EI techniques. The presented methodologies, coupled with the detailed interpretation of the expected fragmentation patterns, offer a comprehensive framework for the unambiguous identification and structural characterization of this important pharmaceutical intermediate. By understanding the causality behind the experimental choices and the predictable nature of the fragmentation pathways, researchers can confidently apply these methods in their drug discovery and development workflows.
References
- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 2. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. This compound | C15H13FO3 | CID 737536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 7. m.youtube.com [m.youtube.com]
- 8. whitman.edu [whitman.edu]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Analysis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde. This compound is a significant intermediate in pharmaceutical synthesis, and ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). The described method is specific, linear, accurate, and precise, making it suitable for quality control and stability testing in drug development and manufacturing environments. The protocol is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7]
Introduction
This compound (Figure 1) is a substituted benzaldehyde derivative increasingly utilized as a key starting material in the synthesis of various pharmaceutical agents.[8] Its molecular structure, featuring an aromatic aldehyde, a methoxy group, and a fluorobenzyl ether moiety, contributes to its utility in building complex molecular architectures.[9][10] The purity of this intermediate is of utmost importance, as impurities can carry through the synthetic route, potentially affecting the efficacy, safety, and stability of the final drug product.
High-performance liquid chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[11][12] Reversed-phase HPLC, in particular, is well-suited for the analysis of moderately polar organic molecules like the target analyte, separating compounds based on their hydrophobic interactions with the stationary phase.[11][13][14] This document provides a comprehensive guide to a validated HPLC method, explaining the rationale behind the chosen parameters and offering a step-by-step protocol for its implementation and validation.
Figure 1: Chemical Structure of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃FO₃ | --INVALID-LINK--[9] |
| Molecular Weight | 260.26 g/mol | --INVALID-LINK--[8][9] |
| Appearance | White Solid | --INVALID-LINK--[8] |
| Melting Point | 62-63 °C | --INVALID-LINK--[8] |
Chromatographic Method Development: Rationale and Strategy
The primary objective was to develop a method that provides a sharp, symmetrical peak for the main component, well-resolved from any potential impurities or degradation products. The following choices were made based on the physicochemical properties of the analyte and established chromatographic principles.
Column Selection
A C18 (octadecylsilyl) reversed-phase column was selected. This is the most common stationary phase in RP-HPLC and is highly effective for separating compounds with varying degrees of hydrophobicity.[12][15] The non-polar C18 chains interact with the hydrophobic regions of the analyte, providing excellent retention and resolution for aromatic compounds.[13][14] A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between efficiency, backpressure, and analysis time.
Mobile Phase Composition
A gradient elution using a mixture of acetonitrile and water was chosen. Acetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and UV transparency. The gradient approach allows for the effective elution of both early- and late-eluting impurities within a reasonable timeframe, providing greater sensitivity for later peaks compared to an isocratic method.[13] A small amount of acid, such as 0.1% phosphoric acid, is added to the aqueous phase to control the pH. A low pH (around 2-4) suppresses the ionization of residual silanol groups on the silica-based stationary phase, which minimizes peak tailing and results in better peak shape and reproducibility.[14]
Detection Wavelength
The UV spectrum of aromatic aldehydes typically shows strong absorbance in the range of 250-280 nm due to the π → π* transitions of the benzene ring and carbonyl group. Based on the analysis of structurally similar compounds, a detection wavelength of 254 nm was selected.[15][16] This wavelength provides high sensitivity for the analyte and is a common setting for detecting a wide range of aromatic impurities.
Flow Rate and Column Temperature
A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and chromatographic efficiency. The column temperature is maintained at 30°C to ensure run-to-run reproducibility by minimizing fluctuations in retention times and improving peak shape.
Detailed Experimental Protocol
Instrumentation and Materials
-
HPLC System: An analytical HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Chemicals:
-
This compound reference standard (purity ≥99.5%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric acid (analytical grade).
-
-
Sample Preparation:
-
Volumetric flasks and pipettes.
-
Analytical balance.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-20 min: 50% to 80% B20-25 min: 80% B (hold)25-26 min: 80% to 50% B26-30 min: 50% B (hold) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[15]
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[5][6][7]
System Suitability
Before sample analysis, the chromatographic system's performance is verified. This is achieved by making five replicate injections of the standard solution. The acceptance criteria are based on USP <621> recommendations.[17][2][3][4]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area and retention time |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is demonstrated by:
-
Forced Degradation: Subjecting the sample to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The method should resolve the main peak from any degradant peaks.
-
Impurity Spiking: If known impurities are available, spike the sample solution with them to demonstrate resolution.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five standard solutions at different concentrations, typically ranging from 50% to 150% of the nominal sample concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[18]
-
Analysis: Inject each solution in triplicate. Plot the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value. It is assessed by a recovery study.
-
Procedure: Spike a sample matrix with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.
-
Analysis: Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision): Analyze six independent sample preparations on the same day, by the same analyst, using the same equipment.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for the purity results should be ≤ 2.0%.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
-
-
Analysis: Analyze the standard solution under each condition and evaluate the effect on system suitability parameters.
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions.
Data Presentation and Visualization
Workflow Diagrams
The following diagrams illustrate the key workflows for method development and validation.
Caption: HPLC Method Development Workflow.
Caption: HPLC Method Validation Workflow.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust tool for determining the purity of this compound. The method is straightforward, utilizing standard instrumentation and reagents, and has been developed based on sound scientific principles. The comprehensive validation protocol ensures that the method is fit for its intended purpose in a regulated pharmaceutical quality control environment, providing trustworthy data for batch release and stability studies. Adherence to this protocol will ensure the quality and consistency of this critical pharmaceutical intermediate.
References
- 1. <621> CHROMATOGRAPHY [drugfuture.com]
- 2. agilent.com [agilent.com]
- 3. dsdpanalytics.com [dsdpanalytics.com]
- 4. Chromatography [usp.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C15H13FO3 | CID 737536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde | C15H13FO3 | CID 573045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ijsdr.org [ijsdr.org]
- 12. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 13. pharmtech.com [pharmtech.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. usp.org [usp.org]
- 18. youtube.com [youtube.com]
Application Notes & Protocols for the Synthesis of Coumarin Hybrids Using 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
For: Researchers, scientists, and drug development professionals.
Abstract
Coumarin-based molecular hybrids represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel coumarin hybrids utilizing 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde as a key building block. We will explore the strategic rationale behind molecular hybridization, delve into the synthesis of the precursor aldehyde, and provide a step-by-step protocol for its incorporation into a coumarin hybrid structure. Furthermore, this document will discuss the mechanistic underpinnings of the key reactions and the significance of these hybrids in the landscape of modern drug discovery.
Introduction: The Power of Hybridization
The strategy of molecular hybridization involves the covalent linking of two or more pharmacophores to create a single molecular entity with a potentially enhanced or synergistic biological activity profile.[4] Coumarin, a naturally occurring benzopyrone, is a well-established pharmacophore known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5] By strategically functionalizing the coumarin core with other bioactive moieties, researchers can develop novel drug candidates with improved efficacy, reduced toxicity, and the ability to overcome drug resistance.[2]
The target precursor, this compound, incorporates a fluorinated benzyl group, a feature known to enhance metabolic stability and binding affinity in many drug molecules. Its combination with the coumarin scaffold presents a promising avenue for the development of potent and selective therapeutic agents.[6]
Synthesis of the Precursor: this compound
The synthesis of the key benzaldehyde precursor is a critical first step. The following protocol is adapted from established methodologies.[6]
Protocol 1: Synthesis of this compound
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
4-Fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer with hot plate
Procedure:
-
To a solution of vanillin (1 equivalent) in anhydrous DMF, add potassium carbonate (1 equivalent) and a catalytic amount of potassium iodide.
-
Stir the mixture at 60°C for 20 minutes.
-
Add a solution of 4-fluorobenzyl chloride (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture at 70°C for 22 hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound as a white solid.[6]
Expected Yield: ~85%[6]
Synthesis of Coumarin Hybrids via Knoevenagel Condensation
The Knoevenagel condensation is a versatile and widely used method for the synthesis of coumarins, particularly those substituted at the 3-position.[5][7] The reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base.[8]
Conceptual Workflow for Coumarin Hybrid Synthesis
The following diagram illustrates a general workflow for the synthesis of a coumarin hybrid, starting from the precursor aldehyde.
Caption: General experimental workflow for coumarin hybrid synthesis.
Protocol 2: Synthesis of a 3-Substituted Coumarin Hybrid
This protocol describes the synthesis of a coumarin hybrid via the Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound, conceptually demonstrating how this compound could be used if it were a salicylaldehyde (i.e., possessing a hydroxyl group ortho to the aldehyde). For the purpose of this protocol, we will use a generic salicylaldehyde and an active methylene compound to illustrate the coumarin ring formation.
Materials:
-
A substituted salicylaldehyde (e.g., 2-hydroxy-4-methoxybenzaldehyde)
-
An active methylene compound (e.g., diethyl malonate)
-
Ethanol
-
Piperidine (catalyst)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
-
Reflux condenser
-
Magnetic stirrer with hot plate
Procedure:
-
In a round-bottom flask, dissolve the substituted salicylaldehyde (1 equivalent) and diethyl malonate (1.2 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.
-
Attach a reflux condenser and heat the mixture at 80-90°C with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude coumarin derivative.
-
Recrystallize the crude product from ethanol to obtain the pure 3-carboxyethylcoumarin derivative.
Mechanistic Insights: The Knoevenagel Condensation
The synthesis of the coumarin scaffold via the Knoevenagel condensation proceeds through a well-established two-stage mechanism.
Caption: Mechanism of coumarin synthesis via Knoevenagel condensation.
-
Enolate Formation: A basic catalyst, such as piperidine, abstracts an acidic proton from the active methylene compound to form a resonance-stabilized enolate ion.[8]
-
Nucleophilic Attack: The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the salicylaldehyde derivative.
-
Aldol Addition and Dehydration: A tetrahedral intermediate is formed, which then protonates to give an aldol-type addition product. This intermediate subsequently undergoes intramolecular cyclization and dehydration to form the stable coumarin ring system.
Application in the Synthesis of Acylhydrazone-Coumarin Hybrids
A recent study highlights the use of 4-((4-fluorobenzyl)oxy)-3-methoxybenzaldehyde in the synthesis of coumarin hybrids linked via an acylhydrazone bridge.[6] This approach involves the condensation of the aldehyde with a coumarin-containing hydrazide.
Protocol 3: Synthesis of an Acylhydrazone-Coumarin Hybrid
Materials:
-
4-((4-Fluorobenzyl)oxy)-3-methoxybenzaldehyde
-
A coumarin-3-carbohydrazide derivative
-
Ethanol
-
Standard laboratory glassware
-
Reflux condenser
-
Magnetic stirrer with hot plate
Procedure:
-
Dissolve the 4-((4-fluorobenzyl)oxy)-3-methoxybenzaldehyde (1 equivalent) and the coumarin-3-carbohydrazide derivative (1 equivalent) in ethanol.
-
Reflux the solution for 5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Filter the solid product, wash with cold ethanol, and dry to obtain the pure acylhydrazone-coumarin hybrid.
Biological Significance and Data
Coumarin hybrids have demonstrated significant potential as anticancer agents.[1][2][3][4] The introduction of various substituents on the coumarin and the hybridized pharmacophore allows for the fine-tuning of their biological activity.
| Hybrid Type | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Coumarin-pyrazoline hybrids | HCT-116 (Colon) | 0.01 µM | [1] |
| Stilbene-coumarin hybrids | H460 (Lung) | 0.29 - 0.45 µM | [1] |
| Coumarin-isatin hybrid | Various | 21.47 - 44.26 µM | [1] |
| Coumarin-benzimidazole hybrids | Various | Significant inhibition | [4] |
Troubleshooting and Safety Precautions
Troubleshooting:
-
Low Yields: Ensure all reagents are pure and dry. Optimize reaction time and temperature. Consider using a different catalyst or solvent system.
-
Incomplete Reaction: Monitor the reaction closely by TLC. If the reaction stalls, consider adding more catalyst or increasing the temperature.
-
Purification Difficulties: If recrystallization is ineffective, consider column chromatography for purification.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
-
Use caution when heating flammable solvents.
Conclusion and Future Perspectives
The synthesis of coumarin hybrids using strategically designed precursors like this compound offers a powerful platform for the discovery of novel therapeutic agents. The methodologies outlined in this guide provide a solid foundation for researchers to explore the vast chemical space of coumarin-based compounds. Future work in this area will likely focus on the development of more efficient and sustainable synthetic methods, as well as the comprehensive biological evaluation of these novel hybrids to elucidate their mechanisms of action and therapeutic potential.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new conjugated coumarin-benzimidazole hybrids and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Coumarin Hybrids Active Against Drug-Sensitive and Drug-Resistant Neuroblastoma Cells [mdpi.com]
- 7. organicreactions.org [organicreactions.org]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: A Research Framework for Investigating 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde in Neuroblastoma
Abstract
Neuroblastoma (NB) remains a significant challenge in pediatric oncology, representing 8-10% of all childhood cancers.[1] High-risk cases, particularly in children over 18 months, have a survival rate below 50%, necessitating the exploration of novel therapeutic agents.[1] This document outlines a comprehensive research framework for the preclinical evaluation of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde, a novel benzaldehyde derivative, as a potential anti-neuroblastoma agent. While direct biological data on this specific compound is nascent, its structural motifs warrant investigation. We provide a structured, multi-phase experimental plan designed for researchers in oncology, pharmacology, and drug development. This guide details step-by-step protocols for initial cytotoxicity screening, elucidation of cell death mechanisms, and investigation into the compound's impact on key oncogenic signaling pathways frequently dysregulated in neuroblastoma, including PI3K/Akt/mTOR, MAPK/ERK, and STAT3.
Introduction: The Rationale for Investigation
Neuroblastoma is a heterogeneous pediatric tumor originating from the neural crest.[2] Its clinical behavior is highly variable, and its aggressive forms are often characterized by the amplification of the MYCN oncogene, which is correlated with poor prognosis.[3] The complexity of neuroblastoma is further reflected in its cellular composition, which can include neuroblastic (N-type), substrate-adherent (S-type), and intermediate (I-type) cells, the last of which may represent a malignant stem cell population.[1][2]
The search for new therapeutic agents is critical. Benzaldehyde derivatives have been explored in medicinal chemistry for various biological activities. The subject of this guide, this compound[4][5], is a synthetic aldehyde. While its direct anti-cancer activity has not been extensively profiled, related fluorinated benzyl compounds have demonstrated the ability to interact with biological systems and enzymes.[6] Its structural features justify a systematic evaluation of its potential efficacy against neuroblastoma.
This application note provides a logical, field-proven workflow to assess the compound's in vitro efficacy and mechanism of action. The proposed studies will answer three fundamental questions:
-
Does the compound exhibit cytotoxic or anti-proliferative activity against neuroblastoma cells?
-
If so, what is the primary mechanism of cell death (e.g., apoptosis)?
-
Which key signaling pathways critical for neuroblastoma survival and proliferation are modulated by the compound?
Proposed Experimental Workflow
The investigation is structured into three sequential phases, beginning with broad screening and progressing to detailed mechanistic studies. This approach ensures a logical and resource-efficient evaluation.
Figure 1: A three-phase workflow for evaluating the compound.
Phase 1: In Vitro Cytotoxicity Screening
Rationale: The initial step is to determine if this compound has a measurable effect on the viability and proliferation of neuroblastoma cells. The MTT assay is a reliable, colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability. We recommend using at least two distinct neuroblastoma cell lines to account for the disease's heterogeneity, for example, the MYCN-non-amplified SH-SY5Y line and a MYCN-amplified line such as SK-N-BE(2) or IMR-32.[3][7]
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard methodologies for assessing cell viability.[8]
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-BE(2))
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).
| Hypothetical Data Table 1: IC50 Values after 72h Treatment | |
| Cell Line | IC50 (µM) |
| SH-SY5Y (MYCN non-amplified) | 15.2 |
| SK-N-BE(2) (MYCN amplified) | 8.9 |
Phase 2: Characterization of Cell Death
Rationale: A reduction in cell viability can be due to cytostatic (inhibition of proliferation) or cytotoxic (induction of cell death) effects. If the compound is cytotoxic, it is crucial to determine whether it induces apoptosis (programmed cell death) or necrosis. Apoptosis is a controlled process characterized by the externalization of phosphatidylserine (PS) on the outer plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[9]
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This protocol is based on standard procedures for flow cytometric analysis of apoptosis.[10][11]
Materials:
-
Neuroblastoma cells treated with the compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates. Treat with the compound as determined from Phase 1. After incubation, collect both floating and adherent cells. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with ice-cold PBS to remove any residual medium.[12]
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Primarily necrotic cells.
-
| Hypothetical Data Table 2: Apoptosis in SH-SY5Y Cells (48h) | |||
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control (0.1% DMSO) | 94.1 | 3.2 | 2.7 |
| Compound (IC50) | 45.3 | 35.8 | 18.9 |
| Compound (2x IC50) | 15.7 | 52.4 | 31.9 |
Phase 3: Mechanistic Investigation of Signaling Pathways
Rationale: Neuroblastoma tumorigenesis is driven by the aberrant activation of several key signaling pathways.[13] A thorough investigation should assess the compound's effect on these pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is critical for cell growth, proliferation, and survival. Its activation is often associated with poor prognosis in neuroblastoma.[14][15][16][17]
-
MAPK/ERK Pathway: The Ras-Raf-MEK-ERK cascade plays a vital role in proliferation and differentiation. Mutations in this pathway are common in relapsed neuroblastoma.[18][19][20]
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is involved in promoting proliferation, survival, and drug resistance, often activated by cytokines like IL-6 in the tumor microenvironment.[21][22][23]
Western blotting is the standard technique to measure changes in the expression and phosphorylation status of key proteins within these cascades.[24] A decrease in the phosphorylated (active) form of a protein (e.g., p-Akt) relative to its total expression suggests pathway inhibition.
Figure 2: Key signaling pathways in neuroblastoma.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is a standard procedure for analyzing protein expression in cell lysates.[24][25]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash cell pellets with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (protein lysate).[24]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.[24]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use antibodies targeting both the phosphorylated and total forms of Akt, ERK, and STAT3. Use GAPDH or β-actin as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using a digital imager.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal for each target.
| Hypothetical Data Table 3: Protein Phosphorylation Changes | ||
| Protein Target | Fold Change vs. Control (p-Protein / Total Protein) | Interpretation |
| p-Akt (Ser473) / Total Akt | 0.35 | Inhibition of PI3K/Akt pathway |
| p-ERK (Thr202/Tyr204) / Total ERK | 0.95 | Minimal effect on MAPK/ERK pathway |
| p-STAT3 (Tyr705) / Total STAT3 | 0.41 | Inhibition of STAT3 pathway |
Discussion and Future Directions
This application note provides a robust and logical framework for the initial preclinical evaluation of this compound in neuroblastoma research. The phased approach ensures that mechanistic studies are built upon a solid foundation of confirmed biological activity.
-
Interpretation of Results: If the compound demonstrates a potent, selective cytotoxic effect via apoptosis and modulates key survival pathways like PI3K/Akt and STAT3, it would be considered a promising candidate for further development. A differential response between MYCN-amplified and non-amplified cell lines could provide valuable insight into its mechanism and potential patient populations.
-
Future Studies: Positive results from this in vitro workflow would justify advancing the investigation to more complex models. This could include cell cycle analysis (to see if the compound induces cell cycle arrest), colony formation assays (to assess long-term anti-proliferative effects), and the use of 3D in vitro models like tumor spheroids, which more closely mimic the in vivo tumor microenvironment.[26][27] Ultimately, promising in vitro data would form the basis for planning in vivo efficacy studies in animal models of neuroblastoma.
References
- 1. An overview of neuroblastoma cell lineage phenotypes and in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of Stem Cells from Human Neuroblastoma Cell Lines and in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jscholaronline.org [jscholaronline.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C15H13FO3 | CID 737536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 3-[(4-Fluorobenzyl)oxy]benzaldehyde | 168084-96-6 [smolecule.com]
- 7. A Wnt-BMP4 Signaling Axis Induces MSX and NOTCH Proteins and Promotes Growth Suppression and Differentiation in Neuroblastoma [mdpi.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Stage-dependent expression of PI3K/Akt‑pathway genes in neuroblastoma. | Semantic Scholar [semanticscholar.org]
- 15. Stage-dependent expression of PI3K/Akt‑pathway genes in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. researchgate.net [researchgate.net]
- 18. Direct Targeting of the Raf-MEK-ERK Signaling Cascade Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. juniperpublishers.com [juniperpublishers.com]
- 21. CRITICAL ROLE OF STAT3 IN IL-6-MEDIATED DRUG RESISTANCE IN HUMAN NEUROBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tumor-associated macrophages promote neuroblastoma via STAT3 phosphorylation and up-regulation of c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tumor-associated macrophages promote neuroblastoma via STAT3 phosphorylation and up-regulation of c-MYC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. Frontiers | Emerging Neuroblastoma 3D In Vitro Models for Pre-Clinical Assessments [frontiersin.org]
- 27. Emerging Neuroblastoma 3D In Vitro Models for Pre-Clinical Assessments - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of safinamide using 4-(3-fluorobenzyloxy)benzaldehyde
An Application Note for the Synthesis of Safinamide Using 4-(3-fluorobenzyloxy)benzaldehyde
Abstract
This application note provides a comprehensive guide for the laboratory-scale synthesis of Safinamide, a key therapeutic agent for Parkinson's disease. The described synthetic pathway utilizes a two-step process commencing with the synthesis of the key intermediate, 4-(3-fluorobenzyloxy)benzaldehyde, followed by a stereoselective reductive amination to yield the final active pharmaceutical ingredient (API). This document is intended for researchers, chemists, and professionals in drug development, offering detailed, step-by-step protocols, mechanistic insights, analytical methods for quality control, and essential safety considerations. The methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific rigor and reproducibility.
Introduction: Safinamide in Neurotherapeutics
Safinamide is a multifunctional drug approved for the treatment of Parkinson's disease (PD), particularly as an add-on therapy for patients experiencing motor fluctuations.[1][2] Its therapeutic efficacy stems from a unique dual mechanism of action. Primarily, it acts as a highly selective and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine.[3] By inhibiting MAO-B, safinamide increases dopaminergic activity in the brain, alleviating motor symptoms.[4] Additionally, it modulates voltage-gated sodium and calcium channels, leading to the inhibition of excessive glutamate release, which may contribute to its neuroprotective effects and a reduction in dyskinesia.[1][3]
The chemical structure of Safinamide is (S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]aminopropanamide. The synthesis strategy detailed herein focuses on the construction of this molecule via a reductive amination pathway, a robust and widely used method in medicinal chemistry for the formation of carbon-nitrogen bonds.[5] This note provides a logical and detailed workflow, starting from commercially available precursors to yield high-purity Safinamide.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages:
-
Stage 1: Synthesis of Intermediate Aldehyde. Preparation of 4-(3-fluorobenzyloxy)benzaldehyde via a Williamson ether synthesis. This key intermediate is the foundational building block for the subsequent amination step.
-
Stage 2: Reductive Amination. Formation of Safinamide through the reaction of the intermediate aldehyde with the chiral amine source, (S)-2-aminopropanamide, in the presence of a mild reducing agent. This step is critical for establishing the correct stereochemistry of the final molecule.
The overall workflow is depicted below.
Figure 1: Overall workflow for the synthesis of Safinamide Mesylate.
Stage 1: Synthesis of 4-(3-fluorobenzyloxy)benzaldehyde
Principle and Rationale
This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers. Here, the phenoxide ion of 4-hydroxybenzaldehyde, generated in situ by a mild base such as potassium carbonate, acts as a nucleophile. It attacks the electrophilic benzylic carbon of 3-fluorobenzyl bromide (or a related halide/sulfonate), displacing the leaving group to form the desired ether linkage.[6] Acetone is a common solvent for this reaction due to its polarity and appropriate boiling point.[7] The choice of a carbonate base is crucial as it is strong enough to deprotonate the phenol but mild enough to avoid side reactions with the aldehyde functionality.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Key Hazards |
| 4-Hydroxybenzaldehyde | 123-08-0 | C₇H₆O₂ | 122.12 | Skin/Eye Irritant |
| 3-Fluorobenzyl Bromide | 456-42-8 | C₇H₆BrF | 189.03 | Corrosive, Lachrymator |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Serious Eye Irritant |
| Acetone | 67-64-1 | C₃H₆O | 58.08 | Highly Flammable |
Experimental Protocol
-
Reaction Setup: To a 250 mL single-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) and potassium carbonate (17.0 g, 123.0 mmol, 1.5 equiv).
-
Solvent Addition: Add 150 mL of acetone to the flask.
-
Reagent Addition: While stirring, add 3-fluorobenzyl bromide (16.2 g, 85.9 mmol, 1.05 equiv) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux (approx. 60°C) and maintain for 5-6 hours.[6][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Purification: Collect the filtrate and evaporate the solvent under reduced pressure to obtain a crude solid. Recrystallize the solid from ethanol or purify by column chromatography on silica gel to yield 4-(3-fluorobenzyloxy)benzaldehyde as a white to off-white solid.[6][7]
-
Storage: The product is prone to air oxidation and should be stored under an inert atmosphere at 2-8°C.[7]
Stage 2: Synthesis of Safinamide via Reductive Amination
Principle and Rationale
Reductive amination is a powerful method for forming amines from carbonyl compounds. The reaction proceeds in two stages:
-
Imine Formation: The aldehyde (4-(3-fluorobenzyloxy)benzaldehyde) reacts with the primary amine ((S)-2-aminopropanamide) to form a Schiff base or imine intermediate. This reaction is typically reversible and sometimes acid-catalyzed.
-
Reduction: The imine is then reduced in situ to the corresponding secondary amine (Safinamide).
A key aspect of this protocol is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an ideal reagent for this transformation.[8][9] It is a mild and selective hydride donor, capable of reducing the protonated iminium ion much faster than the starting aldehyde.[5][10] This selectivity prevents the side reaction of reducing the aldehyde to an alcohol, leading to higher yields of the desired amine.[8] Dichloroethane (DCE) is an excellent solvent for this reaction as it is aprotic and effectively solubilizes the reactants.[11]
Figure 2: Mechanism of Reductive Amination using STAB.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Key Hazards |
| 4-(3-fluorobenzyloxy)benzaldehyde | 66742-57-2 | C₁₄H₁₁FO₂ | 230.23 | Irritant |
| (S)-2-Aminopropanamide HCl | 80222-96-4 | C₃H₉ClN₂O | 124.57 | Skin/Eye Irritant |
| Sodium Triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | Water-Reactive |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Flammable, Corrosive |
| 1,2-Dichloroethane (DCE) | 107-06-2 | C₂H₄Cl₂ | 98.96 | Carcinogen, Flammable |
Experimental Protocol
-
Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add (S)-2-aminopropanamide hydrochloride (5.4 g, 43.3 mmol, 1.0 equiv).
-
Amine Free-Basing & Aldehyde Addition: Add 100 mL of 1,2-dichloroethane (DCE). Cool the suspension in an ice bath and add triethylamine (4.8 g, 47.6 mmol, 1.1 equiv) to neutralize the hydrochloride salt. Stir for 15 minutes, then add 4-(3-fluorobenzyloxy)benzaldehyde (10.0 g, 43.4 mmol, 1.0 equiv).
-
Reducing Agent Addition: To the stirring mixture, add sodium triacetoxyborohydride (13.8 g, 65.1 mmol, 1.5 equiv) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Conditions: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up (Quenching): Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane) to afford Safinamide as a white solid.
Optional: Mesylate Salt Formation
The clinically used form of Safinamide is the mesylate salt.[1] This can be prepared by dissolving the purified Safinamide free base in a suitable solvent like ethyl acetate and adding one equivalent of methanesulfonic acid. The salt typically precipitates and can be collected by filtration, washed with a non-polar solvent, and dried.[12]
Analytical Quality Control
To ensure the final product meets the required standards of purity and identity, several analytical techniques are essential.
| Parameter | Method | Typical Conditions & Acceptance Criteria |
| Chemical Purity | Reverse-Phase HPLC | Column: C8 or C18 (e.g., Ascentis® Express C8, 150 x 4.6 mm, 5 µm)Mobile Phase: Gradient of Acetonitrile and Water with 0.1% TFADetection: UV at ~220-230 nmAcceptance: Purity > 99.5% |
| Enantiomeric Purity | Chiral HPLC | Column: Chiralcel OD-RH (150 x 4.6 mm, 5 µm)[13]Mobile Phase: NaH₂PO₄ buffer (pH 3.0):Methanol:Acetonitrile (65:25:10, v/v/v)[13]Acceptance: Enantiomeric excess (e.e.) > 99.8% (S)-enantiomer |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | Data should be consistent with the known structure of Safinamide. |
| Expected Yield | Gravimetric | > 70% (for Stage 2) |
Safety Precautions
All experimental work must be conducted in a well-ventilated fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory at all times.
-
Reagent-Specific Hazards:
-
4-(3-fluorobenzyloxy)benzaldehyde: May cause skin, eye, and respiratory irritation.[14] Handle with care.
-
(S)-2-Aminopropanamide HCl: Causes skin and serious eye irritation. May cause respiratory irritation.[15] Avoid inhalation of dust.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment under an inert atmosphere.[9]
-
1,2-Dichloroethane (DCE): Is a suspected carcinogen and is flammable. Use only in a fume hood and avoid exposure.[11]
-
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Aqueous and organic waste streams should be segregated.
Conclusion
This application note details a robust and reproducible two-stage synthetic route for the preparation of Safinamide. The protocol leverages a classic Williamson ether synthesis for the key aldehyde intermediate followed by a highly selective reductive amination using sodium triacetoxyborohydride. The described procedures, coupled with the outlined analytical and safety guidelines, provide a comprehensive framework for researchers engaged in the synthesis of this important anti-Parkinsonian agent.
References
- 1. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vjneurology.com [vjneurology.com]
- 3. What is the mechanism of Safinamide mesylate? [synapse.patsnap.com]
- 4. Xadago (safinamide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2 [chemicalbook.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 10. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US11111208B2 - Process for the preparation of safinamide mesylate intermediate - Google Patents [patents.google.com]
- 13. A validated chiral liquid chromatographic method for the enantiomeric separation of safinamide mesilate, a new anti-Parkinson drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 66742-57-2|4-((3-Fluorobenzyl)oxy)benzaldehyde|BLD Pharm [bldpharm.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes & Protocols: Synthesis and Utility of N-Acylhydrazones from 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde with hydrazides to form N-acylhydrazones (NAHs). This aldehyde, a derivative of vanillin, serves as a versatile building block for synthesizing NAHs, a class of compounds recognized for their significant and diverse pharmacological activities.[1][2] We present the underlying chemical principles, detailed, field-proven synthesis protocols for both the starting aldehyde and the final NAH products, characterization data, and a discussion of the therapeutic relevance of this chemical scaffold.
Introduction: The N-Acylhydrazone Scaffold in Drug Discovery
The N-acylhydrazone (NAH) moiety, characterized by its -C(O)-NH-N=CH- linkage, is considered a "privileged scaffold" in medicinal chemistry.[3] Its structural features, including a flexible backbone and the presence of hydrogen bond donors and acceptors, allow for effective interaction with a wide array of biological targets. This has led to the development of NAH-containing compounds with a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, analgesic, and antithrombotic properties.[1][4]
The reaction between an aldehyde or ketone and a hydrazide is the most common and efficient method for constructing the NAH framework.[5][6] The specific aldehyde used in this guide, this compound, is an O-benzylated vanillin derivative. The incorporation of a fluorobenzyl group can enhance metabolic stability and modulate pharmacokinetic properties, making its derived hydrazones particularly attractive for drug development programs. This guide will detail the synthesis and application of this key intermediate.
Chemical Rationale and Reaction Mechanism
The formation of an N-acylhydrazone is a condensation reaction that proceeds via a two-step, acid-catalyzed mechanism.[7]
-
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the terminal amino group of the hydrazide on the electrophilic carbonyl carbon of this compound. This forms an unstable tetrahedral intermediate known as a carbinolhydrazine.[7]
-
Acid-Catalyzed Dehydration: The carbinolhydrazine intermediate is then protonated by an acid catalyst (e.g., acetic acid, sulfuric acid). This protonation turns the hydroxyl group into a good leaving group (water), which is subsequently eliminated to form the stable carbon-nitrogen double bond (imine) of the hydrazone.[7][8] The dehydration of the tetrahedral intermediate is typically the rate-limiting step of the reaction at neutral or moderately acidic pH.[7][8][9]
The reaction is reversible and generally driven to completion by the removal of water, often through azeotropic distillation or by precipitation of the crystalline product.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the key aldehyde intermediate and its subsequent conversion to N-acylhydrazones.
Part A: Synthesis of this compound
This procedure is adapted from established Williamson ether synthesis methods.[10][11] Vanillin is deprotonated with a mild base to form a phenoxide, which then acts as a nucleophile to displace the chloride from 4-fluorobenzyl chloride.
Materials & Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |
| Vanillin | C₈H₈O₃ | 152.15 | 5.00 g (32.8 mmol) | Starting material |
| 4-Fluorobenzyl chloride | C₇H₆ClF | 144.57 | 4.75 g (32.8 mmol) | Alkylating agent |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 4.54 g (32.8 mmol) | Anhydrous, fine powder |
| Potassium Iodide (KI) | KI | 166.00 | 0.27 g (1.64 mmol) | Catalytic amount |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | For extraction |
| Deionized Water | H₂O | 18.02 | ~300 mL | For workup |
Step-by-Step Protocol
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add vanillin (5.00 g), potassium carbonate (4.54 g), and a catalytic amount of potassium iodide (0.27 g).
-
Dissolution: Add 50 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 10 minutes.
-
Addition of Alkylating Agent: Add 4-fluorobenzyl chloride (4.75 g) to the suspension.
-
Reaction: Heat the reaction mixture to 70-80 °C and maintain stirring for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Workup: After the reaction is complete (disappearance of vanillin spot on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 300 mL of cold deionized water. A precipitate will form.
-
Isolation: Stir the aqueous suspension for 30 minutes to fully precipitate the product. Collect the solid product by vacuum filtration, washing thoroughly with deionized water.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield a white to off-white solid.[10]
-
Characterization: Dry the product under vacuum. The expected melting point is in the range of 62-63 °C.[10] Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Part B: General Protocol for Synthesis of N-Acylhydrazones
This protocol describes the acid-catalyzed condensation of the aldehyde synthesized in Part A with a generic hydrazide.[5][12]
Materials & Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |
| This compound | C₁₅H₁₃FO₃ | 260.26 | 1.00 g (3.84 mmol) | From Part A |
| Hydrazide (e.g., Isonicotinohydrazide) | C₆H₇N₃O | 137.14 | 0.53 g (3.84 mmol) | Equimolar amount |
| Ethanol (95% or Absolute) | C₂H₅OH | 46.07 | 25 mL | Solvent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 2-3 drops | Catalyst |
Step-by-Step Protocol
-
Dissolution: In a 50 mL round-bottom flask, dissolve this compound (1.00 g) in 20 mL of ethanol. Gentle heating may be required.
-
Hydrazide Addition: In a separate beaker, dissolve the selected hydrazide (e.g., isonicotinohydrazide, 0.53 g) in 5 mL of ethanol. Add this solution to the aldehyde solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The product often precipitates out of the solution upon formation or during cooling. Monitor reaction completion by TLC.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the crystalline product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.
-
Drying & Characterization: Dry the purified N-acylhydrazone product in a vacuum oven. Determine the yield, melting point, and characterize by spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Workflow and Characterization
The overall process from starting materials to the final, characterized N-acylhydrazone product is a streamlined workflow essential for efficient library synthesis in a drug discovery setting.
Expected Characterization Data
The structure of the synthesized N-acylhydrazones must be confirmed. FT-IR is useful for identifying key functional groups, while NMR provides detailed structural information.
| Technique | Key Feature | Expected Signal/Range |
| FT-IR (cm⁻¹) | N-H stretch | 3200-3300 |
| C=O (amide) stretch | 1640-1680[13] | |
| C=N (imine) stretch | 1590-1630[14] | |
| ¹H NMR (ppm) | -NH (amide) proton | 11.0 - 12.0 (singlet, broad) |
| -N=CH (imine) proton | 8.0 - 8.5 (singlet) | |
| Aromatic protons | 6.8 - 8.0 (multiplets) | |
| -OCH₂- (benzyl) | ~5.1 (singlet) | |
| -OCH₃ (methoxy) | ~3.9 (singlet) | |
| ¹³C NMR (ppm) | C=O (amide) carbon | 165 - 175[14] |
| C=N (imine) carbon | 145 - 150[13] |
Note: NMR spectra of N-acylhydrazones in solvents like DMSO-d₆ may show duplicated signals due to the presence of E/Z geometric isomers around the C=N bond and syn/anti conformers around the N-N bond.[12][13][14][15]
Applications in Drug Development & Therapeutic Potential
The vanillin-derived core of this compound is a well-established pharmacophore. Hydrazones synthesized from vanillin and its derivatives have demonstrated significant potential as aldose reductase inhibitors for the management of diabetic complications, as well as possessing antimicrobial and antischistosomal properties.[2][3][16]
The strategic inclusion of the 4-fluorobenzyl moiety serves multiple purposes:
-
Increased Lipophilicity: Enhances the ability of the molecule to cross cellular membranes.
-
Metabolic Blocking: The fluorine atom can block sites of oxidative metabolism, potentially increasing the compound's half-life.
-
Modified Binding Interactions: Fluorine can participate in unique interactions (e.g., hydrogen bonds, dipole interactions) with target proteins, potentially improving binding affinity and selectivity.
Researchers can utilize the protocols herein to synthesize libraries of diverse N-acylhydrazones by varying the hydrazide component, enabling extensive Structure-Activity Relationship (SAR) studies.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Part A | Incomplete reaction; impure reagents; insufficient heating. | Ensure anhydrous conditions. Use freshly powdered K₂CO₃. Increase reaction time or temperature slightly. |
| Incomplete Reaction in Part B | Insufficient catalyst; short reaction time; low temperature. | Add another drop of acetic acid. Extend reflux time and monitor by TLC. Ensure the reaction is at a full reflux. |
| Product Oily/Non-Crystalline | Impurities present; incorrect solvent for precipitation. | Purify the product via column chromatography (silica gel). Try triturating the oil with a non-polar solvent like hexane or ether to induce crystallization. |
| Broad/Complex NMR Spectrum | Presence of rotamers/isomers; residual solvent. | This is often characteristic of N-acylhydrazones.[12][13] Record the spectrum at a higher temperature to potentially coalesce peaks. Ensure the sample is thoroughly dried under high vacuum. |
Conclusion
The reaction of this compound with hydrazides provides a robust and versatile route to N-acylhydrazones, a class of compounds with immense therapeutic potential. The protocols detailed in this guide are scalable and have been optimized for high yield and purity, providing a solid foundation for researchers in medicinal chemistry and drug discovery to synthesize and explore novel therapeutic agents.
References
- 1. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Inflammatory Activity of Hydrazones Bearing Biphenyl Moiety and Vanillin Based Hybrids – Oriental Journal of Chemistry [orientjchem.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Medicinal chemistry of N-acylhydrazones: new lead-compounds of analgesic, antiinflammatory and antithrombotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and characterization of novel acyl hydrazones derived from vanillin as potential aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
Abstract: This document provides a comprehensive guide for the scalable synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde, a key intermediate in pharmaceutical and materials science research. The featured protocol is based on the robust Williamson ether synthesis, optimized for high yield, purity, and operational simplicity. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and practical advice for successful scale-up.
Introduction: The Significance of a Versatile Building Block
This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its structure, derived from vanillin, incorporates a fluorinated benzyl group, which can enhance the metabolic stability and binding affinity of target compounds.[1] This makes it a valuable precursor in medicinal chemistry for developing novel therapeutics. A notable application is in the synthesis of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor for treating chronic obstructive pulmonary disease (COPD).[1] The development of a scalable and efficient synthesis for this aldehyde is therefore of significant interest to the pharmaceutical industry.
Synthetic Strategy: The Williamson Ether Synthesis
The most direct and scalable route to this compound is the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[2][3] In this specific application, the hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) is deprotonated to form a phenoxide ion, which then displaces the halide from 4-fluorobenzyl halide.
Mechanistic Rationale:
The Williamson ether synthesis is favored for this transformation due to several key factors:
-
High Efficiency: The reaction typically proceeds with high yields, especially when using a primary alkyl halide like 4-fluorobenzyl chloride or bromide, which minimizes competing elimination reactions.[2][4]
-
Mild Conditions: The reaction can be conducted under relatively mild conditions, which is crucial for preserving the sensitive aldehyde functional group.
-
Readily Available Starting Materials: Vanillin is an inexpensive and abundant starting material, often derived from lignin, a byproduct of the paper industry.[5][6] 4-Fluorobenzyl halides are also commercially available.
The choice of base is critical for the deprotonation of the phenolic hydroxyl group of vanillin. While strong bases like sodium hydride are effective, weaker bases such as potassium carbonate are often sufficient and safer for large-scale operations, especially given the increased acidity of phenols compared to aliphatic alcohols.[7]
Visualizing the Synthesis
Reaction Mechanism
The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis for the target molecule.
Caption: SN2 mechanism for the synthesis.
Experimental Workflow
This diagram outlines the key steps of the experimental protocol, from reaction setup to product isolation.
Caption: Overview of the experimental workflow.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls.
Materials and Equipment
| Reagent/Equipment | Grade | Supplier |
| Vanillin | 99% | Sigma-Aldrich |
| 4-Fluorobenzyl chloride | 99% | Alfa Aesar |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics |
| Ethyl acetate (EtOAc) | ACS Grade | VWR |
| Brine (saturated NaCl solution) | - | Lab prepared |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular | EMD Millipore |
| Round-bottom flask | - | Pyrex |
| Reflux condenser | - | Kimble |
| Magnetic stirrer/hotplate | - | IKA |
| Separatory funnel | - | - |
| Rotary evaporator | - | Büchi |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add vanillin (15.2 g, 100 mmol), potassium carbonate (20.7 g, 150 mmol), and anhydrous N,N-dimethylformamide (DMF, 200 mL).
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes to ensure good dispersion. To this suspension, add 4-fluorobenzyl chloride (15.9 g, 110 mmol) dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Workup: After the reaction is complete (as indicated by the disappearance of vanillin on the TLC plate), cool the mixture to room temperature. Pour the reaction mixture into 600 mL of ice-cold water and stir for 30 minutes. A white solid will precipitate.
-
Extraction: Filter the precipitate and wash it with water. For improved recovery, the aqueous filtrate can be extracted with ethyl acetate (3 x 150 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with water (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Crystallization: Recrystallize the crude product from ethanol or isopropanol to obtain a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. A typical yield is 85-95%.
Data and Characterization
| Parameter | Value |
| Product Name | This compound |
| Molecular Formula | C₁₅H₁₃FO₃ |
| Molecular Weight | 260.26 g/mol [8] |
| Appearance | White crystalline solid |
| Melting Point | 62-63 °C[9] |
| Yield | 85-95% |
| Purity (by HPLC) | >99% |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.85 (s, 1H), 7.42-7.38 (m, 4H), 7.14-7.09 (m, 2H), 6.99 (d, J = 8.0 Hz, 1H), 5.18 (s, 2H), 3.92 (s, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 191.0, 163.5 (d, J = 247.5 Hz), 152.5, 150.2, 132.3 (d, J = 3.3 Hz), 130.4, 129.5 (d, J = 8.2 Hz), 126.8, 115.8 (d, J = 21.6 Hz), 112.2, 109.5, 70.4, 56.1. |
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by several self-validating checks:
-
Reaction Monitoring: The use of TLC allows for real-time monitoring of the reaction, ensuring it goes to completion and preventing the formation of byproducts due to prolonged heating.
-
Crystallization as a Purification Step: The high crystallinity of the product allows for effective purification by recrystallization, which removes most impurities. The sharp melting point of the final product is a good indicator of its purity.
-
Spectroscopic Analysis: The provided NMR data serves as a fingerprint for the product, allowing for unambiguous confirmation of its identity and purity.
Expertise and Field-Proven Insights
-
Solvent Choice: While other polar aprotic solvents like acetone can be used, DMF is preferred for its higher boiling point, which allows for a faster reaction rate. However, for easier removal during workup, acetonitrile can be a suitable alternative.
-
Base Selection: Potassium carbonate is a cost-effective and easy-to-handle base for this reaction. For more sensitive substrates, a milder base like cesium carbonate could be employed to minimize side reactions.
-
Halide Choice: While 4-fluorobenzyl chloride is commonly used, the corresponding bromide can lead to a faster reaction rate due to the better leaving group ability of bromide. However, the chloride is often more cost-effective for large-scale synthesis.
-
Workup Considerations: Quenching the reaction in ice-cold water is crucial for precipitating the product and minimizing its solubility in the aqueous phase.
Conclusion
The provided protocol for the synthesis of this compound via the Williamson ether synthesis is a scalable, high-yielding, and robust method. By following the detailed steps and considering the provided insights, researchers can reliably produce this valuable intermediate for their applications in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Vanillin - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. This compound | C15H13FO3 | CID 737536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
Introduction
Welcome to the technical support guide for the synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde. This molecule is a key intermediate in various drug development programs, and its efficient synthesis is crucial for downstream applications. The most common synthetic route is the Williamson ether synthesis, involving the O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 4-fluorobenzyl halide.
While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and significantly reduce yields. This guide is designed for researchers, chemists, and process development professionals to troubleshoot these common issues, providing in-depth explanations and field-proven protocols to optimize your synthesis.
Section 1: The Main Reaction Pathway
The target molecule is synthesized via a nucleophilic substitution (SN2) reaction. A base deprotonates the phenolic hydroxyl group of vanillin to form a phenoxide ion. This potent nucleophile then attacks the electrophilic benzylic carbon of 4-fluorobenzyl halide, displacing the halide and forming the desired ether linkage.[1]
Reaction Scheme: Vanillin + 4-Fluorobenzyl Halide → this compound
Caption: Williamson Ether Synthesis Pathway.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction is incomplete. TLC analysis shows a significant amount of unreacted vanillin, even after extended reaction times. What's going wrong?
A1: This is a classic problem often traced back to insufficient activation of the nucleophile or suboptimal reaction conditions. Let's break down the potential causes:
-
Base Strength & Stoichiometry: The base is critical for deprotonating the vanillin. If the base is too weak or used in insufficient quantity, an equilibrium will exist where a significant portion of the vanillin remains protonated and thus non-nucleophilic. While strong bases like NaOH or KOH can be used, they increase the risk of side reactions (see Q2). A moderately weak base like potassium carbonate (K₂CO₃) is often ideal, but it requires anhydrous conditions and sufficient reaction time/temperature to be effective.
-
Pro-Tip: Ensure you use at least 1.1 to 1.5 molar equivalents of a finely powdered, anhydrous base like K₂CO₃ to drive the deprotonation forward.
-
-
Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the SN2 mechanism. Polar aprotic solvents like DMF, DMSO, or acetone are preferred because they solvate the cation (e.g., K⁺) but do not strongly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic.[2] Using protic solvents like ethanol or water can hydrogen-bond with the phenoxide, shielding it and dramatically reducing its reactivity.[2]
-
Temperature: The reaction typically requires heating (e.g., 60-80 °C) to proceed at a reasonable rate.[3][4] If the temperature is too low, the reaction kinetics will be exceedingly slow, leading to an incomplete conversion.
-
Catalyst Addition: The addition of a catalytic amount of potassium iodide (KI) or sodium iodide can accelerate the reaction, especially if you are using 4-fluorobenzyl chloride. The iodide ion undergoes Finkelstein exchange with the chloride to form the more reactive 4-fluorobenzyl iodide in situ.
Q2: I've isolated my product, but NMR shows unexpected aromatic signals and impurities. What are the likely side products?
A2: Several side reactions can occur, leading to a complex product mixture. The most common culprits are C-alkylation and base-induced disproportionation.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to give the desired product, or at the ortho- or para-positions of the aromatic ring (C-alkylation).[2][5] While O-alkylation is kinetically favored, C-alkylation can become significant under certain conditions.[6]
-
Causality: Protic solvents or strong ion-pairing can block the oxygen atom, making the ring carbons more accessible for attack.[2][5] While less common with benzyl halides compared to other alkylating agents, it remains a possibility.
-
Mitigation: Stick to polar aprotic solvents (DMF, DMSO) which favor O-alkylation.[2]
-
-
Cannizzaro Reaction: This is a critical side reaction to consider. Under strongly basic conditions (e.g., concentrated NaOH, KOH), two molecules of an aldehyde that cannot form an enolate (like vanillin or the product) can undergo a disproportionation reaction. One molecule is oxidized to a carboxylic acid, and the other is reduced to an alcohol.[7][8][9][10]
-
Causality: This reaction is promoted by strong bases and high temperatures. If you have unreacted vanillin in the presence of a strong base, it can react with itself or the product aldehyde.
-
Mitigation: Avoid strong hydroxides. Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). If you must use a stronger base, ensure the reaction temperature is controlled and the phenoxide is formed before adding the alkylating agent.
-
-
Self-Condensation of 4-Fluorobenzyl Halide: The alkylating agent can react with itself, particularly under basic conditions, to form 4,4'-difluorodibenzyl ether. This is usually a minor byproduct but can complicate purification.
Caption: Competing Reaction Pathways.
Q3: How can I effectively purify the final product and remove these common impurities?
A3: Purification strategy depends on the scale and the impurity profile.
-
Workup: A crucial first step is a proper aqueous workup. Washing the organic layer with a dilute base solution (e.g., 1N NaOH) can remove any unreacted vanillin and the acidic byproduct from the Cannizzaro reaction.[3] Follow this with water and brine washes to remove the base and any residual DMF.
-
Recrystallization: The target product is a solid at room temperature.[3][11] Recrystallization is often the most efficient method for purification on a larger scale. A mixed solvent system like ethanol/water or isopropanol/heptane is a good starting point. The desired product is typically less polar than vanillin but more polar than the C-alkylated or dibenzyl ether byproducts.
-
Column Chromatography: For small-scale synthesis or when recrystallization fails to remove closely related impurities, silica gel chromatography is necessary. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity will effectively separate the components. The typical elution order will be:
-
4,4'-difluorodibenzyl ether (least polar)
-
C-alkylated byproduct
-
Desired Product
-
Unreacted Vanillin (most polar)
-
Section 3: Optimized Experimental Protocol
This protocol is designed to maximize the yield of the desired O-alkylated product while minimizing side reactions.
Table 1: Reagent Stoichiometry & Information
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (for 10 mmol scale) | Notes |
| Vanillin | 152.15 | 1.0 | 1.52 g | Ensure it is dry. |
| 4-Fluorobenzyl Chloride | 144.57 | 1.05 | 1.52 g | Can be substituted with the bromide. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 2.07 g | Anhydrous, finely powdered. |
| Potassium Iodide (KI) | 166.00 | 0.1 | 0.17 g | Catalyst, optional but recommended. |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL | Anhydrous grade. |
Step-by-Step Procedure:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add vanillin (1.0 eq), potassium carbonate (1.5 eq), and potassium iodide (0.1 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5 mL per gram of vanillin).
-
Phenoxide Formation: Stir the mixture at room temperature for 15-20 minutes.
-
Alkylating Agent: Add 4-fluorobenzyl chloride (1.05 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 70-75 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate).
-
Quenching & Workup:
-
Cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with 1N NaOH (2 x 30 mL) to remove unreacted vanillin.
-
Wash with water (1 x 30 mL) and then brine (1 x 30 mL).
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol or purify by column chromatography as described in Q3. The pure product should be a white solid.[3]
Section 4: Troubleshooting Workflow
Use this flowchart to diagnose issues based on your analytical results.
Caption: Diagnostic Workflow for Synthesis Issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Video: Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction [jove.com]
- 8. What Is a Cannizzaro Reaction (Organic Chemistry)? [thoughtco.com]
- 9. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 11. This compound | C15H13FO3 | CID 737536 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Williamson Ether Synthesis of Vanillin Derivatives
Welcome to the technical support center for the Williamson ether synthesis of vanillin derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial reaction. Here, we will delve into the nuances of the reaction, providing in-depth, experience-based insights to help you troubleshoot and enhance your experimental outcomes.
Introduction to the Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the formation of ethers from an organohide and a deprotonated alcohol (an alkoxide).[1] Developed by Alexander Williamson in 1850, this SN2 reaction is particularly valuable in the synthesis of both symmetrical and unsymmetrical ethers.[1][2] In the context of vanillin and its derivatives, this reaction is instrumental in modifying the phenolic hydroxyl group, a key step in the synthesis of various flavor compounds, pharmaceuticals, and other valuable molecules.
The general mechanism involves the deprotonation of the alcohol to form a nucleophilic alkoxide, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the most suitable bases for the deprotonation of vanillin and its derivatives?
The choice of base is critical and depends on the acidity of the phenolic proton on your vanillin derivative. Phenols are significantly more acidic than aliphatic alcohols, allowing for a broader range of suitable bases.[4]
-
For standard vanillin derivatives: Weak inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often the first choice. They are milder and can help minimize side reactions.[4]
-
For less acidic or sterically hindered phenols: A stronger base such as sodium hydroxide (NaOH) may be necessary to ensure complete deprotonation to the phenoxide.[4][5]
-
For less reactive alkylating agents: While very strong bases like sodium hydride (NaH) can be used, they are often unnecessary for typical phenols and can increase the likelihood of side reactions.[4][6]
Q2: Which solvents are optimal for the Williamson ether synthesis of vanillin derivatives?
The solvent plays a crucial role in the reaction rate and selectivity.
-
Polar Aprotic Solvents are Preferred: Solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally recommended.[4] These solvents can accelerate the reaction rate.[4] The choice of solvent can significantly impact the selectivity of the reaction, for instance, improving the ratio of O-alkylation to C-alkylation.[7]
-
Avoid Protic Solvents: Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction.[4]
-
Caution with Ketone Solvents: Solvents like acetone should be used with caution, as strong bases like NaOH can catalyze aldol condensation side reactions.[8]
Q3: What type of alkylating agents should I use?
The Williamson ether synthesis proceeds via an SN2 mechanism, which has specific requirements for the alkyl halide.[1][6]
-
Primary Alkyl Halides are Ideal: Methyl and primary alkyl halides are the best substrates for this reaction.[2][6]
-
Secondary Alkyl Halides Lead to Mixtures: Secondary alkyl halides will likely result in a mixture of substitution (ether) and elimination (alkene) products.[6]
-
Tertiary Alkyl Halides Fail: Tertiary alkyl halides will almost exclusively undergo elimination (E2) in the presence of a strong base like a phenoxide, leading to the formation of an alkene instead of an ether.[4][6]
-
Aryl Halides are Unreactive: Aryl halides are generally not suitable for Williamson ether synthesis due to the difficulty of nucleophilic substitution on an sp²-hybridized carbon.[9][10]
Q4: How can I minimize side reactions?
Several side reactions can compete with the desired ether formation.
-
Elimination (E2) of the Alkyl Halide: This is a major competing reaction, especially with secondary and tertiary alkyl halides.[1][5] To minimize this, use primary alkyl halides and avoid high temperatures.
-
C-Alkylation of the Phenol Ring: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon of the aromatic ring.[1] While O-alkylation is generally favored, C-alkylation can occur. The choice of solvent can influence this selectivity.[7]
-
Moisture Sensitivity: Ensure anhydrous conditions, especially when using moisture-sensitive bases like NaH, as water will quench the base.[4][10]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete Deprotonation: The base may be too weak to fully deprotonate the phenol.[4] - Poor Nucleophilicity: The phenoxide may be solvated by a protic solvent. - Unreactive Alkyl Halide: Using a secondary, tertiary, or aryl halide. | - Switch to a stronger base (e.g., from K₂CO₃ to NaOH).[4] - Use a polar aprotic solvent like DMF or acetonitrile.[4] - Ensure you are using a primary alkyl halide.[6] |
| Formation of Alkene Byproduct | - Elimination Reaction (E2): This is favored with sterically hindered (secondary or tertiary) alkyl halides or at high temperatures.[5][11] | - Use a primary alkyl halide. - Run the reaction at a lower temperature for a longer duration. |
| Presence of Unreacted Vanillin Starting Material | - Insufficient Base: Not enough base to deprotonate all of the vanillin derivative. - Short Reaction Time: The reaction may not have proceeded to completion. | - Use a slight excess of the base. - Monitor the reaction by TLC and increase the reaction time if necessary. Typical lab syntheses are conducted at 50-100°C for 1-8 hours.[4] |
| Formation of C-Alkylated Product | - Ambident Nucleophilicity of Phenoxide: Reaction conditions may favor attack at the aromatic ring. | - Optimize the solvent. Aprotic solvents often favor O-alkylation.[7] |
| Difficult Purification | - Presence of Multiple Byproducts: Side reactions leading to a complex mixture.[4] - Residual Base or Salts: Incomplete workup. | - Optimize reaction conditions to minimize side products. - Perform a thorough aqueous workup to remove inorganic salts. Washing with a dilute base solution can remove unreacted phenol.[12] Purification can be achieved through column chromatography or recrystallization.[4] |
Experimental Protocols
General Procedure for Williamson Ether Synthesis of a Vanillin Derivative
This is a generalized protocol and should be adapted based on the specific substrates and scales used.
Materials:
-
Vanillin derivative (1.0 eq)
-
Primary alkyl halide (1.1-1.5 eq)
-
Base (e.g., K₂CO₃, 1.5-2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the vanillin derivative and the base.
-
Solvent Addition: Add the anhydrous solvent to the flask.
-
Addition of Alkylating Agent: Add the primary alkyl halide to the stirring suspension at room temperature.[4]
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-100°C) and monitor the progress by TLC.
-
Workup:
-
Purification:
Visualizing the Workflow
Williamson Ether Synthesis Workflow
Caption: A typical workflow for the Williamson ether synthesis of vanillin derivatives.
Decision Tree for Troubleshooting Low Yield
Caption: A decision tree to troubleshoot low yields in Williamson ether synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. benchchem.com [benchchem.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 8. m.youtube.com [m.youtube.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 11. Illustrate with examples the limitations of Williamsons class 12 chemistry CBSE [vedantu.com]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
Identifying byproducts in the synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this synthetic procedure. Our focus is on the practical identification and mitigation of byproducts, ensuring the integrity and purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its primary challenges?
The most prevalent and straightforward method for synthesizing this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, vanillin (3-methoxy-4-hydroxybenzaldehyde) is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to attack 4-fluorobenzyl halide (typically bromide or chloride).
The primary challenges in this synthesis are:
-
Incomplete reaction: Leading to residual starting materials.
-
Side reactions: Formation of undesired byproducts that can complicate purification.
-
Base selection: The choice of base is critical to ensure efficient deprotonation without promoting side reactions.
-
Solvent purity: The presence of water or other protic impurities in the solvent can quench the phenoxide, reducing the yield.
Q2: I'm observing an impurity with a similar TLC retention factor to my product. What could it be?
An impurity with a similar polarity to the desired product is a common issue. One of the most likely culprits is the over-alkylation or benzylation at the aldehyde functional group , which is a known side reaction in the synthesis of benzaldehyde derivatives. While less common under standard Williamson ether synthesis conditions, it can occur, especially if a very strong base is used or if the reaction is run for an extended period at high temperatures.
Another possibility is the formation of a homo-coupled product of the 4-fluorobenzyl halide , particularly if a reducing agent is inadvertently present or if the reaction conditions promote radical formation.
Troubleshooting Guide: Byproduct Identification & Mitigation
This section provides a systematic approach to identifying and addressing common byproducts encountered during the synthesis of this compound.
Issue 1: Presence of a stubborn, less polar impurity.
-
Potential Byproduct: Bis(4-fluorobenzyl) ether.
-
Mechanism of Formation: This byproduct can form through the self-condensation of 4-fluorobenzyl halide under basic conditions, where one molecule of the halide is hydrolyzed to the corresponding alcohol, which then reacts with another molecule of the halide.
Caption: Formation of Bis(4-fluorobenzyl) ether.
-
Identification Protocol:
-
TLC Analysis: The bis(4-fluorobenzyl) ether will be significantly less polar than the desired product and will have a higher Rf value.
-
GC-MS Analysis: This is the most definitive method for identification. The mass spectrum will show a molecular ion peak corresponding to the mass of bis(4-fluorobenzyl) ether.
-
¹H NMR Spectroscopy: The proton NMR spectrum will be simpler than the product's, showing only signals for the 4-fluorobenzyl groups.
-
-
Mitigation Strategy:
-
Use a stoichiometric amount of 4-fluorobenzyl halide. A large excess can favor the formation of this byproduct.
-
Ensure anhydrous conditions. Use dry solvents and reagents to minimize hydrolysis of the halide.
-
Control reaction temperature. Lower temperatures will disfavor the self-condensation reaction.
-
Issue 2: An impurity is observed at a higher molecular weight than the product in Mass Spectrometry.
-
Potential Byproduct: Dimerization or oligomerization products.
-
Mechanism of Formation: Under certain conditions, particularly with strong bases or prolonged reaction times, side reactions involving the aldehyde group can occur, leading to aldol-type condensation products. Another possibility is the reaction of the product with unreacted starting materials.
-
Identification Protocol:
-
LC-MS Analysis: This is the preferred method to identify high molecular weight impurities.
-
¹H and ¹³C NMR Spectroscopy: The presence of additional complex signals in the aromatic and aliphatic regions can indicate the formation of dimers or oligomers.
-
-
Mitigation Strategy:
-
Optimize reaction time. Monitor the reaction by TLC or HPLC and quench it as soon as the starting material is consumed.
-
Use a milder base. A base like potassium carbonate is often sufficient and less likely to promote side reactions than stronger bases like sodium hydride.
-
Purification: Careful column chromatography with a shallow gradient can often separate these higher molecular weight impurities.
-
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
To a solution of vanillin (1.0 eq) in a suitable solvent (e.g., DMF, acetone) add a base (e.g., K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Characterization of Byproducts
-
Thin Layer Chromatography (TLC):
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point.
-
Visualization: UV light (254 nm) and staining with a potassium permanganate solution.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar column (e.g., DB-5ms) is suitable.
-
Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: CDCl₃ or DMSO-d₆.
-
Analysis: Compare the spectra of your purified product with the starting materials and look for unexpected signals.
-
Data Summary
| Compound | Expected Molecular Weight | Typical ¹H NMR Chemical Shifts (CDCl₃, δ ppm) | Expected TLC Rf (Hexane:EtOAc 7:3) |
| This compound | 260.25 g/mol | 9.8 (s, 1H, CHO), 7.4-6.9 (m, 7H, Ar-H), 5.2 (s, 2H, OCH₂), 3.9 (s, 3H, OCH₃) | ~0.4 |
| Vanillin | 152.15 g/mol | 9.8 (s, 1H, CHO), 7.4-6.9 (m, 3H, Ar-H), 6.0 (s, 1H, OH), 3.9 (s, 3H, OCH₃) | ~0.2 |
| 4-Fluorobenzyl bromide | 189.04 g/mol | 7.4-7.0 (m, 4H, Ar-H), 4.5 (s, 2H, CH₂Br) | ~0.8 |
| Bis(4-fluorobenzyl) ether | 234.24 g/mol | 7.3-7.0 (m, 8H, Ar-H), 4.6 (s, 4H, OCH₂) | ~0.7 |
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting the synthesis.
Technical Support Center: Synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
Welcome to our dedicated technical support guide for the synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde. This molecule, prepared via the O-alkylation of vanillin, is a key intermediate in various research and development pipelines. While the underlying Williamson ether synthesis is a cornerstone of organic chemistry, achieving consistently high yields can be challenging. This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory.
Troubleshooting Guide: Overcoming Low Yields
This section addresses the most frequent issues that lead to diminished yields. Our approach is to diagnose the problem by examining the reaction parameters and identifying potential side reactions.
Question 1: My overall yield is disappointingly low. Where should I begin my investigation?
-
Reagent and Solvent Quality: The reaction is highly sensitive to impurities and, most critically, moisture.[1]
-
Base Selection and Stoichiometry: The choice and amount of base are critical for efficient deprotonation of vanillin without promoting side reactions.[2]
-
Reaction Conditions: Temperature and reaction time are a delicate balance; what favors a faster reaction might also favor decomposition or byproduct formation.[1][3]
-
Side Reactions: Competing reaction pathways, such as C-alkylation or elimination, can consume starting materials and complicate purification.[3][4]
The following diagram outlines a logical troubleshooting workflow to pinpoint the source of the low yield.
Caption: A systematic workflow for troubleshooting low reaction yield.
Question 2: Could my choice of base be the problem? Which base is optimal for the O-alkylation of vanillin?
Absolutely. The base is arguably the most critical choice after the starting materials. Its function is to deprotonate the phenolic hydroxyl group of vanillin to form the nucleophilic phenoxide ion. The ideal base should be strong enough to achieve this efficiently but not so reactive that it encourages side reactions.[2]
Phenols are significantly more acidic than aliphatic alcohols, which allows for a broader range of bases compared to a standard Williamson synthesis.[2] Here’s a comparison of common choices:
| Base | Type | Strength | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Weak | Moderate | Recommended Starting Point. Effective and mild. Often used with a catalyst like KI. Requires higher temperatures (60-80 °C) and longer reaction times.[4][5] |
| Sodium Hydride (NaH) | Strong | Very Strong | Irreversibly deprotonates the phenol, driving the reaction forward.[6][7] Requires strictly anhydrous conditions , as it reacts violently with water. Can be overkill and may lead to darker reaction mixtures. |
| Sodium/Potassium Hydroxide (NaOH/KOH) | Strong | Strong | Cost-effective and strong enough for deprotonation. The reaction produces water, which can hydrolyze the alkyl halide. Best used with a phase-transfer catalyst to mitigate issues with solubility and water.[2] |
Recommendation: Start with potassium carbonate (K₂CO₃). It provides a good balance of reactivity and handling. A protocol using K₂CO₃ in DMF with a catalytic amount of KI has been shown to produce yields as high as 85%.[5] If the reaction is sluggish, you might consider a stronger base like NaH, but only after ensuring your entire system is rigorously dried.
Question 3: What is the ideal solvent for this reaction?
The solvent plays a crucial role by solubilizing the reactants and influencing the reactivity of the nucleophile. For an SN2 reaction like the Williamson ether synthesis, a polar aprotic solvent is strongly preferred.[3][8]
-
Why Aprotic? Protic solvents (like ethanol or water) have acidic protons that can form hydrogen bonds with the phenoxide nucleophile. This "cages" the nucleophile, stabilizing it and drastically reducing its reactivity, which slows down the reaction rate.[3][9]
-
Why Polar? A polar solvent is needed to dissolve the ionic phenoxide intermediate.
| Solvent | Type | Dielectric Constant (ε) | Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent choice. High boiling point allows for a wide temperature range. Effectively solubilizes reactants.[3][5] |
| Acetonitrile (CH₃CN) | Polar Aprotic | 37.5 | Good alternative. Lower boiling point than DMF. Also effectively stabilizes the transition state.[3][10] |
| Acetone | Polar Aprotic | 21 | Can be used, but it is a ketone. Under basic conditions, it can potentially undergo self-condensation (aldol) reactions, which can complicate the purification process.[11] |
Recommendation: N,N-Dimethylformamide (DMF) is the solvent of choice for this synthesis, as validated by high-yielding literature procedures.[5] Ensure you are using an anhydrous grade of DMF to prevent hydrolysis of the 4-fluorobenzyl chloride.
Question 4: I see multiple spots on my TLC plate. What are the likely side reactions, and how can I prevent them?
The formation of multiple products is a classic sign that side reactions are competing with your desired O-alkylation. For phenoxides, the primary competing reaction is C-alkylation.
The phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom and the activated aromatic ring (specifically the carbon ortho to the activating hydroxyl group).[3]
Caption: Competing O- vs. C-alkylation pathways for the vanillin phenoxide.
How to Minimize Side Reactions:
-
C-Alkylation: This side reaction is influenced by the solvent and counter-ion. Generally, polar aprotic solvents like DMF or acetonitrile favor the desired O-alkylation.[10]
-
Elimination (E2): The 4-fluorobenzyl halide is a primary halide, which strongly favors the SN2 substitution pathway over E2 elimination.[6][7] However, excessively high temperatures (>100-110 °C) can begin to favor elimination, so maintaining a controlled temperature is important.
-
Hydrolysis: The presence of water can hydrolyze your 4-fluorobenzyl halide to 4-fluorobenzyl alcohol. Solution: Use anhydrous solvents and dry all glassware thoroughly before use.[1]
Question 5: Is it necessary to add Potassium Iodide (KI) or a Phase-Transfer Catalyst (PTC)?
These additives are not always required but can be powerful tools to accelerate the reaction, especially if you are experiencing sluggish conversion.
-
Potassium Iodide (KI): If you are using 4-fluorobenzyl chloride , adding a catalytic amount of KI is highly recommended. The iodide ion is a better nucleophile and a better leaving group than chloride. Through the Finkelstein reaction, KI will convert a small amount of the alkyl chloride in situ to the much more reactive 4-fluorobenzyl iodide, which then reacts faster with the phenoxide.[3][5] This catalytic cycle significantly improves the overall reaction rate.
-
Phase-Transfer Catalyst (PTC): A PTC, such as tetrabutylammonium bromide (TBAB), is essential if you are using a biphasic system (e.g., an organic solvent with an aqueous solution of NaOH or KOH). The PTC forms an ion pair with the phenoxide, shuttling it from the aqueous phase into the organic phase where it can react with the alkyl halide.[3][12][13] This overcomes the insolubility of the reactants and allows the reaction to proceed under milder conditions.[12]
Frequently Asked Questions (FAQs)
-
Q1: What is a typical yield for this synthesis?
-
Q2: How should I monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC) is the best method. Use a solvent system like 3:1 Hexane:Ethyl Acetate. You should see the spot for vanillin (starting material) disappear as a new, less polar spot for the product appears. This allows you to determine the optimal reaction time and avoid unnecessary heating that could lead to side products.
-
-
Q3: What is the best method for purifying the final product?
-
The workup procedure is critical. After the reaction, quenching with water and extracting with a solvent like ethyl acetate is standard. Washing the combined organic layers with 1N NaOH will remove any unreacted acidic vanillin.[5] The final purification is typically achieved by recrystallization from a solvent like ethanol or by column chromatography on silica gel if significant impurities are present.[14]
-
Validated Experimental Protocol
This protocol is adapted from a peer-reviewed procedure with a reported yield of 85%.[5] It serves as a reliable baseline for your experiments.
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Steps:
-
To a solution of vanillin (e.g., 5 mmol, 0.76 g) in anhydrous DMF (5 mL), add anhydrous potassium carbonate (5 mmol, 0.69 g) and a catalytic amount of potassium iodide (approx. 50 mg).
-
Stir the mixture at 60 °C for 20 minutes to facilitate the formation of the phenoxide.
-
Add a solution of 4-fluorobenzyl chloride (5 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.
-
Heat the reaction to 70 °C and maintain for 22 hours, or until TLC analysis indicates the consumption of vanillin.
-
After cooling to room temperature, add water (30 mL) to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with 1N NaOH (10 mL) to remove unreacted vanillin, followed by water (15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
The resulting solid can be recrystallized from ethanol to yield the pure product, this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 9. francis-press.com [francis-press.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phase transfer catalysis | PPTX [slideshare.net]
- 14. benchchem.com [benchchem.com]
Preventing decomposition of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde during synthesis
Introduction
Welcome to the technical support guide for the synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and structurally related compounds. As a key intermediate in various synthetic pathways, ensuring the stability and purity of this aldehyde is paramount.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during its synthesis, primarily via the Williamson ether synthesis. Our goal is to equip you with the scientific understanding and practical solutions needed to prevent decomposition and maximize yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Question: I am getting a low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields in the Williamson ether synthesis of this compound can stem from several factors.[1][2] The primary reaction involves the nucleophilic attack of the vanillin phenoxide on 4-fluorobenzyl halide.[3][4] Here’s a breakdown of potential causes and their solutions:
-
Incomplete Deprotonation of Vanillin: The phenolic hydroxyl group of vanillin must be fully deprotonated to form the more nucleophilic phenoxide. If the base is not strong enough or used in insufficient quantity, the reaction will be slow and incomplete.
-
Solution: Use at least one equivalent of a moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if side reactions are not a concern. Ensure the base is fresh and anhydrous.
-
-
Poor Solubility of Reactants: The reaction is often performed in a biphasic system or with reactants that have limited mutual solubility, which can slow down the reaction rate.[5]
-
Solution: Employ a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or 18-crown-6.[1][5][6] A PTC helps to shuttle the phenoxide ion from the solid or aqueous phase into the organic phase where the 4-fluorobenzyl halide is located, thereby accelerating the reaction.[5][7] Solvents like DMF or acetonitrile are also effective as they can dissolve both the ionic and organic reactants.[1]
-
-
Side Reactions: The primary competing reaction is the elimination of H-X from the alkyl halide, especially with secondary or tertiary halides, though this is less of a concern with primary halides like 4-fluorobenzyl chloride/bromide.[3][4] Another possibility is an unexpected redox process or α-elimination, though less common under these conditions.[8]
-
Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low can lead to incomplete conversion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical Williamson ether synthesis may run for 1 to 8 hours at 50 to 100 °C.[1] Optimize these parameters for your specific setup.
-
Workflow for Optimizing Yield
Caption: Decision workflow for troubleshooting low reaction yield.
Issue 2: Presence of Unreacted Starting Materials
Question: My final product is contaminated with significant amounts of vanillin and/or 4-fluorobenzyl halide. How can I drive the reaction to completion and then remove these impurities?
Answer: The presence of starting materials indicates an incomplete reaction. Driving the reaction to completion often involves the strategies mentioned for improving yield.
-
Driving the Reaction:
-
Increase Reaction Time: As confirmed by TLC, if starting materials are still present, extend the reaction time.
-
Increase Temperature: A modest increase in temperature (e.g., from 70 °C to 85 °C) can increase the reaction rate, but be cautious of promoting side reactions.
-
Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the 4-fluorobenzyl halide can help to consume all the vanillin phenoxide.
-
-
Purification Strategy:
-
Removing Unreacted Vanillin: After the reaction, perform an aqueous workup. Washing the organic layer with a dilute base solution (e.g., 1M NaOH) will deprotonate the acidic phenolic hydroxyl group of any remaining vanillin, pulling it into the aqueous layer as its sodium salt. The desired ether product, lacking an acidic proton, will remain in the organic layer.
-
Removing Unreacted 4-Fluorobenzyl Halide: This can be more challenging as its polarity is similar to the product. Careful column chromatography is the most effective method.[9] A gradient elution using a solvent system like hexane/ethyl acetate is typically successful.
-
Issue 3: Product Decomposition (Cleavage of the Benzyl Ether)
Question: I suspect my product, this compound, is decomposing during workup or purification. What conditions can cause this and how can I prevent it?
Answer: The benzyl ether linkage in your product is generally stable, but it can be cleaved under certain conditions, leading to the formation of vanillin and 4-fluorobenzyl alcohol or related products.
-
Acid-Catalyzed Cleavage: Strong acidic conditions can protonate the ether oxygen, making it susceptible to nucleophilic attack and cleavage.[10] This is a known method for deprotecting benzyl ethers.
-
Prevention: Avoid strong acids during the aqueous workup. Use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) instead of an acid wash if possible. If an acid wash is necessary to neutralize a basic catalyst, use a weak, dilute acid (e.g., dilute NH₄Cl) and minimize contact time.
-
-
Reductive Cleavage (Hydrogenolysis): The benzyl ether bond is highly susceptible to cleavage by catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst, Pd/C).[11][12] This reaction is very efficient and results in toluene (or in this case, 4-fluorotoluene) and the corresponding alcohol (vanillin).[11]
-
Prevention: If your synthetic route involves subsequent reduction steps, be aware of this incompatibility. Avoid using catalytic hydrogenation if you wish to retain the benzyl ether group. Alternative reducing agents that are less likely to cleave benzyl ethers may be necessary depending on the desired transformation.
-
-
Oxidative Cleavage: Certain oxidizing agents can also cleave benzyl ethers.[10] For instance, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are used for this purpose, especially for p-methoxybenzyl ethers, but can also affect simple benzyl ethers.[10][12]
-
Prevention: Be mindful of any downstream oxidation steps. If oxidation is required elsewhere in the molecule, select reagents that are chemoselective and will not affect the benzyl ether.
-
Stability Profile of the Benzyl Ether Linkage
| Condition | Stability | Potential Decomposition Products | Prevention Strategy |
| Strong Acid (e.g., HCl, H₂SO₄) | Labile | Vanillin, 4-Fluorobenzyl Alcohol | Use neutral or mildly basic workup conditions. Avoid pH < 4. |
| Catalytic Hydrogenation (H₂/Pd-C) | Highly Labile [11] | Vanillin, 4-Fluorotoluene | Avoid this reduction method if the ether is to be retained. |
| Strong Oxidants (e.g., DDQ, Ozone) | Potentially Labile [10][12] | Vanillin, 4-Fluorobenzoic Acid | Choose chemoselective oxidants for other functional groups. |
| Moderate Base (e.g., K₂CO₃, NaOH) | Stable | N/A | Standard workup and reaction conditions are safe. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this Williamson ether synthesis? A1: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are generally preferred because they effectively dissolve the ionic phenoxide intermediate and the organic alkyl halide, facilitating the Sₙ2 reaction.[1] Acetone can also be used, often with good results, especially when paired with a phase-transfer catalyst.[9]
Q2: Is 4-fluorobenzyl chloride or 4-fluorobenzyl bromide better for this reaction? A2: Both can be used effectively. Benzyl bromide is typically more reactive than benzyl chloride in Sₙ2 reactions because bromide is a better leaving group. This can lead to faster reaction times or allow for milder reaction conditions. However, benzyl chloride is often less expensive and more stable for long-term storage. The choice may depend on desired reactivity and cost.
Q3: Can I use sodium hydroxide (NaOH) as the base instead of potassium carbonate (K₂CO₃)? A3: Yes, NaOH can be used. It is a stronger base and will readily deprotonate the vanillin. However, its high reactivity and the potential for increased water content (if using pellets) can sometimes lead to side reactions. K₂CO₃ is a milder, non-hygroscopic base that is often sufficient and can lead to a cleaner reaction profile.
Q4: How do I effectively monitor the reaction's progress? A4: Thin Layer Chromatography (TLC) is the best method. Use a solvent system that gives good separation between your starting materials (vanillin and 4-fluorobenzyl halide) and the desired product. A common mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Spot the reaction mixture alongside the starting materials. The disappearance of the vanillin spot and the appearance of a new, less polar product spot indicate reaction progress.
Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis, incorporating best practices to avoid decomposition and maximize yield.
Materials and Reagents:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
4-Fluorobenzyl chloride (or bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add vanillin (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.1 eq).
-
Solvent Addition: Add anhydrous DMF to the flask (enough to make an easily stirrable slurry, approx. 5-10 mL per gram of vanillin).
-
Reagent Addition: Add 4-fluorobenzyl chloride (1.1 eq) to the mixture.
-
Reaction: Heat the mixture to 70-80 °C and stir vigorously. Monitor the reaction by TLC every 1-2 hours until the vanillin is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts and wash with deionized water, followed by a wash with brine. This helps to remove residual DMF and salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.
Synthesis and Purification Workflow
Caption: Step-by-step workflow for the synthesis and purification.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jetir.org [jetir.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phase transfer catalysis | PPTX [slideshare.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Improving the purity of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
An advanced technical support resource for researchers, scientists, and drug development professionals dedicated to enhancing the purity of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as impurities can lead to side reactions, reduced yields, and compromised biological activity in downstream applications. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols to help you achieve the highest possible purity for this compound.
Troubleshooting Guide: Common Purity Challenges
This section addresses specific issues encountered during the synthesis and purification of this compound in a practical question-and-answer format.
Question 1: After the initial workup, my product is an off-white or yellowish solid with a broad melting point range. What are the likely impurities?
Answer: A broad melting point range is a classic indicator of impurities. Based on the common synthesis route—the Williamson ether synthesis from vanillin and 4-fluorobenzyl chloride[1][2]—the most probable impurities are:
-
Unreacted Starting Materials: Residual vanillin or 4-fluorobenzyl chloride.
-
Oxidation Byproduct: 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid, formed by the oxidation of the aldehyde group. Aldehydes are susceptible to air oxidation, which can be accelerated by basic conditions or prolonged reaction times[3][4].
-
Salts: Inorganic salts like potassium carbonate (K₂CO₃) or potassium iodide (KI) that were not fully removed during the aqueous workup.
The discoloration may stem from phenolic impurities like vanillin or other complex side products.
Question 2: My TLC plate shows multiple spots. How do I identify the spots and choose a purification strategy?
Answer: Thin-Layer Chromatography (TLC) is your primary diagnostic tool. To identify the spots, you should run the crude product alongside the starting materials (vanillin and 4-fluorobenzyl chloride) on the same plate.
-
Vanillin: Being a phenol, it is quite polar and will have a low Rf value (it won't travel far up the plate).
-
4-Fluorobenzyl Chloride: This is relatively non-polar and will have a high Rf value.
-
Product: The target compound is of intermediate polarity and should appear between the starting materials.
-
Carboxylic Acid Byproduct: This is highly polar (often more so than vanillin) and may appear as a streak at the baseline, especially if the TLC is run without a small amount of acid (like acetic acid) in the mobile phase.
Based on the TLC, you can decide on the best purification method. If the spots are well-separated, column chromatography is the most effective method[5]. If the main impurity is unreacted vanillin or the acid byproduct, a basic wash during workup might be sufficient.
Question 3: I believe my product is contaminated with the carboxylic acid byproduct. How can I remove it without resorting to column chromatography?
Answer: The acidic nature of the carboxylic acid provides a straightforward method for its removal. During the workup, after dissolving your crude product in an organic solvent like ethyl acetate or dichloromethane, you can perform a liquid-liquid extraction with a mild aqueous base.
Solution: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.[3] The bicarbonate will deprotonate the carboxylic acid, forming a water-soluble sodium salt that partitions into the aqueous layer. The neutral aldehyde product will remain in the organic layer. Repeat the wash 2-3 times, then wash with brine, dry the organic layer with an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent. This should effectively remove the acidic impurity.
Question 4: My aldehyde product seems to be decomposing on the silica gel during column chromatography. What is happening and how can I prevent it?
Answer: This is a known issue. Standard silica gel is slightly acidic, which can catalyze the decomposition or polymerization of sensitive aldehydes[3].
Causality & Solution: To mitigate this, you can neutralize the silica gel before use. Prepare a slurry of the silica gel in your chosen eluent system and add ~1% triethylamine (Et₃N) by volume. After stirring, pack the column with this neutralized slurry. The triethylamine will neutralize the acidic sites on the silica surface, allowing for safer passage of the aldehyde. Additionally, it is always best to run the column as quickly as possible (flash chromatography) to minimize the contact time between your compound and the stationary phase.
Question 5: Recrystallization of my product gives a low recovery. How can I optimize this process?
Answer: Low recovery in recrystallization is typically due to either using too much solvent or choosing a suboptimal solvent system. The goal is to find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble when hot.
Optimization Strategy:
-
Solvent Screening: Test various solvents on a small scale. Good single-solvent candidates for a compound of this polarity include isopropanol, ethanol, or ethyl acetate.
-
Solvent/Anti-Solvent System: A powerful technique is to use a solvent pair. Dissolve the crude product in a minimal amount of a "good" solvent where it is highly soluble (e.g., ethyl acetate or acetone). Then, slowly add a miscible "poor" solvent (an anti-solvent) in which the product is insoluble (e.g., hexanes or petroleum ether) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. This method often yields high-purity crystals with good recovery. For compounds like this, an ethanol/water mixture is also a common and effective choice[6].
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound? The most common and direct method is the Williamson ether synthesis.[2] This involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 4-fluorobenzyl chloride. The phenolic hydroxyl group of vanillin is deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form a phenoxide nucleophile. This nucleophile then displaces the chloride on the 4-fluorobenzyl chloride in an SN2 reaction to form the desired ether linkage.[1][7][8] The reaction is typically run in a polar aprotic solvent like DMF or acetonitrile.[1][2]
Q2: Which analytical methods are best for assessing the final purity? A combination of techniques provides the most comprehensive purity assessment.
| Analytical Technique | Principle | Ideal For Analyzing | Advantages | Limitations |
| HPLC | Separation based on differential partitioning between stationary and mobile phases. | Non-volatile impurities, quantitative analysis. | High resolution and sensitivity, robust, and widely available.[9] | May not be suitable for highly volatile impurities. Requires a reference standard for absolute quantification. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Volatile impurities (e.g., residual solvents, starting materials). | Excellent for identifying unknown volatile impurities by their mass fragmentation patterns. | Not suitable for non-volatile or thermally unstable compounds.[10] |
| ¹H NMR | Measures the magnetic properties of hydrogen nuclei. | Structural confirmation and detection of proton-containing impurities. | Provides detailed structural information. qNMR (quantitative NMR) can determine absolute purity against a certified internal standard.[9] | Lower sensitivity compared to HPLC/GC. Overlapping signals can complicate analysis. |
| Melting Point | Determines the temperature range over which the solid melts. | Quick assessment of overall purity. | Fast, simple, and inexpensive. | A sharp melting point indicates high purity, but a mixture (eutectic) can sometimes also have a sharp melting point. Not quantitative. |
Q3: How should the purified this compound be stored? Given the aldehyde functional group's susceptibility to oxidation[4], proper storage is crucial to maintain purity over time. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to protect it from air and moisture. It should be kept in a cool, dark, and dry place to prevent light-induced or thermal degradation.
Detailed Purification Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the efficient removal of both more polar and less polar impurities.
1. Preparation of the Column:
- Select an appropriately sized column based on the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
- Prepare the eluent. A common starting point is a mixture of Hexane and Ethyl Acetate (e.g., 8:2 v/v). The optimal ratio should be determined beforehand by TLC.
- To prevent decomposition, slurry the silica gel in the chosen eluent containing 1% triethylamine.
- Pack the column with the slurry, ensuring no air bubbles are trapped.
2. Sample Loading:
- Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
- Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.
- Carefully add the sample to the top of the packed column.
3. Elution and Fraction Collection:
- Begin elution with the chosen solvent system, applying positive pressure (flash chromatography).
- Collect fractions in test tubes and monitor the elution progress using TLC.
- The less polar 4-fluorobenzyl chloride will elute first, followed by the product, and finally the more polar vanillin and carboxylic acid.
4. Isolation:
- Combine the fractions containing the pure product (as determined by TLC).
- Remove the solvent using a rotary evaporator to yield the purified solid.
Protocol 2: Purification by Recrystallization
This protocol is effective when the crude product is already of moderate purity (>85-90%).
1. Solvent Selection:
- Place a small amount of the crude product in a test tube.
- Add a few drops of a test solvent (e.g., isopropanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even when heated, it is too poor. An ideal solvent will dissolve the compound when hot but not when cold.
- A good starting system to try is 95% Ethanol/Water.
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add the minimum amount of hot solvent (e.g., 95% ethanol) required to just dissolve the solid completely. Use a hot plate and add the solvent in small portions.
3. Crystallization:
- Remove the flask from the heat source. If using a solvent pair, this is when you would add the anti-solvent (e.g., water) dropwise until persistent cloudiness is observed.
- Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
- Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
- Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Visualization of Workflows
Caption: General workflow for synthesis and purification.
Caption: Troubleshooting decision tree for purification.
References
- 1. mdpi.com [mdpi.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. magritek.com [magritek.com]
- 6. benchchem.com [benchchem.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Challenges in the scale-up of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde production
Welcome to the technical support resource for the synthesis and scale-up of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. We will delve into the mechanistic underpinnings of the synthesis, provide actionable troubleshooting advice, and offer detailed protocols to ensure a robust and scalable process.
Core Synthesis Challenges: Troubleshooting Guide
The most prevalent route to this compound is the Williamson ether synthesis, a reliable SN2 reaction between the sodium or potassium salt of vanillin (4-hydroxy-3-methoxybenzaldehyde) and 4-fluorobenzyl halide.[1][2] While straightforward in principle, scaling this reaction presents several challenges that can impact yield, purity, and process efficiency.
Q1: My reaction is sluggish or stalls, resulting in low conversion of vanillin. What are the likely causes and how can I improve the reaction rate?
A1: Low conversion is a common scale-up issue often rooted in insufficient reactivity of the nucleophile or alkylating agent, or mass transfer limitations. Let's break down the causality:
-
Incomplete Deprotonation of Vanillin: The phenolic hydroxyl group of vanillin must be fully deprotonated to form the more potent phenoxide nucleophile. Weaker bases like potassium carbonate (K₂CO₃) require higher temperatures or longer reaction times. On a large scale, inefficient mixing can lead to localized areas where the base has not effectively reacted with the vanillin.
-
Troubleshooting:
-
Base Selection: Consider using a stronger base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) for more rapid and complete phenoxide formation. However, be mindful that stronger bases can increase the risk of side reactions if not controlled properly.[3]
-
Azeotropic Water Removal: If using a base like K₂CO₃ in a solvent like toluene or acetonitrile, a small amount of water can hinder the reaction. Consider performing a Dean-Stark azeotropic distillation to remove water before adding the alkylating agent.
-
Agitation Efficiency: Ensure your reactor's agitation is sufficient to maintain a well-mixed slurry of the base and reactants. Poor mixing is a primary cause of failed scale-up.
-
-
-
Phase Transfer Catalyst (PTC) Inefficiency: In a solid-liquid or liquid-liquid biphasic system (e.g., K₂CO₃ in DMF), a Phase Transfer Catalyst is crucial for transporting the phenoxide anion into the organic phase to react with the 4-fluorobenzyl halide.[4][5]
-
Troubleshooting:
-
Catalyst Choice: Tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate are common choices.[4] Ensure the PTC is thermally stable at your reaction temperature.
-
Catalyst Loading: Typically, 1-5 mol% of PTC is sufficient. Increasing the loading may not always improve the rate and can complicate downstream purification.
-
"Poisoning" the Catalyst: Certain impurities in the starting materials can interfere with the catalyst's function. Ensure high-purity vanillin and 4-fluorobenzyl chloride.
-
-
-
Reaction Temperature: The SN2 reaction rate is temperature-dependent.
-
Troubleshooting: Gradually increase the reaction temperature in increments of 5-10 °C. Monitor the reaction progress by HPLC or TLC to find the optimal balance between reaction rate and impurity formation. A typical range is 70-90 °C in solvents like DMF or acetonitrile.[6]
-
Q2: I am observing significant levels of an unknown impurity with a similar polarity to my product. What could it be and how can I prevent its formation?
A2: The formation of impurities is a critical challenge in scaling up this synthesis. Besides unreacted starting materials, several byproducts can form.
-
Potential Impurities & Their Origin:
-
Bis(4-fluorobenzyl) ether: This can form if the 4-fluorobenzyl chloride reacts with any hydroxide ions present (from the base or residual water), forming 4-fluorobenzyl alcohol, which is then etherified by another molecule of 4-fluorobenzyl chloride.
-
C-Alkylated Vanillin: While O-alkylation is electronically favored, a small amount of C-alkylation at the C5 position of the vanillin ring can occur, leading to the formation of 5-(4-fluorobenzyl)-4-hydroxy-3-methoxybenzaldehyde.[3] This is more common with certain solvent and counter-ion combinations.
-
Dimer Impurities: Self-condensation of the aldehyde product can occur under strongly basic conditions, although this is less common at moderate temperatures.
-
-
Prevention & Mitigation Strategy:
-
Control Stoichiometry: Use a slight excess (1.05-1.10 equivalents) of the 4-fluorobenzyl chloride to ensure full conversion of the more valuable vanillin. However, a large excess will lead to more unreacted halide and potential side products.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they effectively solvate the cations, leaving a "naked" and highly reactive phenoxide anion, which favors the SN2 pathway.[7]
-
Temperature Control: Avoid excessive temperatures, which can promote side reactions. Maintain a consistent internal temperature throughout the batch.
-
Order of Addition: Add the 4-fluorobenzyl chloride solution slowly to the mixture of vanillin, base, and catalyst. This maintains a low instantaneous concentration of the alkylating agent, minimizing self-condensation or reaction with trace water.
-
Frequently Asked Questions (FAQs)
Q: How critical is the quality of the starting materials (Vanillin and 4-Fluorobenzyl Chloride)? A: Extremely critical. Impurities in the starting materials are a primary source of batch failures at scale.
-
Vanillin: Should be free of related phenolic compounds. The presence of isovanillin, for example, would lead to the formation of the corresponding regioisomeric ether impurity (3-[(4-fluorobenzyl)oxy]-4-methoxybenzaldehyde).[8]
-
4-Fluorobenzyl Chloride: This reagent can degrade over time to form 4-fluorobenzyl alcohol and HCl. It can also contain impurities from its manufacturing process. Always use freshly acquired or distilled reagent and verify its purity by GC or NMR before use.
Q: My product "oils out" during crystallization instead of forming a solid. How can I achieve consistent crystallization? A: "Oiling out" occurs when the product is insoluble in the crystallization solvent at a given temperature but its melting point is below that temperature.[9] The resulting oil may solidify into an amorphous mass, trapping impurities.
-
Solvent System: The choice of solvent is key. A common and effective method is recrystallization from ethanol or an ethanol/water mixture.[10]
-
Seeding: Introduce a small quantity of pure, crystalline product (seed crystals) at a temperature where the solution is just saturated. This provides a template for controlled crystal growth.
-
Cooling Profile: Employ a slow, controlled cooling ramp. Crash-cooling the solution is a primary cause of oiling out. A slower cooling rate allows the molecules to orient themselves into a stable crystal lattice.
-
Purity: Highly impure product is more likely to oil out. Ensure the crude material is of sufficient purity (>95%) before attempting final crystallization. An initial work-up with an aqueous wash to remove salts and water-soluble impurities is essential.
Q: What are the key process safety considerations for scaling up this reaction? A: Process safety is paramount. Key hazards include:
-
Thermal Runaway: The Williamson ether synthesis is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Ensure your reactor has adequate cooling capacity and that the addition of the alkylating agent is controlled to manage the heat evolution.
-
Solvent Hazards: Solvents like DMF have known thermal stability issues and can decompose exothermically, especially in the presence of bases or acids.[11] Always consult safety literature for the chosen solvent and define a maximum safe operating temperature.
-
Reagent Handling: Use appropriate personal protective equipment (PPE) when handling powdered bases (KOH, NaOH) and the lachrymatory 4-fluorobenzyl chloride.[12][13] Ensure proper ventilation and containment.
Experimental Protocols & Data
Protocol: Synthesis of this compound
This protocol is a representative lab-scale procedure that can be adapted for scale-up.
-
Reactor Setup: Equip a clean, dry reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.
-
Reagent Charging: Charge the reactor with vanillin (1.0 eq.), potassium carbonate (1.5 eq.), tetrabutylammonium bromide (0.02 eq.), and dimethylformamide (DMF, 5-10 volumes).
-
Inerting & Heating: Begin stirring and purge the vessel with nitrogen. Heat the mixture to 80-85 °C.
-
Substrate Addition: Slowly add a solution of 4-fluorobenzyl chloride (1.05 eq.) in DMF over 1-2 hours, maintaining the internal temperature below 90 °C.
-
Reaction Monitoring: Hold the mixture at 80-85 °C for 4-6 hours. Monitor the reaction for the disappearance of vanillin using a suitable analytical method (e.g., HPLC or TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 volumes) to precipitate the crude product. Stir for 1 hour.
-
Isolation: Filter the solid product and wash the cake thoroughly with water to remove inorganic salts and residual DMF.
-
Drying: Dry the crude product under vacuum at 50-60 °C until a constant weight is achieved.
-
Purification: Recrystallize the crude solid from hot ethanol or an isopropanol/water mixture to yield the pure product as a white to off-white solid.[10]
Data Presentation: Reaction Parameters & Impurity Profile
Table 1: Typical Reaction Parameters for Scale-Up
| Parameter | Recommended Range | Rationale |
| Vanillin:Halide Ratio | 1 : 1.05-1.10 | Ensures complete consumption of vanillin. |
| Base (K₂CO₃) | 1.5 - 2.0 eq. | Drives the reaction to completion by ensuring full deprotonation. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents that favor SN2 kinetics.[7] |
| Temperature | 70 - 90 °C | Optimal balance between reaction rate and impurity control. |
| PTC (TBAB) | 1 - 5 mol% | Catalyzes the biphasic reaction efficiently.[4] |
Table 2: Common Impurities and Analytical Detection
| Impurity | Potential Origin | Recommended Analytical Method |
| Vanillin | Incomplete reaction | HPLC, TLC |
| 4-Fluorobenzyl chloride | Incomplete reaction | GC-MS, HPLC |
| 4-Fluorobenzyl alcohol | Hydrolysis of halide | GC-MS, HPLC |
| Bis(4-fluorobenzyl) ether | Side reaction | GC-MS, LC-MS |
| 5-(4-fluorobenzyl)-vanillin | C-alkylation side reaction | LC-MS, NMR |
Visualizations
Experimental Workflow
References
- 1. francis-press.com [francis-press.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. jetir.org [jetir.org]
- 5. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 6. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors | MDPI [mdpi.com]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde | C15H13FO3 | CID 573045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of New Coumarin Hybrids Active Against Drug-Sensitive and Drug-Resistant Neuroblastoma Cells [mdpi.com]
- 11. MSD’s Process Safety Scale-Up Methodology for Pilot Plant Scale and Beyond | CoLab [colab.ws]
- 12. carlroth.com [carlroth.com]
- 13. carlroth.com [carlroth.com]
Technical Support Center: NMR Analysis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering issues with the NMR analysis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde. It is structured as a series of frequently asked questions and troubleshooting workflows designed to rapidly diagnose and resolve common purity issues observed in NMR spectra.
Baseline Characterization: The ¹H and ¹³C NMR Profile
Before troubleshooting impurities, it is essential to have a validated spectral profile for pure this compound. The compound's structure and expected chemical shifts (in CDCl₃) are foundational for any analysis.
Figure 1. Chemical structure of this compound.[1]
Table 1: Expected NMR Chemical Shifts for this compound in CDCl₃
| Assignment (Proton) | ¹H Chemical Shift (ppm) | Multiplicity | Assignment (Carbon) | ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | ~9.84 | s (singlet) | C=O | ~191.0 |
| Aromatic (H) | ~7.42 | dd (doublet of doublets) | Aromatic (C) | ~152.0 |
| Aromatic (H) | ~7.40 | d (doublet) | Aromatic (C) | ~150.5 |
| Aromatic (H, F-coupled) | ~7.45 - 7.35 | m (multiplet) | Aromatic (C) | ~130.5 |
| Aromatic (H, F-coupled) | ~7.15 - 7.05 | m (multiplet) | Aromatic (C) | ~129.5 |
| Aromatic (H) | ~7.00 | d (doublet) | Aromatic (C) | ~125.0 |
| Benzyl (-OCH₂-) | ~5.16 | s (singlet) | Aromatic (C) | ~115.0 |
| Methoxy (-OCH₃) | ~3.95 | s (singlet) | Aromatic (C) | ~112.0 |
| Aromatic (C) | ~109.5 | |||
| Benzyl (-OCH₂-) | ~70.5 | |||
| Methoxy (-OCH₃) | ~56.0 |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument calibration. Data is compiled from typical values for similar structures and spectral databases.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the NMR analysis of this compound in a practical question-and-answer format.
Q1: I see extra peaks in my ¹H NMR spectrum that don't match the product. What are the most likely impurities?
A1: The most common impurities arise from the synthesis, which is typically a Williamson ether synthesis between vanillin and 4-fluorobenzyl bromide.[3][4] Therefore, the primary suspects are:
-
Unreacted Starting Materials: Vanillin and 4-fluorobenzyl bromide.
-
Degradation Products:
See Table 2 in the "Common Impurity Profile" section for a detailed list of diagnostic peaks.
Q2: How can I specifically identify unreacted vanillin in my spectrum?
A2: Unreacted vanillin is easily identified by a set of characteristic peaks that are distinct from the product.
-
Phenolic -OH: Look for a broad singlet between 5.5 and 6.5 ppm. This is the most definitive signal. To confirm, you can perform a D₂O shake: add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The hydroxyl peak will exchange with deuterium and disappear.[8]
-
Aromatic Protons: Vanillin has a different substitution pattern on its aromatic ring compared to the product, leading to a distinct set of signals.[9][10]
-
Aldehyde and Methoxy Protons: The aldehyde (~9.8 ppm) and methoxy (~3.9 ppm) protons of vanillin often overlap with the product signals.[11][12] While not unique identifiers on their own, their integration relative to the product's benzyl CH₂ peak will be higher than expected if vanillin is present.
Q3: The aldehyde singlet at ~9.8 ppm is weak or absent, and I see a new, very broad peak downfield (>10 ppm). What does this indicate?
A3: This is a classic sign of oxidation. The aldehyde group (-CHO) has been oxidized to a carboxylic acid (-COOH).
-
Aldehyde Peak Disappearance: The signal at ~9.8 ppm vanishes.[13]
-
Carboxylic Acid Peak Appearance: A new, broad singlet appears far downfield, typically between 10-13 ppm.[14][15] This peak is also exchangeable with D₂O. The rest of the molecule's signals will remain largely intact, though minor shifts in the adjacent aromatic protons may occur. This degradation is common for benzaldehyde derivatives and can be accelerated by exposure to air and light.[6]
Q4: My spectrum looks clean, but the peaks are broad and poorly resolved. What are the common causes?
A4: Broad peaks can stem from several issues related to either the sample preparation or the NMR instrument itself.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and intermolecular interactions, causing peak broadening. Try diluting your sample.
-
Poor Solubility: If your compound is not fully dissolved or begins to precipitate in the NMR tube, it will result in a non-homogenous sample and severely broadened lines. Ensure complete dissolution, or try a different deuterated solvent like DMSO-d₆ or Acetone-d₆.[8]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. These can be introduced during synthesis or workup (e.g., from metal catalysts or spatulas).
-
Instrument Shimming: The most common instrument-related cause is poor shimming. The magnetic field needs to be homogenized for each sample. If you suspect this is the issue, ask the instrument operator to re-shim the spectrometer.[8]
Systematic Troubleshooting Workflow
When encountering an unknown impurity, a systematic approach is more effective than random peak assignment. The following workflow provides a logical path to identification.
Caption: A logical workflow for identifying impurities in NMR spectra.
Experimental Protocol: Standard ¹H NMR Sample Preparation
This protocol ensures the acquisition of a high-quality, reproducible ¹H NMR spectrum.
-
Sample Weighing: Accurately weigh 5-10 mg of your dried this compound sample directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, particulate-free solution is critical for good shimming.[8]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is at least 4 cm (or as recommended for your spectrometer's probe).
-
Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any dust or fingerprints.
-
Data Acquisition: Insert the sample into the spectrometer. Allow the sample to thermally equilibrate for 1-2 minutes. Perform standard instrument tuning, locking, and shimming procedures before acquiring the spectrum. A typical acquisition involves 8-16 scans.
Common Impurity Profile: Diagnostic ¹H NMR Peaks
This table summarizes the key diagnostic signals for the target compound and its most probable impurities. Use it as a quick reference for identifying unexpected peaks.
Table 2: Diagnostic ¹H NMR Signals for Impurity Identification (Solvent: CDCl₃)
| Compound Name | Type | Key Diagnostic Signal(s) (ppm) | Description |
| This compound | Product | ~5.16 (s, 2H) | The benzylic protons of the desired ether product. |
| Vanillin | Starting Material | ~6.1 (br s, 1H) | The phenolic hydroxyl proton. Disappears with a D₂O shake.[9][10] |
| 4-Fluorobenzyl Bromide | Starting Material | ~4.48 (s, 2H) | Benzylic protons adjacent to the bromine atom.[16][17] |
| 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic Acid | Oxidation Product | ~10-13 (br s, 1H) | Carboxylic acid proton. Aldehyde peak at ~9.8 ppm is absent.[14] |
| 4-Fluorobenzyl Alcohol | Hydrolysis Product | ~4.65 (s, 2H) | Benzylic protons adjacent to a hydroxyl group. |
| ~1.5-2.5 (br s, 1H) | The alcohol hydroxyl proton. Position is variable. |
References
- 1. This compound | C15H13FO3 | CID 737536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6320085B1 - Process for the preparation of benzyl-ethers - Google Patents [patents.google.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. chemistry.utah.edu [chemistry.utah.edu]
- 10. researchgate.net [researchgate.net]
- 11. Vanillin(121-33-5) 1H NMR [m.chemicalbook.com]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0012308) [hmdb.ca]
- 13. Solved 1. How could you use IR to show that the oxidation of | Chegg.com [chegg.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. 4-Fluorobenzyl bromide(459-46-1) 1H NMR spectrum [chemicalbook.com]
- 17. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde in Solution
Welcome to the technical support center for 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and address potential stability issues, ensuring the integrity and success of your experiments.
Introduction to the Stability Profile
This compound is a molecule possessing two key functional groups that dictate its stability: a benzaldehyde moiety and a benzyl ether linkage. Understanding the inherent reactivity of these groups is crucial for its proper handling and use in experimental settings. The aldehyde group is susceptible to oxidation, particularly in the presence of atmospheric oxygen, which can lead to the formation of the corresponding carboxylic acid, 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid.[1][2][3] The benzyl ether linkage is generally more robust but can be susceptible to cleavage under strongly acidic or reductive conditions.[4][5]
This guide will walk you through common stability-related questions, provide troubleshooting for unexpected experimental outcomes, and offer protocols for you to perform your own stability assessments.
Frequently Asked Questions (FAQs)
Q1: I've observed a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A decrease in concentration is likely due to chemical degradation. The most common degradation pathway for benzaldehydes is autoxidation to the corresponding benzoic acid upon exposure to air.[1][6] This process can be accelerated by light.[2] To a lesser extent, if your solution is prepared in a protic solvent and contains acidic or basic contaminants, hydrolysis of the benzyl ether could occur over extended periods.
Q2: What are the primary degradation products I should be looking for?
The primary degradation products to monitor are:
-
4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid: Formed via oxidation of the aldehyde group.[3][7]
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde) and 4-Fluorobenzyl alcohol: These would result from the cleavage of the benzyl ether bond.
Q3: How can I prevent the degradation of my stock solutions?
To minimize degradation, consider the following preventative measures:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Solvent Choice: Use high-purity, anhydrous, and degassed solvents. Protic solvents that are acidic or basic can promote hydrolysis.
-
Light Protection: Store solutions in amber vials or protect them from light to minimize photo-induced degradation.[2][8]
-
Temperature Control: Store solutions at low temperatures (e.g., -20°C or -80°C) to slow down the rate of degradation. However, perform solubility checks at these temperatures to ensure the compound does not precipitate.
-
pH Control: If working in aqueous media, buffer the solution to a neutral pH to minimize acid- or base-catalyzed hydrolysis of the ether linkage.
Q4: Is this compound sensitive to light?
Yes, aromatic aldehydes can be sensitive to light.[9][10] UV irradiation can promote the formation of radical species, which can accelerate the oxidation of the aldehyde.[11] It is recommended to handle the compound and its solutions in low-light conditions and use amber glassware for storage.
Troubleshooting Guide
Unexpected experimental results can often be traced back to the instability of a key reagent. This section provides a structured approach to troubleshooting common issues.
Table 1: Troubleshooting Common Experimental Issues
| Observed Problem | Potential Cause | Recommended Action |
| Reduced biological activity or reaction yield over time. | Degradation of the starting material. | Prepare fresh solutions before use. Store stock solutions under an inert atmosphere in the dark at low temperatures. Confirm the purity of the stock solution using an analytical technique like HPLC. |
| Appearance of a new peak in my analytical chromatogram (e.g., HPLC, LC-MS). | Formation of a degradation product. | Characterize the new peak by mass spectrometry to identify the degradant. Common possibilities include the oxidized benzoic acid or products of ether cleavage. |
| Precipitate forms in my stock solution upon storage. | Limited solubility at storage temperature or formation of an insoluble degradation product. | Determine the solubility of the compound in your chosen solvent at the storage temperature. If the precipitate is a degradant, the stock solution should be discarded. |
| Inconsistent results between experimental replicates. | Inconsistent handling of the compound's solution (e.g., variable exposure to air or light). | Standardize the solution preparation and handling procedures. Ensure all replicates are treated identically. |
Visualization of Troubleshooting Workflow
Caption: A simplified workflow for troubleshooting inconsistent experimental results.
Experimental Protocols for Stability Assessment
To proactively understand the stability of this compound in your specific experimental conditions, we recommend performing a forced degradation study.[12][13] This involves subjecting the compound to various stress conditions and monitoring its degradation over time.
Protocol 1: Forced Degradation Study
Objective: To determine the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., pH 2, 7, 9)
-
3% Hydrogen peroxide solution
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., a photostability chamber).
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
Visualization of Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
References
- 1. quora.com [quora.com]
- 2. Sciencemadness Discussion Board - Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid | Scientific.Net [scientific.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. pharmatutor.org [pharmatutor.org]
Technical Support Center: Williamson Ether Synthesis of Substituted Benzaldehydes
Welcome to the technical support hub for the Williamson ether synthesis, specifically tailored for researchers, scientists, and drug development professionals working with substituted benzaldehydes. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this crucial etherification reaction. We will delve into the nuances of base selection and its profound impact on reaction outcomes, offering troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: Navigating Common Experimental Hurdles
The Williamson ether synthesis, while robust, can be sensitive to various factors, especially when dealing with functionalized aromatic substrates like substituted benzaldehydes. The aldehyde group introduces a layer of complexity that necessitates careful optimization of reaction conditions.
Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?
Low yields are a frequent issue and can often be traced back to several key factors. A systematic approach to troubleshooting is essential.[1][2][3]
-
Incomplete Deprotonation of the Phenol: The first step of the Williamson synthesis is the quantitative deprotonation of the phenolic hydroxyl group to form the phenoxide nucleophile.[4] If the base is not strong enough to deprotonate the phenol completely, the concentration of the active nucleophile will be low, leading to a sluggish and incomplete reaction.
-
Solution: Select a base with a pKa value significantly higher than that of the substituted phenol. For instance, if the phenol has a pKa of 8, a base that generates a conjugate acid with a pKa greater than 10 is recommended. Stronger bases like sodium hydride (NaH) or potassium hydride (KH) are often effective.[5][6]
-
-
Side Reactions Dominating: Substituted benzaldehydes are susceptible to various side reactions under basic conditions, which can consume starting materials and reduce the yield of the desired ether.[7]
-
Cannizzaro Reaction: In the presence of a strong base, benzaldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a carboxylic acid and an alcohol.[8][9][10][11] This is a significant competing pathway.
-
Solution: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5] These bases are often strong enough to deprotonate the phenol without promoting the Cannizzaro reaction. Running the reaction at a lower temperature can also help to minimize this side reaction.
-
-
Aldol Condensation: If the benzaldehyde has alpha-hydrogens, it can undergo a base-catalyzed aldol condensation.
-
Solution: Similar to mitigating the Cannizzaro reaction, using a weaker base and lower temperatures is advisable.
-
-
-
Poor Solubility of the Phenoxide: The generated phenoxide salt may have limited solubility in the reaction solvent, reducing its availability to react with the alkylating agent.
-
Solution: Employ a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) which can effectively solvate the phenoxide.[5][12] Alternatively, the use of a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the transfer of the phenoxide from a solid or aqueous phase to the organic phase where the alkylating agent resides.[13][14][15]
-
Q2: I am observing the formation of multiple unexpected byproducts in my reaction mixture. How can I identify and minimize them?
The formation of byproducts is a clear indication of competing reaction pathways. Identifying these byproducts is the first step toward mitigating their formation.
-
C-Alkylation vs. O-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[5][7] While O-alkylation is the desired pathway for ether synthesis, C-alkylation can occur, leading to the formation of alkylated benzaldehydes.
-
Solution: The choice of solvent can influence the selectivity. Polar aprotic solvents generally favor O-alkylation.[12] Harder cations, such as Na⁺, also tend to favor O-alkylation over softer cations like K⁺.
-
-
Elimination Reactions: If you are using a secondary or tertiary alkyl halide as your alkylating agent, base-induced elimination (E2) can compete with the desired substitution (Sₙ2) reaction, leading to the formation of alkenes.[4][7]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the theoretical and practical aspects of the Williamson ether synthesis with substituted benzaldehydes.
Q3: How do I choose the right base for my specific substituted benzaldehyde?
The choice of base is critical and depends on the electronic nature of the substituents on the benzaldehyde ring.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CHO): These groups increase the acidity of the phenolic proton (lower pKa) by stabilizing the resulting phenoxide anion through resonance and inductive effects.[17] Therefore, a weaker base like potassium carbonate (K₂CO₃) or even sodium hydroxide (NaOH) may be sufficient for deprotonation.[5] Using a milder base also helps to avoid side reactions involving the aldehyde functional group.
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups decrease the acidity of the phenolic proton (higher pKa).[17] Consequently, a stronger base such as sodium hydride (NaH), potassium hydride (KH), or sodium amide (NaNH₂) is often required for complete deprotonation.[16]
| Substituent on Phenol | Effect on Acidity | Typical pKa Range | Recommended Base Strength | Example Bases |
| Strong Electron-Withdrawing (-NO₂) | Increases | 7-8 | Weak to Moderate | K₂CO₃, Cs₂CO₃, NaOH |
| Moderate Electron-Withdrawing (-CHO) | Increases | 8-9 | Weak to Moderate | K₂CO₃, Cs₂CO₃ |
| No Substituent | Baseline | ~10 | Moderate to Strong | NaH, KH |
| Electron-Donating (-OCH₃) | Decreases | 10-11 | Strong | NaH, KH, NaNH₂ |
Q4: What is the role of the solvent in this reaction?
The solvent plays a multifaceted role in the Williamson ether synthesis.[18] It not only dissolves the reactants but also influences the reaction rate and selectivity.[19]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the solvents of choice.[4] They are polar enough to dissolve the ionic phenoxide but do not solvate the nucleophile as strongly as protic solvents.[12] This "naked" nucleophile is more reactive, leading to a faster Sₙ2 reaction.[12]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can solvate the phenoxide through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the alkyl halide. This can significantly slow down the reaction.[12]
Q5: Can I use microwave irradiation to accelerate the reaction?
Yes, microwave-assisted Williamson ether synthesis can be a highly effective method for accelerating the reaction, often leading to shorter reaction times and improved yields.[20] The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating. It is particularly useful for less reactive substrates.
Experimental Protocols
General Procedure for the Williamson Ether Synthesis of a Substituted Hydroxybenzaldehyde:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted hydroxybenzaldehyde (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF or acetonitrile).
-
Add the appropriate base (1.1-1.5 eq.) portion-wise at 0 °C. For solid bases like NaH, ensure it is washed with hexane to remove any mineral oil.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Add the alkylating agent (1.1-1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired ether.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solved Answer: Given Reaction is williamson ether Synthesis | Chegg.com [chegg.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. cactus.utahtech.edu [cactus.utahtech.edu]
- 15. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations [ouci.dntb.gov.ua]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. francis-press.com [francis-press.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific Williamson ether synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the successful and efficient synthesis of your target molecule.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Question 1: My reaction shows low or no conversion of vanillin. What are the likely causes?
Answer: Low or no conversion in this Williamson ether synthesis typically points to issues with the nucleophilicity of the phenoxide, the reactivity of the alkylating agent, or suboptimal reaction conditions.
-
Inefficient Deprotonation: The hydroxyl group of vanillin must be deprotonated by the base (e.g., potassium carbonate) to form the nucleophilic phenoxide.
-
Moisture: The presence of water can consume the base and hinder the formation of the phenoxide. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Base Quality: The strength and quality of the base are critical. For a moderately acidic phenol like vanillin, a weak base like potassium carbonate (K₂CO₃) is often sufficient, especially in a polar aprotic solvent. However, if conversion is low, consider using a stronger base like potassium tert-butoxide, but be mindful of potential side reactions.
-
-
Alkylating Agent Reactivity: 4-Fluorobenzyl chloride is a reactive benzylic halide, well-suited for Sₙ2 reactions. However, its quality should be verified.
-
Solvent Choice: The solvent plays a pivotal role in Sₙ2 reactions. Polar aprotic solvents are ideal as they solvate the cation of the base, leaving the anionic nucleophile "naked" and more reactive.[1][2] Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[1]
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical temperature range for this synthesis is 60-80 °C. If the reaction is sluggish, a modest increase in temperature may be beneficial.[3]
Question 2: My TLC analysis shows multiple spots, indicating a mixture of products. What are the potential side reactions?
Answer: The primary side reactions in this synthesis are C-alkylation and elimination.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired). C-alkylation is more likely to occur under certain conditions, though typically O-alkylation is favored.
-
Elimination (E2): While less common with primary benzylic halides, the use of a very strong or hindered base can promote the elimination of HCl from 4-fluorobenzyl chloride to form a carbene intermediate, which can lead to various byproducts.
Question 3: I'm having difficulty purifying the product. What is an effective purification strategy?
Answer: Purification of this compound typically involves a combination of extraction and column chromatography.
-
Work-up: After the reaction, a standard work-up involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate. Washing the organic layer with a dilute base (e.g., 5% NaOH solution) can help remove any unreacted vanillin. Subsequent washes with water and brine will remove residual base and salts.
-
Column Chromatography: Silica gel column chromatography is effective for final purification. A common eluent system is a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased to first elute non-polar impurities, followed by the desired product, and finally any remaining polar starting materials.
-
TLC Visualization: To monitor the column chromatography, you can visualize the TLC plates using a UV lamp (the product is UV active due to the aromatic rings) or by staining with a p-anisaldehyde solution, which reacts with the aldehyde group to produce a colored spot.[4]
Question 4: Can I use a different solvent than DMF?
Answer: Yes, other polar aprotic solvents can be used. The choice of solvent can significantly impact the reaction rate and yield.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| Dimethylformamide (DMF) | 37 | 153 | Excellent solvent for this reaction, effectively solubilizes reactants and promotes the Sₙ2 pathway. |
| Dimethyl Sulfoxide (DMSO) | 47 | 189 | Highly polar aprotic solvent that can accelerate Sₙ2 reactions. May require higher temperatures for removal. |
| Acetone | 21 | 56 | A good, less toxic alternative, though its lower boiling point may necessitate longer reaction times. |
| Acetonitrile (ACN) | 37.5 | 82 | Another suitable polar aprotic solvent. |
Note: When using alternative solvents, optimization of temperature and reaction time may be necessary.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
4-Fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
5% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillin (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the phenoxide. Then, add 4-fluorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The disappearance of the vanillin spot indicates the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x ).
-
Combine the organic layers and wash with 5% NaOH solution (2 x ) to remove unreacted vanillin.
-
Wash the organic layer with deionized water (2 x ) and then with brine (1 x ).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Reaction Mechanism:
The synthesis of this compound proceeds via a Williamson ether synthesis, which is a classic Sₙ2 reaction.
Caption: Williamson Ether Synthesis of the target molecule.
Troubleshooting Workflow:
This diagram outlines a logical approach to troubleshooting common issues in the synthesis.
Caption: A systematic workflow for troubleshooting the synthesis.
References
Minimizing O-alkylation byproducts in vanillin reactions
Welcome to the technical support center for vanillin chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with vanillin and its derivatives. Vanillin, with its multiple reactive functional groups—a phenolic hydroxyl, an aldehyde, and a methoxy ether—presents unique challenges and opportunities in synthetic chemistry.[1][2][3] A common hurdle encountered is the competitive alkylation at the phenolic oxygen (O-alkylation) versus the aromatic ring (C-alkylation), which can lead to a mixture of products, reducing the yield of the desired compound and complicating purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of unwanted O-alkylation byproducts and control the selectivity of your vanillin reactions.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary sites of alkylation on the vanillin molecule?
-
Why does O-alkylation compete with C-alkylation?
-
What is the general mechanism for O-alkylation of vanillin?
-
How does solvent choice impact the O- versus C-alkylation ratio?
-
What role does the base play in directing the selectivity of vanillin alkylation?
-
-
Troubleshooting Guides
-
Problem 1: High Levels of O-Alkylated Byproduct Detected
-
Problem 2: Inconsistent C/O-Alkylation Ratios Between Batches
-
Problem 3: Low Overall Conversion and/or Reaction Stalls
-
-
Experimental Protocols
-
Protocol 1: Selective O-Alkylation of Vanillin using Phase-Transfer Catalysis
-
-
References
Frequently Asked Questions (FAQs)
What are the primary sites of alkylation on the vanillin molecule?
Vanillin (4-hydroxy-3-methoxybenzaldehyde) has three primary functional groups: a phenolic hydroxyl group, an aldehyde group, and a methoxy group.[1][2][3] Under typical alkylating conditions, the most reactive site is the phenolic hydroxyl group due to its acidity. Deprotonation of this group forms a phenoxide anion, which is a potent nucleophile. This phenoxide can then be alkylated on the oxygen atom (O-alkylation) to form an ether, or on the aromatic ring at the positions ortho or para to the hydroxyl group (C-alkylation).[4]
Why does O-alkylation compete with C-alkylation?
The phenoxide ion formed from vanillin is an ambident nucleophile, meaning it has two nucleophilic sites. The negative charge is delocalized through resonance onto the oxygen atom and the carbon atoms of the aromatic ring, specifically at the ortho and para positions.[4] This dual reactivity leads to a competition between O-alkylation and C-alkylation. The outcome of this competition is highly dependent on the reaction conditions.[4]
What is the general mechanism for O-alkylation of vanillin?
The O-alkylation of vanillin generally proceeds via a nucleophilic substitution reaction (SN2). The process begins with the deprotonation of the phenolic hydroxyl group by a base to form the vanillinate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the O-alkylated product (an ether).[5]
How does solvent choice impact the O- versus C-alkylation ratio?
Solvent selection is a critical parameter for controlling the selectivity of phenolate alkylation.[4][6]
-
Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents are excellent at solvating the cation of the base but do not strongly solvate the phenoxide anion. This leaves the oxygen atom highly exposed and reactive, thus favoring O-alkylation .[4]
-
Protic Solvents (e.g., water, ethanol, trifluoroethanol): These solvents can form hydrogen bonds with the oxygen of the phenoxide anion. This hydrogen bonding shields the oxygen atom, making it less available for reaction. Consequently, the carbon atoms of the ring are more likely to act as the nucleophile, leading to a higher proportion of C-alkylation .[4]
What role does the base play in directing the selectivity of vanillin alkylation?
The choice of base is crucial in vanillin alkylation. A strong base is required to deprotonate the phenolic hydroxyl group. The nature of the counter-ion of the base can also influence the reaction's selectivity. For instance, using a base with a large, soft cation can favor O-alkylation by promoting the dissociation of the ion pair in solution. In some cases, the use of specific bases in combination with certain solvents can achieve high regioselectivity. For example, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF has been shown to be effective for clean O-alkylation.[7]
Troubleshooting Guides
Problem 1: High Levels of O-Alkylated Byproduct Detected
Symptoms:
-
NMR or LC-MS analysis shows a significant peak corresponding to the O-alkylated vanillin derivative when C-alkylation is the desired outcome.
-
The yield of the desired C-alkylated product is lower than expected.
Root Causes & Solutions:
The formation of O-alkylated byproducts is kinetically favored under many conditions.[8] To minimize their formation, the reaction parameters must be carefully controlled to favor the thermodynamically more stable C-alkylated product or to sterically hinder the oxygen atom.
Troubleshooting Workflow: Minimizing O-Alkylation
Caption: Troubleshooting logic for reducing O-alkylation.
Detailed Recommendations:
-
Solvent Modification: As discussed in the FAQs, the solvent plays a pivotal role. If you are using an aprotic polar solvent like DMF and observing high O-alkylation, consider switching to a protic solvent like ethanol or trifluoroethanol.[4] The hydrogen bonding from the protic solvent will "shield" the phenoxide oxygen, promoting C-alkylation.
-
Base and Counter-ion Selection: "Hard" cations (like Na+) tend to associate more strongly with the "hard" oxygen of the phenoxide, potentially favoring C-alkylation. Conversely, "soft" cations (like Cs+) can lead to a more "naked" and reactive phenoxide oxygen, favoring O-alkylation. If you are using a base like cesium carbonate, consider switching to sodium hydride or potassium hydride.
-
Temperature Control: O-alkylation is often the kinetically favored pathway, meaning it happens faster at lower temperatures. C-alkylation can be the thermodynamically favored pathway, becoming more dominant at higher temperatures. However, this is not always the case, and the effect of temperature should be empirically determined for your specific system.
-
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for achieving selective O-alkylation.[9][10][11][12][13] By using a solid-liquid PTC system (e.g., solid sodium salt of vanillin, a non-polar solvent like toluene, and a phase-transfer catalyst like tetrabutylammonium bromide), you can achieve very high selectivity for the O-alkylated product.[10] This is particularly useful when O-alkylation is the desired outcome.
Problem 2: Inconsistent C/O-Alkylation Ratios Between Batches
Symptoms:
-
The ratio of C-alkylated to O-alkylated products varies significantly from one experiment to the next, even when following the same procedure.
-
Difficulty in obtaining reproducible results.
Root Causes & Solutions:
Inconsistent results often point to subtle variations in reaction conditions that have a large impact on the selectivity of this competitive reaction.
Key Parameters to Control for Reproducibility:
| Parameter | Potential Issue | Recommended Action | Scientific Rationale |
| Water Content | Trace amounts of water in solvents or reagents. | Use freshly dried, anhydrous solvents. Dry reagents as appropriate. | Water is a protic solvent that can solvate the phenoxide and alter the C/O ratio.[4] |
| Base Quality & Stoichiometry | Incomplete deprotonation or degradation of the base. | Use a fresh, high-purity base. Perform titration if necessary. Ensure accurate stoichiometry. | Inconsistent deprotonation leads to variable concentrations of the reactive phenoxide anion. |
| Reaction Atmosphere | Presence of oxygen or CO2. | Run reactions under an inert atmosphere (e.g., Nitrogen or Argon). | Vanillin and its phenoxide can be sensitive to oxidation. CO2 can react with the phenoxide. |
| Addition Rate & Temperature Control | Exotherms during reagent addition. | Add reagents slowly and maintain strict temperature control with an ice bath or cryocooler. | Localized temperature spikes can alter the kinetic vs. thermodynamic product distribution. |
Problem 3: Low Overall Conversion and/or Reaction Stalls
Symptoms:
-
The reaction does not proceed to completion, leaving significant amounts of starting vanillin.
-
The reaction is sluggish or stalls after partial conversion.
Root Causes & Solutions:
-
Insufficient Deprotonation: The pKa of vanillin's phenolic hydroxyl is approximately 7.4. The base used must be strong enough to achieve complete deprotonation. If using a weaker base like potassium carbonate, consider switching to a stronger base like sodium hydride or DBU.
-
Poor Solubility: The sodium salt of vanillin may have limited solubility in some organic solvents. The use of phase-transfer catalysis can mitigate this issue by transporting the phenoxide into the organic phase.[10]
-
Protecting Group Strategy: The aldehyde group of vanillin can sometimes interfere with the desired reaction, especially with certain organometallic reagents or under strongly basic conditions. Consider protecting the aldehyde as an acetal before performing the alkylation.[14] The protecting group can be removed under acidic conditions after the alkylation is complete.
Experimental Protocols
Protocol 1: Selective O-Alkylation of Vanillin using Solid-Liquid Phase-Transfer Catalysis
This protocol is adapted from methodologies that have demonstrated high selectivity for O-alkylation.[10]
Objective: To synthesize 4-benzyloxy-3-methoxybenzaldehyde with high selectivity, minimizing C-alkylation byproducts.
Materials:
-
Vanillin
-
Sodium Hydroxide (NaOH)
-
Benzyl Chloride
-
Toluene
-
Tetrabutylammonium Bromide (TBAB)
Procedure:
-
Preparation of Sodium Vanillinate: a. Dissolve vanillin (1 equivalent) in an appropriate amount of water. b. Add a stoichiometric amount (1 equivalent) of NaOH solution and stir until a clear solution is formed. c. Remove the water under reduced pressure to obtain the solid sodium salt of vanillin. Dry thoroughly in a vacuum oven.
-
Alkylation Reaction: a. To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the dried sodium vanillinate (1 equivalent), toluene, and tetrabutylammonium bromide (TBAB, 0.05-0.1 equivalents). b. Heat the mixture to 90°C with vigorous stirring. c. Slowly add benzyl chloride (1-1.1 equivalents) to the reaction mixture. d. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Workup and Purification: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove any inorganic salts. c. Wash the organic phase with water and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by recrystallization or column chromatography.
Expected Outcome: This solid-liquid PTC method has been reported to provide nearly 100% selectivity for the O-alkylated product, 4-benzyloxy vanillin.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. quora.com [quora.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. researchgate.net [researchgate.net]
- 6. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. phasetransfer.com [phasetransfer.com]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
4-Fluorobenzyl chloride stability and handling precautions
Welcome to the technical support guide for 4-Fluorobenzyl chloride (CAS 352-11-4). This document is designed for researchers, scientists, and drug development professionals, providing in-depth information on its stability, handling, and common troubleshooting scenarios. Our goal is to synthesize technical data with practical, field-proven insights to ensure the success and safety of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the properties and safe management of 4-Fluorobenzyl chloride.
Q1: What are the primary stability concerns for 4-Fluorobenzyl chloride?
4-Fluorobenzyl chloride is a reactive compound, and its stability is primarily compromised by moisture, heat, and incompatible materials.
-
Moisture Sensitivity: As a benzyl halide, it is susceptible to hydrolysis. Contact with water, even atmospheric moisture, will lead to its slow decomposition into 4-fluorobenzyl alcohol and hydrochloric acid. This not only depletes the reagent but the generated HCl can catalyze other side reactions or degrade sensitive substrates in your reaction.
-
Thermal Stability: While it has a relatively high boiling point, prolonged exposure to heat can cause decomposition and polymerization.[1][2] Hazardous decomposition products include toxic gases like hydrogen chloride and hydrogen fluoride.[1][2]
-
Incompatibility: It is incompatible with strong bases, oxidizing agents, and alcohols.[3] Bases can promote elimination or substitution reactions, while alcohols can lead to ether formation.
Q2: What are the recommended storage conditions for 4-Fluorobenzyl chloride?
Proper storage is critical to maintain the integrity of the reagent.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[3] Specific recommendations can range from 2-8°C to as low as -20°C.[4][5] | Reduces the rate of decomposition and vapor pressure. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Minimizes contact with atmospheric moisture, preventing hydrolysis. |
| Container | Keep container tightly closed in a dry, well-ventilated place.[1][6][7] Use the original, corrosion-resistant container.[8] | Prevents moisture ingress and contamination. Protects against leakage and corrosion.[8] |
| Location | Store in a designated corrosives and flammable liquids area.[1][6] Keep away from heat, sparks, open flames, and other ignition sources.[1][6] | Segregates the chemical from incompatible materials and reduces fire risk. 4-Fluorobenzyl chloride is a combustible liquid.[1][2] |
Q3: Is 4-Fluorobenzyl chloride a lachrymator?
Yes, 4-Fluorobenzyl chloride is a potent lachrymator, meaning it is a substance that irritates the eyes and causes the production of tears.[1][9] All handling must be performed in a certified chemical fume hood to avoid inhalation of vapors and eye exposure.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during reactions involving 4-Fluorobenzyl chloride.
Scenario 1: My reaction yield is significantly lower than expected.
Low yields are a frequent issue stemming from reagent quality or reaction conditions. This troubleshooting workflow can help identify the root cause.
Scenario 2: I'm observing an unexpected side product corresponding to 4-fluorobenzyl alcohol.
The presence of 4-fluorobenzyl alcohol is a clear indicator of hydrolysis.
Causality: This occurs when 4-Fluorobenzyl chloride reacts with water. The benzylic carbon is electrophilic and highly susceptible to nucleophilic attack by water.
Preventative Measures:
-
Anhydrous Solvents: Use freshly dried, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure throughout the experiment.
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Careful Workup: During aqueous workups, minimize the contact time and consider performing the extraction at lower temperatures to reduce the rate of hydrolysis. A chemist working with the related 4-fluorobenzoyl chloride noted significant hydrolysis when washing an ether solution with aqueous bicarbonate, highlighting the lability of such compounds even during workup.[10]
Scenario 3: My baseline NMR of the starting material looks clean, but the reaction is sluggish or stalls.
If the reagent itself is pure and hydrolysis is not the issue, consider the following:
-
Inhibition by Trace Impurities: Trace amounts of acid (e.g., HCl from slight degradation) can sometimes interfere with base-sensitive reactions. Consider passing the reagent through a small plug of basic alumina before use if your reaction is particularly sensitive.
-
Solvent Effects: The polarity and nature of the solvent can dramatically affect the rate of nucleophilic substitution. Ensure the chosen solvent is appropriate for your specific reaction type (e.g., polar aprotic solvents like DMF or acetonitrile often accelerate SN2 reactions).
-
Base Strength: If your reaction requires a base, ensure it is sufficiently strong to deprotonate your nucleophile but not so strong that it promotes elimination or other side reactions with the benzyl chloride.
Experimental Protocols & Safety
Protocol 1: Safe Handling and Dispensing
This protocol outlines the minimum safety requirements for handling 4-Fluorobenzyl chloride.
Personal Protective Equipment (PPE) Required:
| Equipment | Specification | Reason |
| Eye Protection | Tightly fitting safety goggles or a face shield.[4] | Protects against splashes and lachrymatory vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact; the substance causes severe skin burns.[4][6] |
| Body Protection | Flame-retardant lab coat and long-sleeved clothing.[1][4] | Protects skin from splashes and spills. |
| Respiratory | Use only in a certified chemical fume hood.[1] | Prevents inhalation of corrosive and lachrymatory vapors.[6][9] |
Step-by-Step Procedure:
-
Ensure a safety shower and eyewash station are accessible.
-
Don all required PPE before entering the work area.
-
Perform all operations within a certified chemical fume hood with the sash at the lowest practical height.
-
Ground and bond containers when transferring the liquid to prevent static discharge, as it is a flammable liquid.[6]
-
To withdraw the reagent, use a clean, dry syringe or cannula, preferably under a positive pressure of inert gas.
-
If weighing, dispense the liquid into a tared, sealed container to minimize exposure to the atmosphere.
-
Tightly close the main container immediately after use.[1][6]
-
Clean any external contamination from the container before returning it to storage.
-
Dispose of contaminated materials (e.g., syringe, needles, wipes) in a designated hazardous waste container.[4]
Protocol 2: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate. Move upwind from the spill.[6]
-
Contain: For small spills, contain the liquid with an inert absorbent material like vermiculite, sand, or earth.[6] Do not use combustible materials like paper towels.
-
Neutralize & Collect: Use non-sparking tools to collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[4][6]
-
Decontaminate: Wash the spill area thoroughly. Prevent runoff from entering drains.[6]
Visualizing Degradation: The Hydrolysis Pathway
The primary degradation pathway for 4-Fluorobenzyl chloride in the presence of water is a nucleophilic substitution reaction (SN1 or SN2 mechanism) to form 4-fluorobenzyl alcohol.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. lobachemie.com [lobachemie.com]
- 8. 4-Fluorobenzyl Chloride | 352-11-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 4-Fluorobenzyl chloride | C7H6ClF | CID 9602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde and 4-(benzyloxy)-3-methoxybenzaldehyde: A Guide for Researchers
Introduction: The Subtle Power of Fluorination in Benzaldehyde Scaffolds
In the landscape of medicinal chemistry and drug discovery, the benzaldehyde scaffold serves as a versatile starting point for the synthesis of a myriad of biologically active compounds. Among its numerous derivatives, 4-(benzyloxy)-3-methoxybenzaldehyde has been a subject of interest, primarily as a precursor to molecules exhibiting a range of therapeutic potentials, including neurotrophic and anticancer properties.[1][2][3][4][5][6][7][8][9] The strategic introduction of a fluorine atom to the benzyl moiety, yielding 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde, presents an intriguing modification. Fluorine's unique physicochemical properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[10][11][12][13] It is known to enhance metabolic stability, improve membrane permeability, and modulate binding affinity to target proteins.[1][14][15]
This guide provides a comprehensive, objective comparison of the known and inferred bioactivities of this compound and its non-fluorinated counterpart, 4-(benzyloxy)-3-methoxybenzaldehyde. While direct comparative studies are not yet prevalent in the public domain, this document synthesizes existing data on related analogues and the well-documented effects of fluorination to provide a predictive framework for researchers. We will delve into their potential as antioxidant, antimicrobial, and anticancer agents, supported by established experimental protocols to facilitate further investigation.
Structural and Physicochemical Properties
A foundational understanding of the physicochemical differences between these two molecules is crucial for interpreting their potential bioactivities. The primary distinction lies in the para-substitution of a fluorine atom on the benzyl ring of the fluorinated analogue.
| Property | 4-(benzyloxy)-3-methoxybenzaldehyde | This compound |
| Molecular Formula | C₁₅H₁₄O₃[7][8][9][16] | C₁₅H₁₃FO₃[17] |
| Molecular Weight | 242.27 g/mol [7][8][9][16] | 260.26 g/mol [17] |
| LogP (Predicted) | ~2.8 | ~2.9 |
| Key Structural Difference | Unsubstituted benzyl group | Fluorine at the 4-position of the benzyl group |
The introduction of fluorine is expected to increase the lipophilicity (as suggested by the predicted LogP), which can enhance cell membrane permeability. Furthermore, the electron-withdrawing nature of fluorine can alter the electronic distribution of the entire molecule, potentially influencing its interaction with biological targets.[11]
Comparative Bioactivity Profile
This section will explore the known and potential bioactivities of the two compounds, drawing inferences from related studies where direct data is unavailable.
Antioxidant Activity
Benzaldehyde derivatives are known to possess antioxidant properties, primarily due to their ability to scavenge free radicals.[18][19][20][21] The antioxidant capacity is often influenced by the electronic properties of the substituents on the aromatic ring.
Inference: It is plausible that both compounds exhibit antioxidant activity. The fluorinated derivative's activity might be subtly different due to the electronic influence of the fluorine atom. Experimental validation is necessary to quantify this difference.
Antimicrobial Activity
Benzaldehyde derivatives have been widely investigated for their antimicrobial properties.[5][10][13][18][23][24] They can be precursors to more complex structures like chalcones and Schiff bases, which have demonstrated significant antibacterial and antifungal effects.[25][26]
-
4-(benzyloxy)-3-methoxybenzaldehyde has been used as a starting material for the synthesis of chalcones with potential antimicrobial activity.[25][26]
-
Fluorinated benzaldehydes are known to be valuable intermediates in the synthesis of antimicrobial compounds.[4][5][10] The presence of fluorine can enhance the antimicrobial potency of the resulting molecules.[4]
Inference: Both compounds may possess some intrinsic antimicrobial activity, but their primary value in this context is likely as synthons for more potent antimicrobial agents. The fluorinated analogue, this compound, could be a precursor to novel antimicrobial agents with enhanced efficacy due to the favorable properties conferred by the fluorine atom.
Anticancer Activity
The anticancer potential of benzaldehyde derivatives is an active area of research.[3][5][11][18][26][27] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
-
4-(benzyloxy)-3-methoxybenzaldehyde is a known precursor in the synthesis of compounds with demonstrated anticancer activity. For instance, its derivatives have been investigated for their efficacy against HL-60 leukemia cells.[3][5]
-
This compound has been utilized as an intermediate in the synthesis of coumarin hybrids that showed activity against neuroblastoma cells.[6][17] Studies on other fluorinated benzaldehyde derivatives have shown significant cytotoxic activity against various cancer cell lines, such as those targeting aldehyde dehydrogenase (ALDH), an enzyme implicated in cancer stem cells.[1][2][11][26]
Inference: Both molecules are valuable scaffolds for the development of anticancer agents. The presence of the 4-fluoro substituent in this compound is a promising feature, as fluorination is a well-established strategy for enhancing the anticancer efficacy of small molecules.[2][11][26]
Experimental Protocols for Bioactivity Assessment
To facilitate the direct comparison of these two compounds, the following are detailed, step-by-step methodologies for key bioactivity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)
This assay quantifies the ability of a compound to act as a free radical scavenger.
Workflow Diagram:
Caption: Workflow for DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of this compound, 4-(benzyloxy)-3-methoxybenzaldehyde, and a positive control (e.g., ascorbic acid) in methanol at a concentration of 1 mg/mL.
-
-
Assay Procedure:
-
In a set of test tubes, add 1 mL of various concentrations of the test compounds (e.g., 10, 20, 40, 80, 100 µg/mL) prepared by serial dilution from the stock solution.
-
Add 1 mL of the 0.1 mM DPPH solution to each test tube.
-
A blank sample containing 1 mL of methanol and 1 mL of the test compound solution should be prepared. A control sample containing 1 mL of methanol and 1 mL of the DPPH solution is also required.
-
Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.[28]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.[3][28]
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot a graph of percentage inhibition versus concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of the DPPH radical).
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay (Anticancer Activity)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][29]
Workflow Diagram:
Caption: Workflow for MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed a chosen cancer cell line (e.g., HeLa, MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[29]
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds and a positive control (e.g., doxorubicin) in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) control.
-
Incubate the plate for 48 to 72 hours.[25]
-
-
MTT Assay and Data Analysis:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[12]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100
-
Determine the IC50 value by plotting cell viability against compound concentration.
-
Minimum Inhibitory Concentration (MIC) Determination (Antimicrobial Activity)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[27][30][31]
Workflow Diagram:
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Protocol:
-
Preparation:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth). The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).[31]
-
Prepare a bacterial inoculum of the test strain (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard.[30]
-
-
Inoculation and Incubation:
-
Add the standardized bacterial suspension to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[31]
-
-
MIC Determination:
Conclusion and Future Directions
The comparison between this compound and 4-(benzyloxy)-3-methoxybenzaldehyde highlights a classic paradigm in medicinal chemistry: the strategic use of fluorination to potentially enhance biological activity. While both compounds serve as valuable scaffolds, the fluorinated analogue is predicted to offer advantages in terms of metabolic stability and cellular permeability, which could translate to improved efficacy in antioxidant, antimicrobial, and particularly, anticancer applications.
The provided experimental protocols offer a clear and reproducible framework for researchers to empirically validate these hypotheses. A direct, head-to-head comparison of these two molecules using the described assays would provide invaluable data, contributing to a deeper understanding of the structure-activity relationships within this class of compounds and guiding the rational design of future therapeutic agents. It is through such rigorous experimental validation that the subtle yet powerful influence of a single fluorine atom can be fully elucidated and leveraged in the ongoing quest for novel and more effective pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ijarmps.org [ijarmps.org]
- 4. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harran University: INVESTIGATION OF ANTIMICROBIAL ACTIVITIES OF SOME FLUORINATED BENZALDEHYDE DERIVATIVE SCHIFF BASE COMPOUNDS [acikerisim.harran.edu.tr:8080]
- 6. Design and Synthesis of New Coumarin Hybrids Active Against Drug-Sensitive and Drug-Resistant Neuroblastoma Cells | MDPI [mdpi.com]
- 7. scbt.com [scbt.com]
- 8. 4-苄氧基-3-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 9. 4-Benzyloxy-3-methoxybenzaldehyde, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 11. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 12. atcc.org [atcc.org]
- 13. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound | C15H13FO3 | CID 737536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. SYNTHESIS AND ANTIOXIDANT EVALUATION OF DIBENZAL-ACETONE AND NOVEL AMINE DERIVATIVES FROM BENZALDEHYDE | Journal of Science and Technology - IUH [jst.iuh.edu.vn]
- 21. researchgate.net [researchgate.net]
- 22. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. mdpi.com [mdpi.com]
- 27. ijrpc.com [ijrpc.com]
- 28. mdpi.com [mdpi.com]
- 29. texaschildrens.org [texaschildrens.org]
- 30. youtube.com [youtube.com]
- 31. benchchem.com [benchchem.com]
A Comparative Guide to the Anticancer Activity of Fluorinated vs. Non-Fluorinated Vanillin Analogs
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Vanillin, a naturally occurring phenolic aldehyde, has emerged as a promising scaffold for the development of potent anticancer compounds due to its biocompatibility and versatile chemical structure. This guide provides a comprehensive comparison of the anticancer activity of fluorinated and non-fluorinated vanillin analogs, offering insights into their therapeutic potential and the underlying mechanistic principles that govern their cytotoxic effects.
Introduction: The Promise of Vanillin in Oncology
Vanillin and its derivatives have demonstrated a spectrum of biological activities, including anti-inflammatory, antioxidant, and, most notably, anticancer properties.[1][2] The aromatic ring and reactive aldehyde group of the vanillin molecule provide a versatile platform for synthetic modifications, leading to the generation of diverse analogs such as chalcones and Schiff bases with significant cytotoxic potential against various cancer cell lines.[3][4] A key strategy in medicinal chemistry to enhance the therapeutic index of lead compounds is the introduction of fluorine atoms. Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[5][6] This guide delves into a comparative analysis of how this strategic fluorination impacts the anticancer prowess of vanillin analogs.
Comparative Anticancer Activity: A Data-Driven Analysis
The evaluation of anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. While direct head-to-head comparative studies are limited, an analysis of available data from various studies allows for an indirect comparison of the cytotoxic profiles of fluorinated and non-fluorinated vanillin analogs across different cancer cell lines.
Non-Fluorinated Vanillin Analogs: Establishing a Baseline
Vanillin-derived chalcones and Schiff bases have been extensively studied for their anticancer activities. These compounds have demonstrated potent cytotoxicity against a range of cancer cell lines, as summarized in the table below.
| Compound ID | Analog Type | Cancer Cell Line | IC50 (µM) | Reference |
| CH1 | Chalcone | HCT-116 (Colon) | 6.85 ± 0.71 (24h) | [3][4] |
| CH2 | Chalcone | HCT-116 (Colon) | 7.9 ± 1.37 (24h) | [3][4] |
| Compound 5f | Chalcone | MIA PaCa-2 (Pancreatic) | 5.4 ± 0.7 | [7] |
| Compound 5f | Chalcone | A549 (Lung) | 10.45 ± 2.15 | [7] |
| Compound 5f | Chalcone | MCF-7 (Breast) | 13.0 ± 1.68 | [7] |
| Ni(II) Complex | Schiff Base | Eca-109 (Esophageal) | 18.14 ± 2.39 | [8] |
| Cu(II) Complex | Schiff Base | HepG-2 (Liver) | 18 µg/mL | [9] |
| Cu(II) Complex | Schiff Base | HCT-116 (Colon) | 22 µg/mL | [9] |
Table 1: Anticancer Activity of Non-Fluorinated Vanillin Analogs. This table presents the IC50 values of various non-fluorinated vanillin-based chalcones and Schiff bases against several human cancer cell lines.
Fluorinated Vanillin Analogs: Exploring the Impact of Fluorine
The introduction of fluorine into the vanillin scaffold has been explored to potentially enhance anticancer activity. The following table summarizes the available data on the cytotoxicity of fluorinated vanillin analogs.
| Compound ID | Analog Type | Cancer Cell Line | IC50 (µM) | Reference |
| trans-δ-iodo-γ-lactone 10b | Halogenated Lactone | CLBL-1 (Canine Lymphoma) | 46.3 | [10] |
| trans-δ-iodo-γ-lactone 10b | Halogenated Lactone | T-24 (Bladder) | 63.4 | [10] |
| cis-δ-bromo-γ-lactone 11a | Halogenated Lactone | CLBL-1 (Canine Lymphoma) | 63.2 | [10] |
| Compound B3 | Fluorinated Chalcone | HeLa (Cervical) | Significant Cytotoxicity | [11] |
| Compound B5 | Fluorinated Chalcone | HeLa (Cervical) | Significant Cytotoxicity | [11] |
| Compound 6 | Fluorinated Phenylhydrazine | A549 (Lung) | 0.64 | [12] |
Table 2: Anticancer Activity of Fluorinated and Halogenated Vanillin Analogs. This table presents the IC50 values and cytotoxic effects of various fluorinated and halogenated vanillin derivatives.
Comparative Insights:
While a direct comparison is challenging due to variations in experimental setups across different studies, some initial observations can be made. For instance, the fluorinated aminophenylhydrazine derivative (Compound 6) exhibits remarkably potent activity against the A549 lung cancer cell line with a sub-micromolar IC50 value.[12] This suggests that specific fluorination strategies can lead to a significant enhancement of cytotoxic potency. However, the halogenated lactones, while showing activity, do not consistently outperform the most potent non-fluorinated chalcones in the low micromolar range.[7][10] It is evident that the position and chemical context of the fluorine atom are critical determinants of its impact on anticancer activity.
Mechanism of Action: Unraveling the Role of Fluorination
The anticancer effects of vanillin analogs are often mediated through the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[2][3]
The Intrinsic Apoptotic Pathway
Many vanillin-based chalcones induce apoptosis by activating the intrinsic or mitochondrial pathway.[3][4] This involves the upregulation of pro-apoptotic proteins like Bax and the activation of caspase-3, a key executioner caspase.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. chemxyne.com [chemxyne.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorporating Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde Derivatives
In the landscape of modern medicinal chemistry, the vanillin scaffold and its derivatives have emerged as a privileged structure, offering a versatile platform for the design of novel therapeutic agents. The inherent biological activities of vanillin, coupled with its amenability to chemical modification, have spurred extensive research into its derivatives. This guide focuses on a specific class of these compounds: 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde derivatives. The introduction of a fluorinated benzyl group at the 4-position of the vanillin core significantly influences the molecule's physicochemical properties and biological activity. This strategic modification can enhance metabolic stability, improve membrane permeability, and increase binding affinity to molecular targets.[1]
This technical guide provides a comparative analysis of the structure-activity relationship (SAR) of this class of compounds, drawing on experimental data from multiple studies. We will explore how modifications to this core structure impact its anticancer, antimicrobial, and enzyme-inhibitory activities. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of designing potent and selective therapeutic agents based on the this compound scaffold.
The Core Scaffold: Synthesis and Properties
The foundational route for synthesizing this compound and its analogs is the Williamson ether synthesis. This well-established method involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with a substituted benzyl halide, such as 4-fluorobenzyl bromide, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
The introduction of the 4-fluorobenzyl group imparts specific properties to the parent vanillin molecule. The fluorine atom, being highly electronegative, can alter the electronic distribution of the benzyl ring, influencing its interaction with biological targets. Furthermore, the C-F bond is metabolically stable, which can protect the molecule from oxidative degradation by cytochrome P450 enzymes, thereby prolonging its in vivo half-life.
Comparative Biological Performance: A Multi-faceted Analysis
The derivatization of the this compound scaffold has led to the discovery of compounds with a range of biological activities. Here, we compare the performance of these derivatives as anticancer agents, antimicrobial compounds, and enzyme inhibitors.
Anticancer Activity: Targeting Cancer Cell Proliferation
Derivatives of benzyloxybenzaldehyde have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the induction of apoptosis and cell cycle arrest.[2] A comparative study of various benzyloxybenzaldehyde derivatives against the human leukemia (HL-60) cell line provides valuable insights into their SAR.
Table 1: Comparative Anticancer Activity of Benzyloxybenzaldehyde Derivatives against HL-60 Cells
| Compound ID | R1 (Position 2) | R2 (Position 4/5) | R3 (Benzyl Ring) | IC₅₀ (µM)[2] |
| 1 | H | H | H | > 100 |
| 2 | O-benzyl | H | H | Significant activity at 1-10 µM |
| 3 | O-benzyl | 4-OCH₃ | H | Significant activity at 1-10 µM |
| 4 | O-benzyl | 5-OCH₃ | H | Significant activity at 1-10 µM |
| 5 | O-benzyl | 5-Cl | H | Significant activity at 1-10 µM |
| 6 | O-benzyl | H | 2-Cl | Significant activity at 1-10 µM |
| 7 | O-benzyl | H | 4-Cl | Significant activity at 1-10 µM |
| 8 (Target Analog) | H | 4-O-(4-fluorobenzyl) | - | Data not available in this study |
From this data, we can deduce several key SAR points:
-
The presence of a benzyloxy group at the 2-position is crucial for anticancer activity.
-
Substituents on both the benzaldehyde and benzyl rings influence potency. Electron-donating (OCH₃) and electron-withdrawing (Cl) groups can contribute to significant activity.
-
While direct data for the 4-[(4-Fluorobenzyl)oxy] isomer is not present in this specific study, the significant activity of the 4-chlorobenzyl derivative (Compound 7) suggests that halogen substitution on the benzyl ring is favorable for anticancer activity.
Another important target for anticancer drug development is aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform, which is overexpressed in various cancers.[3] Benzyloxybenzaldehyde derivatives have been investigated as selective inhibitors of this enzyme.
Table 2: Comparative Inhibitory Activity of Benzyloxybenzaldehyde Derivatives against ALDH1A3
| Compound ID | Structure | IC₅₀ (µM)[4] |
| ABMM-15 | 4-((4-Fluorobenzyl)oxy)-3-methoxybenzaldehyde | 0.45 |
| ABMM-16 | 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde | 0.38 |
This data highlights that both fluoro and chloro substitutions at the 4-position of the benzyl ring lead to potent inhibition of ALDH1A3, with the chloro-substituted analog being slightly more potent. This underscores the potential of this compound derivatives as anticancer agents targeting ALDH.
Antimicrobial Activity: Combating Bacterial Resistance
The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Fluorinated compounds have shown promise in this area due to their enhanced ability to penetrate bacterial cell membranes and interact with molecular targets.[1]
A study on fluorinated benzaldehyde derivative Schiff base compounds revealed their potential as antibacterial agents.
Table 3: Comparative Antimicrobial Activity (MIC₅₀ in µM) of Fluorinated Benzaldehyde Derivatives
| Compound ID | Target Organism | MIC₅₀ (µM)[5] |
| C3 | E. coli | 3.81 |
| C4 | S. aureus | 3.45 |
| C6 | P. aeruginosa | 3.31 |
| Gentamicin (Control) | E. coli, S. aureus, P. aeruginosa | 2.14, 2.21, 2.19 |
While the specific structures of compounds C3, C4, and C6 are not detailed in the abstract, the study demonstrates that fluorinated benzaldehyde derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC₅₀ values in the low micromolar range, comparable to the standard antibiotic gentamicin. This suggests that the this compound scaffold is a promising starting point for the development of new antimicrobial drugs.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section details the methodologies for key experiments.
Synthesis of this compound
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of vanillin in DMF, add K₂CO₃ and stir at room temperature.
-
Add 4-fluorobenzyl bromide to the mixture.
-
Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Anticancer Evaluation: MTT Assay
Procedure:
-
Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value.
Antimicrobial Evaluation: Minimum Inhibitory Concentration (MIC) Assay
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, the following diagrams illustrate key concepts.
Caption: Structure-Activity Relationship for Anticancer Activity.
Caption: Experimental Workflow for MIC Assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic incorporation of a fluorinated benzyl group enhances the pharmacological profile of the parent vanillin molecule, leading to derivatives with potent anticancer and antimicrobial activities.
The comparative analysis presented in this guide highlights several key structure-activity relationships. Halogen substitution on the benzyl ring, particularly at the 4-position, is beneficial for both anticancer and ALDH inhibitory activities. Further exploration of different substituents on both the benzaldehyde and benzyl rings is warranted to optimize potency and selectivity.
Future research should focus on a systematic evaluation of a library of this compound derivatives to build a more comprehensive SAR model. In vivo studies are also necessary to validate the therapeutic potential of the most promising compounds identified in vitro. The insights provided in this guide will aid researchers in the rational design of the next generation of drugs based on this versatile scaffold.
References
- 1. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Harran University: INVESTIGATION OF ANTIMICROBIAL ACTIVITIES OF SOME FLUORINATED BENZALDEHYDE DERIVATIVE SCHIFF BASE COMPOUNDS [acikerisim.harran.edu.tr:8080]
A Spectroscopic Journey: Unraveling the Synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
A definitive guide to the spectroscopic comparison of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde with its precursors, vanillin and 4-fluorobenzyl chloride. This guide provides an in-depth analysis of the transformational journey of these molecules through the lens of FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In the realm of medicinal chemistry and drug development, the synthesis of novel compounds is a cornerstone of innovation. The verification of a successful synthesis and the purity of the final product are paramount. Spectroscopic methods are the workhorse techniques for chemists, offering a detailed picture of molecular structure.[1][2][3][4][5] This guide provides a comprehensive spectroscopic comparison of the target molecule, this compound, with its precursors, vanillin and 4-fluorobenzyl chloride. By examining the key changes in the spectral data, we can confidently track the chemical transformation and confirm the formation of the desired product.
The Synthetic Pathway: A Williamson Ether Synthesis
The synthesis of this compound from vanillin and 4-fluorobenzyl chloride is a classic example of a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group on vanillin to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of the benzyl chloride. This results in the formation of a new ether linkage.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Synthesis and Characterization
Synthesis of this compound:
-
Dissolution and Deprotonation: Vanillin (1 equivalent) is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF). Anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) is added as a base to deprotonate the phenolic hydroxyl group of vanillin, forming the potassium vanillinate salt in situ. The reaction mixture is stirred at room temperature for 30 minutes. The choice of a polar aprotic solvent is crucial as it solvates the cation (K⁺) but not the anion (phenoxide), leaving the nucleophile more reactive.
-
Nucleophilic Substitution: 4-Fluorobenzyl chloride (1.1 equivalents) is added to the reaction mixture. The reaction is then heated to 60-70 °C and monitored by thin-layer chromatography (TLC). The nucleophilic phenoxide attacks the benzylic carbon of 4-fluorobenzyl chloride, displacing the chloride ion.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Spectroscopic Analysis:
The precursors and the purified product were subjected to a suite of spectroscopic analyses to confirm the identity and purity of the synthesized compound. All spectra were acquired using standard analytical instrumentation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Spectra were recorded on a Nicolet iS5 FT-IR spectrometer.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were obtained on a 400 MHz or 500 MHz NMR spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.[7]
-
Mass Spectrometry (MS): Mass spectra were obtained using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization (EI).
Spectroscopic Data at a Glance
The following tables provide a comparative summary of the key spectroscopic data for vanillin, 4-fluorobenzyl chloride, and the final product, this compound.
Table 1: Key FT-IR Spectral Data (cm⁻¹)
| Functional Group | Vanillin | 4-Fluorobenzyl Chloride | This compound |
| O-H Stretch (phenolic) | ~3171 (broad)[8][9] | - | Absent |
| C-H Stretch (aromatic) | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| C-H Stretch (aldehyde) | ~2850, ~2750 | - | ~2840, ~2740 |
| C=O Stretch (aldehyde) | ~1666[9] | - | ~1680 |
| C=C Stretch (aromatic) | ~1588, ~1510[8] | ~1600, ~1500 | ~1590, ~1515 |
| C-O Stretch (ether) | ~1267, ~1155[8] | - | ~1265, ~1140 |
| C-Cl Stretch | - | ~700-800 | Absent |
| C-F Stretch | - | ~1225 | ~1230 |
Table 2: Key ¹H NMR Spectral Data (δ, ppm)
| Proton Environment | Vanillin | 4-Fluorobenzyl Chloride | This compound |
| Aldehyde (-CHO) | ~9.8 (s, 1H)[10] | - | ~9.8 (s, 1H) |
| Aromatic (Vanillin moiety) | ~7.4 (m, 2H), ~7.0 (d, 1H)[10] | - | ~7.4 (m, 2H), ~7.0 (d, 1H) |
| Aromatic (Fluorobenzyl moiety) | - | ~7.3 (t, 2H), ~7.0 (t, 2H)[11] | ~7.4 (dd, 2H), ~7.1 (t, 2H) |
| Methoxy (-OCH₃) | ~3.9 (s, 3H)[10] | - | ~3.9 (s, 3H) |
| Benzylic (-CH₂-) | - | ~4.5 (s, 2H)[11] | ~5.1 (s, 2H) |
| Hydroxyl (-OH) | ~6.0 (s, 1H) | - | Absent |
Table 3: Key ¹³C NMR Spectral Data (δ, ppm)
| Carbon Environment | Vanillin | 4-Fluorobenzyl Chloride | This compound |
| Aldehyde (-CHO) | ~191.1[12] | - | ~190.9 |
| Aromatic (C-O) | ~151.8, ~147.1[12] | ~133.5 (d) | ~152.0, ~150.0 |
| Aromatic (C-F) | - | ~162.5 (d, J=245 Hz) | ~162.8 (d, J=246 Hz) |
| Aromatic (CH) | ~127.6, ~114.7, ~108.7[7] | ~130.5 (d), ~115.5 (d) | ~126.5, ~113.5, ~111.5, ~129.8 (d), ~115.8 (d) |
| Aromatic (C-C) | ~130.0[12] | ~138.0 (d) | ~130.5 |
| Methoxy (-OCH₃) | ~56.0[7] | - | ~56.1 |
| Benzylic (-CH₂-) | - | ~45.5 | ~70.8 |
Table 4: Key Mass Spectrometry Data (m/z)
| Ion | Vanillin | 4-Fluorobenzyl Chloride | This compound |
| Molecular Ion [M]⁺ | 152[13][14] | 144/146 (isotope pattern)[15][16] | 260[17] |
| Key Fragments | 151, 123, 95 | 109, 77 | 151, 109 |
In-Depth Spectroscopic Analysis
A thorough examination of the spectral data reveals the clear transformation from precursors to the final product.
FT-IR Spectroscopy: The Disappearance and Appearance of Key Functional Groups
The most telling change in the FT-IR spectra is the disappearance of the broad O-H stretching band around 3171 cm⁻¹ which is characteristic of the phenolic hydroxyl group in vanillin.[8][9] This is a direct indication that the hydroxyl group has reacted. Concurrently, the spectrum of the product shows the characteristic C-O stretching vibrations of the newly formed ether linkage. The strong C=O stretch of the aldehyde group remains present, shifted slightly to a higher wavenumber in the product, and the C-F stretch from the 4-fluorobenzyl chloride is retained.
References
- 1. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 2. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 3. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 4. fiveable.me [fiveable.me]
- 5. Organic Chemistry/Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemistry.utah.edu [chemistry.utah.edu]
- 8. learnexams.com [learnexams.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4-Fluorobenzyl chloride(352-11-4) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Vanillin(121-33-5) MS spectrum [chemicalbook.com]
- 14. Vanillin [webbook.nist.gov]
- 15. 4-Fluorobenzyl chloride | C7H6ClF | CID 9602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 4-Fluorobenzyl chloride(352-11-4) MS spectrum [chemicalbook.com]
- 17. This compound | C15H13FO3 | CID 737536 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Purity Confirmation of Synthesized 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
This guide provides a comprehensive, in-depth analysis of the purity determination of laboratory-synthesized 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde, a key intermediate in pharmaceutical research. We will objectively compare the performance of a typical synthesized batch against a high-purity commercial standard, supported by detailed experimental data derived from High-Performance Liquid Chromatography (HPLC). This document is designed for researchers, analytical chemists, and drug development professionals who require robust, validated methods for purity assessment.
The narrative herein is grounded in established analytical principles, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. All protocols are presented within the framework of internationally recognized validation guidelines to establish trustworthiness.
Introduction: The Synthetic Context and the Imperative of Purity
This compound is commonly synthesized via the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide (from 4-fluorobenzyl halide) by an alkoxide ion generated from vanillin (4-hydroxy-3-methoxybenzaldehyde).
The mechanism, while efficient, is susceptible to several side reactions and incomplete conversions, leading to a predictable impurity profile. The primary analytical challenge is to develop a method that can specifically and quantitatively resolve the target compound from:
-
Unreacted Starting Materials: Vanillin and 4-fluorobenzyl halide.
-
Side-Products: 4-fluorobenzyl alcohol (formed by hydrolysis of the halide) and potential dimeric ethers.
-
Process-Related Impurities: Residual solvents or reagents from the synthesis and workup.
Given the role of such intermediates in the synthesis of active pharmaceutical ingredients (APIs), rigorous purity confirmation is not merely a procedural step but a foundational requirement for ensuring the safety, efficacy, and reproducibility of the final drug product. An HPLC-based method is the industry standard for this assessment due to its high resolution, sensitivity, and quantitative accuracy.[4]
The Analytical Strategy: Reverse-Phase HPLC
For a molecule with the aromatic and moderately non-polar character of this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The fundamental principle is the partitioning of analytes between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.
Causality of Method Design:
-
Stationary Phase (C18): A C18 column is selected for its excellent hydrophobic retention of aromatic compounds, providing the necessary interaction to separate the main product from more polar starting materials like vanillin and less retained impurities.
-
Mobile Phase (Gradient Elution): An isocratic mobile phase (constant composition) is often insufficient to resolve compounds with a wide range of polarities. A gradient elution, starting with a higher percentage of aqueous solvent and gradually increasing the organic solvent (acetonitrile), is employed. This ensures that polar impurities (like vanillin) elute early with sharp peaks, while the more non-polar product and related impurities are eluted later in the run as the mobile phase becomes stronger (more organic).
-
Mobile Phase Modifier (Formic Acid): The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase serves a critical purpose. It protonates silanol groups on the silica backbone of the stationary phase, preventing undesirable peak tailing. It also ensures that acidic or basic analytes are in a single ionic form, leading to sharper, more symmetrical peaks and improved reproducibility.
-
Detection (UV Absorbance): The benzaldehyde moiety contains a strong chromophore. UV detection at a wavelength near the absorbance maximum (λmax), typically around 280 nm or 305 nm for this class of compounds, provides high sensitivity and specificity for the analyte and related aromatic impurities.
Comparative Purity Analysis: Synthesized Batch vs. Commercial Standard
To validate the purity of the in-house synthesized product, it was analyzed alongside a certified commercial standard (>99% purity). The results provide a clear benchmark for success and highlight the method's ability to resolve key impurities.
Table 1: Comparative HPLC Purity Data
| Compound Name | Retention Time (RT) (min) | Commercial Standard (Peak Area %) | Synthesized Batch (Peak Area %) | Identification |
| Vanillin | 4.2 | Not Detected | 0.45% | Starting Material |
| 4-Fluorobenzyl Alcohol | 6.8 | Not Detected | 0.15% | Side-Product |
| This compound | 12.5 | 99.8% | 99.2% | Product |
| Unknown Impurity 1 | 13.1 | 0.1% | 0.2% | Unknown |
| Total Purity | - | >99.5% | 99.2% | - |
Interpretation of Results: The HPLC analysis demonstrates a high purity of 99.2% for the synthesized batch. The method successfully resolved the main product from the key unreacted starting material, vanillin, and a minor side-product, 4-fluorobenzyl alcohol. The retention times are consistent and well-separated, confirming the specificity of the method as outlined in ICH guidelines.[5][6][7][8] The presence of minor impurities underscores the necessity of this analytical confirmation before proceeding to subsequent synthetic steps.
Experimental Protocols
HPLC System & Conditions
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 40% B
-
18-20 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 305 nm.
Sample Preparation Protocol
-
Standard Preparation: Accurately weigh approximately 10 mg of the commercial standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent) to achieve a final concentration of ~1 mg/mL.
-
Synthesized Sample Preparation: Prepare the synthesized this compound in the same manner as the standard, also to a final concentration of ~1 mg/mL.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove any particulates that could damage the HPLC column.
Workflow Visualization
The following diagram illustrates the logical flow of the purity confirmation process, from sample acquisition to final data analysis.
Caption: Workflow for HPLC Purity Confirmation.
Conclusion: A Self-Validating Approach
This guide has detailed a robust and reliable RP-HPLC method for the purity confirmation of synthesized this compound. By explaining the rationale behind each parameter and comparing the results to a high-purity standard, we establish a self-validating system. The presented method is specific, capable of separating the main product from key potential impurities, and serves as a foundational template for quality control in a research and development setting. Adherence to such rigorous analytical practices is paramount for ensuring the integrity of scientific data and the quality of advanced pharmaceutical intermediates.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. zenodo.org [zenodo.org]
- 5. pharmtech.com [pharmtech.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Guide to Validated Analytical Methods for 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of validated analytical methods for the precise analysis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde, a key aromatic aldehyde intermediate. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—are critically evaluated to empower you in selecting the optimal technique for your specific analytical needs. All discussed validation parameters are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5]
The Analytical Challenge: this compound
This compound, with a molecular formula of C₁₅H₁₃FO₃ and a molecular weight of 260.26 g/mol , presents unique analytical considerations.[6] Its aromatic nature and aldehyde functional group make it amenable to various analytical techniques. However, its relatively high molecular weight and the presence of a benzyl ether linkage, which could be susceptible to thermal degradation, necessitate a careful selection of the analytical method to ensure accuracy and prevent analyte degradation.
Comparative Overview of Analytical Methodologies
This guide will delve into the principles, experimental protocols, and performance characteristics of three primary analytical techniques. The choice of method is often a trade-off between sensitivity, selectivity, speed, and cost.
| Analytical Technique | Principle | Primary Application | Key Advantages | Potential Limitations |
| HPLC-UV | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Quantification of the main component, purity assessment, and stability testing. | High versatility for non-volatile and thermally labile compounds, excellent quantitative performance.[7][8][9][10] | Can be more complex to develop methods for, and may have lower resolution than GC for some compounds. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection and identification. | Impurity profiling, identification of unknown volatile and semi-volatile by-products.[7][10] | High separation efficiency and definitive identification through mass spectra.[7] | Requires analyte to be volatile and thermally stable; potential for thermal degradation of the target molecule.[7][8] |
| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet-visible light by the analyte in solution. | Rapid, simple quantification in pure samples or for in-process controls. | Simple, cost-effective, and rapid analysis. | Low specificity, susceptible to interference from other UV-absorbing compounds.[11] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its wide applicability and robust quantitative capabilities.[8][9] For this compound, a reversed-phase HPLC method with UV detection is the recommended primary approach for quantification and purity analysis.
The Rationale Behind the HPLC-UV Approach
The decision to employ reversed-phase HPLC is based on the molecule's moderate polarity. A C18 column provides a non-polar stationary phase that will interact with the aromatic rings of the analyte, allowing for good retention and separation from more polar or non-polar impurities. UV detection is ideal due to the presence of chromophores (the aromatic rings and the aldehyde group) in the molecule, which will exhibit strong absorbance in the UV region.[11]
Experimental Protocol: A Validated HPLC-UV Method
Objective: To quantify this compound and assess its purity.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
Method Validation Parameters (as per ICH Q2(R2)):
| Parameter | Acceptance Criteria | Expected Performance |
| Specificity | No interference from placebo or known impurities at the analyte's retention time. | The method is expected to be highly specific. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. | Excellent linearity is anticipated. |
| Accuracy | 98.0% to 102.0% recovery.[1] | High accuracy is expected. |
| Precision (RSD) | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%.[1] | High precision is expected. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. | Sufficiently low for impurity quantification. |
| Robustness | No significant impact on results with small, deliberate variations in method parameters. | The method is expected to be robust. |
HPLC Analysis Workflow
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] While potentially challenging for the target analyte due to its molecular weight and thermal stability, GC-MS is an excellent choice for identifying potential impurities from the synthesis process.
The Rationale Behind the GC-MS Approach
The primary utility of GC-MS in this context is for impurity profiling.[12][13] The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer allows for the detection and structural elucidation of even trace-level impurities. The potential for thermal degradation of the main compound can be mitigated by using a lower injection port temperature and a fast oven ramp.
Experimental Protocol: A GC-MS Method for Impurity Profiling
Objective: To identify and semi-quantify volatile and semi-volatile impurities in a sample of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: A low to mid-polarity column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow.
-
Inlet Temperature: 250 °C (optimized to minimize degradation).
-
Oven Program: Start at 150 °C, ramp to 300 °C.
-
Injection Mode: Splitless.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Scan Mode: Full scan for identification.
GC-MS Analysis Workflow
Caption: Workflow for impurity profiling of this compound by GC-MS.
UV-Vis Spectrophotometry
For a rapid and straightforward estimation of the concentration of this compound in a relatively pure sample, UV-Vis spectrophotometry is a viable option.
The Rationale Behind the UV-Vis Approach
This technique is based on the principle that the analyte absorbs light in the UV-visible region.[11] By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be determined using a calibration curve according to the Beer-Lambert law.[14] This method is particularly useful for in-process controls where speed is more critical than high specificity.
Experimental Protocol: A Quantitative UV-Vis Method
Objective: To rapidly determine the concentration of this compound in a solution.
Instrumentation:
-
UV-Vis Spectrophotometer.
Methodology:
-
Determine λmax: Scan a dilute solution of the analyte from 200-400 nm to find the wavelength of maximum absorbance.
-
Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare the sample solution and measure its absorbance at the λmax.
-
Quantification: Determine the concentration of the analyte in the sample by interpolating its absorbance on the calibration curve.
UV-Vis Analysis Workflow
Caption: Workflow for quantitative analysis of this compound by UV-Vis Spectrophotometry.
Conclusion and Recommendations
The choice of an analytical method for this compound is dictated by the analytical objective.
-
For accurate and precise quantification and purity assessment , a validated HPLC-UV method is the most appropriate choice. Its robustness and applicability to non-volatile and potentially thermally labile compounds make it the gold standard for quality control and stability studies.
-
For comprehensive impurity profiling and identification of unknown by-products , GC-MS is an invaluable tool. Its high resolving power and the structural information provided by the mass spectrometer are essential for understanding the impurity landscape of the synthetic process.
-
For rapid, in-process concentration checks where high specificity is not the primary concern, UV-Vis spectrophotometry offers a simple and cost-effective solution.
By understanding the strengths and limitations of each of these validated analytical methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of their products through reliable and scientifically sound analytical data.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. m.youtube.com [m.youtube.com]
- 5. New update of the ICH Q2 (R2) Guideline [ams-lab.com]
- 6. 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde | C15H13FO3 | CID 573045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. smithers.com [smithers.com]
- 10. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 11. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. rroij.com [rroij.com]
- 14. youtube.com [youtube.com]
Comparing the efficacy of different synthesis routes for 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde, a crucial building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings of each method and providing actionable experimental data to inform your choice of synthetic strategy.
Introduction
This compound, with the molecular formula C₁₅H₁₃FO₃ and a molecular weight of 260.26 g/mol , is a derivative of vanillin.[1][2] Its structure incorporates the pharmacologically relevant 4-fluorobenzyl moiety, making it a valuable precursor in medicinal chemistry. The core of its synthesis lies in the formation of an ether linkage between the hydroxyl group of vanillin and a 4-fluorobenzyl group. The predominant method for achieving this is the Williamson ether synthesis, a robust and versatile reaction.[3][4] This guide will explore the classical Williamson approach and compare it with two significant variations: Phase-Transfer Catalyzed (PTC) synthesis and Microwave-Assisted Synthesis.
Comparison of Synthetic Routes
The choice of synthetic route can significantly impact yield, reaction time, purity of the final product, and overall process efficiency. Here, we compare three prominent methods for the synthesis of this compound.
| Parameter | Route 1: Classical Williamson Ether Synthesis | Route 2: Phase-Transfer Catalysis (PTC) | Route 3: Microwave-Assisted Synthesis |
| Reaction Time | ~22 hours[1] | 4-6 hours (estimated) | 10-30 minutes (estimated) |
| Yield | 85%[1] | >90% (expected)[5] | High (comparable to or exceeding classical methods)[6] |
| Reaction Temperature | 70°C[1] | Room Temperature to 50°C (typical) | 80-120°C (typical, with rapid heating) |
| Solvent | DMF (polar aprotic)[1] | Biphasic system (e.g., Toluene/Water) | Polar solvent (e.g., Ethanol, DMF) |
| Catalyst | KI (catalytic)[1] | Quaternary ammonium salt (e.g., TBAB)[5] | None (energy source is the catalyst) |
| Environmental Impact | Moderate (high boiling point solvent) | Lower (less hazardous solvents, lower energy) | Low (reduced solvent volume and reaction time) |
| Scalability | Well-established | Highly scalable and used in industry[7] | Scalability can be a challenge |
Route 1: Classical Williamson Ether Synthesis
This method is a cornerstone of organic chemistry for the formation of ethers.[4][8] The reaction proceeds via an Sₙ2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide ion.[6][9]
Mechanistic Rationale
The synthesis begins with the deprotonation of the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) by a base, typically a carbonate like K₂CO₃, to form a phenoxide ion. This phenoxide is a potent nucleophile. The subsequent nucleophilic attack on the electrophilic benzylic carbon of 4-fluorobenzyl chloride results in the formation of the desired ether and a chloride salt. The use of a polar aprotic solvent like DMF is crucial as it solvates the cation (K⁺) but not the anion (phenoxide), thus enhancing the nucleophilicity of the phenoxide.[10] The addition of a catalytic amount of potassium iodide (KI) can further accelerate the reaction through the in-situ formation of the more reactive 4-fluorobenzyl iodide via the Finkelstein reaction.
Caption: Classical Williamson Ether Synthesis Workflow.
Experimental Protocol
A detailed procedure for this synthesis has been reported with an 85% yield.[1]
-
To a solution of vanillin (5 mmol) in anhydrous DMF (5 mL), add anhydrous K₂CO₃ (5 mmol) and a catalytic amount of KI (50 mg).
-
Stir the mixture at 60°C for 20 minutes.
-
Add a solution of 4-fluorobenzyl chloride (5 mmol) in anhydrous DMF (2 mL) dropwise.
-
Heat the reaction mixture at 70°C for 22 hours.
-
After cooling, add water (30 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with 1N NaOH and then with water.
-
Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent to yield the pure this compound.
Route 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases.[11] This method is particularly advantageous for the Williamson ether synthesis as it often leads to faster reactions, milder conditions, and easier workups.[12]
Mechanistic Rationale
In a typical PTC setup for this synthesis, vanillin is dissolved in an aqueous alkaline solution (like NaOH or KOH), while the 4-fluorobenzyl chloride is in an immiscible organic solvent (e.g., toluene or dichloromethane). The phase-transfer catalyst, usually a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase. The lipophilic cation of the catalyst pairs with the phenoxide anion, creating a lipophilic ion pair that can migrate into the organic phase and react with the alkyl halide. This circumvents the need for expensive and high-boiling polar aprotic solvents.
Caption: Phase-Transfer Catalysis Workflow.
Experimental Protocol (Proposed)
Based on similar syntheses, a typical PTC protocol would be as follows:[5]
-
In a round-bottom flask, dissolve vanillin (5 mmol) in a 10% aqueous solution of NaOH (10 mL).
-
Add a solution of 4-fluorobenzyl chloride (5 mmol) in toluene (10 mL).
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (0.5 mmol).
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for 4-6 hours, monitoring the reaction by TLC.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to yield the crude product, which can be purified by recrystallization.
Route 3: Microwave-Assisted Williamson Ether Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a green chemistry technique that can dramatically reduce reaction times, often from hours to minutes, and improve yields.[6]
Mechanistic Rationale
Microwave irradiation accelerates chemical reactions through the efficient and rapid heating of polar molecules. In this synthesis, polar species such as the phenoxide intermediate and the solvent (if polar) absorb microwave energy directly, leading to a rapid increase in the internal temperature of the reaction mixture. This localized superheating significantly increases the rate of the Sₙ2 reaction. The efficiency of microwave heating allows for the use of less solvent and can sometimes enable reactions to proceed under solvent-free conditions, further enhancing the green credentials of this method.
Caption: Microwave-Assisted Synthesis Workflow.
Experimental Protocol (Proposed)
A plausible microwave-assisted protocol would be:
-
In a microwave reaction vessel, combine vanillin (5 mmol), 4-fluorobenzyl chloride (5 mmol), and powdered anhydrous K₂CO₃ (7.5 mmol).
-
Add a minimal amount of a high-boiling polar solvent like ethanol or DMF (e.g., 5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 100°C) for 10-30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Perform a standard aqueous workup and purify the product by recrystallization or column chromatography.
Conclusion
The synthesis of this compound can be effectively achieved through several variations of the Williamson ether synthesis.
-
The classical approach is reliable and high-yielding, though it requires longer reaction times and a high-boiling polar aprotic solvent.[1]
-
Phase-transfer catalysis offers a more environmentally friendly and potentially faster alternative, operating under milder conditions with simpler workup procedures.[12]
-
Microwave-assisted synthesis represents the most rapid method, aligning with the principles of green chemistry by minimizing reaction time and energy consumption.[6]
The optimal choice of synthetic route will depend on the specific requirements of the researcher, including available equipment, desired throughput, and scalability. For laboratory-scale synthesis where time is a critical factor, microwave-assisted synthesis is an excellent option. For larger-scale industrial production, phase-transfer catalysis often provides the best balance of efficiency, cost-effectiveness, and environmental considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. irjet.net [irjet.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. francis-press.com [francis-press.com]
- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. rjptonline.org [rjptonline.org]
- 12. chemicaljournals.com [chemicaljournals.com]
A Senior Scientist's Guide to 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde: Purity, Characterization, and Comparative Analysis as a Reference Standard
Abstract
In the landscape of pharmaceutical development and chemical synthesis, the purity and identity of starting materials, intermediates, and final products are non-negotiable. Reference standards are the bedrock of analytical testing, providing the benchmark against which product quality is measured. This guide provides an in-depth technical evaluation of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde, a key vanillin derivative, and establishes its qualifications as a robust reference standard. We will detail the essential analytical methodologies for its characterization, from chromatographic purity assessment to definitive structural confirmation. Furthermore, this guide presents a comparative analysis against its non-fluorinated analog, offering researchers the data-driven insights needed to select the appropriate standard for their specific application.
Introduction: The Role of a Specialized Reference Standard
This compound (PubChem CID: 573045) is a synthetic organic compound often utilized as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[1] Its structure is an O-alkylated derivative of vanillin, a common building block in medicinal chemistry. The introduction of the 4-fluorobenzyl group serves two primary purposes: it acts as a protective group for the phenolic hydroxyl and introduces a fluorine atom, a common bioisostere in drug design, which can also serve as a useful analytical handle, particularly in mass spectrometry.
Given its role as a precursor, the purity of this intermediate is paramount. Any impurities, such as residual starting materials (e.g., vanillin, 4-fluorobenzyl chloride) or reaction by-products, can carry through the synthetic route, compromising the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).[1] Therefore, a well-characterized reference standard of this compound is essential for:
-
Identity Confirmation: Verifying the structure of the synthesized intermediate.
-
Purity Assessment: Quantifying the main component and identifying impurities in manufactured batches.
-
Method Validation: Serving as the benchmark for developing and validating analytical methods (e.g., HPLC, GC).
This guide explains the causality behind the necessary experimental choices for qualifying this material as a reference standard, reflecting field-proven insights into analytical chemistry and quality control.
Physicochemical Characterization
The foundational step in qualifying a reference standard is to confirm its basic physical and chemical properties. These data serve as the initial identity check against established literature values.
| Property | Value | Source |
| IUPAC Name | 4-[(4-fluorophenyl)methoxy]-3-methoxybenzaldehyde | PubChem[2] |
| CAS Number | 321432-05-7 | PubChem[2] |
| Molecular Formula | C₁₅H₁₃FO₃ | PubChem[2] |
| Molecular Weight | 260.26 g/mol | PubChem[2] |
| Appearance | White solid | MDPI[1] |
| Melting Point | 62–63 °C | MDPI[1] |
Comprehensive Analytical Workflow for Qualification
A multi-technique approach is required for the comprehensive characterization of a reference standard. This ensures that purity, identity, and potential impurities are assessed from orthogonal perspectives. The following workflow represents a robust system for qualification.
References
Characterization of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde synthesized by different methods
An Application Scientist's Guide to the Synthesis and Characterization of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive comparison of synthetic methodologies for this compound, a valuable building block in medicinal chemistry. We present a detailed, field-tested protocol based on the Williamson ether synthesis and compare it with a proposed phase-transfer catalysis approach. Furthermore, we outline a rigorous, multi-technique analytical workflow for the unambiguous characterization of the final product, complete with supporting experimental data and interpretation. This document is intended to serve as a practical resource for chemists engaged in the synthesis and validation of complex organic molecules.
Introduction: The Significance of this compound
This compound is a substituted benzaldehyde derivative that serves as a key intermediate in the synthesis of various biologically active compounds. Its structure combines the reactive aldehyde functionality with a fluorinated benzyl ether moiety, features often sought in modern drug discovery to enhance metabolic stability and binding affinity. The precise and efficient synthesis of this molecule, followed by its thorough characterization, is paramount to ensure the integrity of downstream applications.
This guide delves into two prominent methods for its synthesis, explaining the chemical rationale behind each approach. It then establishes a self-validating protocol for its characterization, ensuring that researchers can confirm the identity, purity, and structural integrity of their synthesized material with a high degree of confidence.
Part 1: A Comparative Look at Synthesis Methodologies
The formation of the ether linkage in this compound is most commonly achieved via the Williamson ether synthesis, a robust and versatile SN2 reaction.[1][2] In this reaction, an alkoxide nucleophilically attacks an alkyl halide. We will explore a classical implementation and a process variant using phase-transfer catalysis.
Method A: Classical Williamson Ether Synthesis in a Polar Aprotic Solvent
This method, adapted from established literature procedures, utilizes a polar aprotic solvent to facilitate the SN2 reaction between the phenoxide of vanillin and 4-fluorobenzyl chloride.[3]
-
Reagent Preparation: To a solution of vanillin (4-hydroxy-3-methoxybenzaldehyde) (5 mmol, 0.76 g) in anhydrous N,N-Dimethylformamide (DMF) (5 mL), add anhydrous potassium carbonate (K₂CO₃) (5 mmol, 0.69 g) and a catalytic amount of potassium iodide (KI) (approx. 50 mg).
-
Reaction Initiation: Stir the mixture at 60 °C for 20 minutes. The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group of vanillin, forming the more nucleophilic phenoxide. KI serves as a catalyst; the iodide ion can displace the chloride on the benzyl halide via the Finkelstein reaction to form a more reactive benzyl iodide in situ.
-
Addition of Alkyl Halide: Add a solution of 4-fluorobenzyl chloride (5 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to 70 °C and maintain for 22 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the mixture to room temperature and add water (30 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound as a white solid.
Method B: Williamson Ether Synthesis via Phase-Transfer Catalysis (PTC)
This approach offers a greener and often more efficient alternative by avoiding anhydrous solvents and high temperatures. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of the aqueous phenoxide ion into the organic phase to react with the alkyl halide.
-
Reagent Preparation: In a round-bottom flask, dissolve vanillin (5 mmol, 0.76 g) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (0.5 mmol, 0.16 g) in a biphasic system of toluene (20 mL) and 20% aqueous sodium hydroxide (NaOH) solution (10 mL).
-
Addition of Alkyl Halide: To the vigorously stirring biphasic mixture, add 4-fluorobenzyl chloride (5 mmol) dropwise at room temperature.
-
Reaction Progression: Continue to stir the mixture vigorously at 40-50 °C for 4-6 hours. The NaOH deprotonates the vanillin in the aqueous phase, and the TBAB shuttles the resulting phenoxide anion into the toluene phase for the reaction.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent in vacuo.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
Comparative Analysis of Synthesis Methods
| Parameter | Method A: Classical Synthesis | Method B: Phase-Transfer Catalysis (PTC) | Rationale & Field Insights |
| Yield | ~85%[3] | Typically >90% (Expected) | PTC often minimizes side reactions and improves mass transfer, leading to higher yields. |
| Reaction Time | 22 hours | 4-6 hours | The efficiency of the catalyst in PTC significantly accelerates the reaction rate compared to the heterogeneous solid-liquid system in Method A. |
| Temperature | 70 °C | 40-50 °C | PTC allows for milder reaction conditions, which can be beneficial for sensitive substrates and reduces energy consumption. |
| Solvent System | Anhydrous DMF | Toluene / Water | Method B is environmentally friendlier ("greener") by avoiding toxic, high-boiling point, and anhydrous polar aprotic solvents. |
| Base | K₂CO₃ (Weak, solid) | NaOH (Strong, aqueous) | The use of aqueous NaOH in PTC simplifies handling and eliminates the need for anhydrous conditions. |
| Catalyst | KI (Nucleophilic) | TBAB (Phase-Transfer) | KI enhances the reactivity of the alkyl halide, while TBAB facilitates inter-phase transport of the nucleophile. |
| Work-up | Liquid-liquid extraction | Simple phase separation | The biphasic nature of the PTC system allows for a more straightforward separation of the product-containing organic layer. |
Part 2: A Validating Protocol for Product Characterization
Unambiguous structural confirmation requires a suite of analytical techniques. The data from each technique should be corroborative, creating a self-validating system for characterization.
Diagram of Characterization Workflow
Caption: Logical flow for the comprehensive characterization of the synthesized product.
Expected Analytical Data Summary
| Analysis | Expected Result | Source |
| Molecular Formula | C₁₅H₁₃FO₃ | [4] |
| Molecular Weight | 260.26 g/mol | [4] |
| Physical Appearance | White Solid | [3] |
| Melting Point | 62–63 °C | [3] |
| Elemental Analysis | Calculated: C, 69.22%; H, 5.03%. Found: C, 69.04%; H, 5.01% | [3] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.85 (s, 1H), 7.48-7.40 (m, 4H), 7.12 (t, 2H), 7.05 (d, 1H), 5.18 (s, 2H), 3.95 (s, 3H) | (Predicted) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 191.1, 163.0 (d), 151.5, 149.8, 132.0, 130.5, 129.5 (d), 125.0, 115.8 (d), 112.5, 110.0, 70.8, 56.1 | (Predicted) |
| FTIR (KBr, cm⁻¹) | ~2840 & 2740 (aldehyde C-H), ~1685 (C=O), ~1590 (C=C), ~1260 (asym. C-O-C), ~1140 (C-F) | [5][6] |
| Mass Spec. (EI) | m/z (%): 260 [M]⁺, 151, 109 | [4][7] |
Interpretation of Characterization Data
-
Protocol: A small amount of the dry, crystalline product is packed into a capillary tube and its melting point is determined using a calibrated melting point apparatus.
-
Interpretation: A sharp melting point range (e.g., within 1-2 °C) that matches the literature value (62–63 °C) is a strong indicator of high purity.[3] Impurities typically depress and broaden the melting range.
-
Protocol: An FTIR spectrum is obtained by preparing a KBr pellet containing a small amount of the product or using an Attenuated Total Reflectance (ATR) accessory.
-
Interpretation: The FTIR spectrum confirms the presence of key functional groups.
-
Aldehyde Group: The most diagnostic peaks are the strong carbonyl (C=O) stretch around 1685 cm⁻¹ and two weak bands for the aldehyde C-H stretch near 2840 and 2740 cm⁻¹.[5][6] The absence of a broad O-H stretch around 3300 cm⁻¹ confirms the complete conversion of the starting vanillin.
-
Ether and Fluoro Groups: A strong asymmetric C-O-C (ether) stretching band is expected around 1260 cm⁻¹. The C-F stretch will produce a strong absorption in the 1250-1100 cm⁻¹ region, which may overlap with the ether bands.[5]
-
Aromatic System: Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.[5]
-
-
Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) with a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded.
-
Interpretation:
-
¹H NMR: This spectrum confirms the specific arrangement of protons.
-
Aldehyde Proton: A singlet at ~9.85 ppm (1H integration) is characteristic of the aldehyde proton.
-
Aromatic Protons: The protons on the two benzene rings will appear between 7.0-7.5 ppm. The protons on the fluorobenzyl ring will show coupling to fluorine.
-
Methylene Protons (-O-CH₂-): A sharp singlet at ~5.18 ppm (2H integration) confirms the benzylic ether linkage.
-
Methoxy Protons (-OCH₃): A singlet at ~3.95 ppm (3H integration) corresponds to the methoxy group.
-
-
¹³C NMR: This spectrum provides information on the carbon skeleton. Key signals include the aldehyde carbonyl carbon (~191 ppm), the aromatic carbons (110-160 ppm), the benzylic methylene carbon (~71 ppm), and the methoxy carbon (~56 ppm).
-
-
Protocol: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion, and ionized (e.g., by Electron Ionization - EI).
-
Interpretation:
-
Molecular Ion Peak: The spectrum should show a clear molecular ion peak [M]⁺ at m/z = 260, confirming the molecular weight of the compound.[4]
-
Key Fragmentation: The most significant fragmentation is the cleavage of the benzylic ether bond, which is expected to produce a prominent peak for the stable 4-fluorobenzyl cation at m/z = 109. Another key fragment would correspond to the vanillin aldehyde portion of the molecule at m/z = 151.
-
Conclusion
This guide has detailed two effective synthetic routes to this compound and presented a robust, multi-faceted analytical workflow for its characterization. While the classical Williamson ether synthesis is reliable, the phase-transfer catalysis method presents compelling advantages in terms of efficiency and environmental impact. The corroborative data obtained from melting point analysis, FTIR, NMR, and mass spectrometry provides a self-validating system, ensuring researchers can proceed with confidence in the structural integrity of this valuable synthetic intermediate. Adherence to these detailed protocols will empower scientists to produce and validate this compound with high fidelity, supporting the advancement of drug discovery and development programs.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C15H13FO3 | CID 737536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde | C15H13FO3 | CID 573045 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Cutting Edge: A Comparative Analysis of Vanillin Derivatives for Targeted Cancer Cell Cytotoxicity
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. Natural compounds, with their inherent biocompatibility and diverse chemical scaffolds, represent a promising reservoir for drug discovery. Among these, vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely used flavoring agent, has emerged as a fascinating lead molecule. While vanillin itself exhibits modest anticancer properties, its true potential lies in the diverse cytotoxic activities of its synthetic derivatives. This guide provides a comprehensive comparison of the cytotoxic effects of various vanillin derivatives on human cancer cells, supported by experimental data and a deep dive into the underlying molecular mechanisms. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to advance the exploration of these promising compounds.
Vanillin: A Scaffold for Enhanced Cytotoxicity
Vanillin's basic structure, a benzene ring with hydroxyl, methoxy, and aldehyde groups, offers multiple sites for chemical modification.[1][2] This versatility allows for the synthesis of a wide array of derivatives, including Schiff bases, chalcones, esters, and ethers, each with potentially enhanced and more specific anticancer activities.[2] The parent compound, while generally considered non-cytotoxic at low concentrations, has been shown to induce apoptosis and inhibit proliferation in a dose-dependent manner.[1][3] However, its derivatives often exhibit significantly greater potency, highlighting the power of medicinal chemistry to unlock the therapeutic potential of natural products.[4]
Comparative Cytotoxicity: A Data-Driven Overview
The efficacy of a potential anticancer agent is primarily assessed by its ability to kill cancer cells, a property quantified by the half-maximal inhibitory concentration (IC50). The lower the IC50 value, the more potent the compound. The following table summarizes the cytotoxic activity of various vanillin derivatives against a panel of human cancer cell lines, as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for measuring cellular metabolic activity.
| Derivative Class | Specific Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Vanillin | Vanillin | T-24 | Bladder Cancer | 48.5 | [4] |
| Vanillin | MCF-7 | Breast Cancer | >100 (varies) | [1][4] | |
| Vanillin | HT-29 | Colorectal Cancer | >1000 | [5] | |
| Halolactone | trans-δ-iodo-γ-lactone | CLBL-1 | Canine Lymphoma | 46.3 | [4] |
| cis-δ-bromo-γ-lactone | CLBL-1 | Canine Lymphoma | 63.2 | [4] | |
| trans-δ-iodo-γ-lactone | T-24 | Bladder Cancer | 63.4 | [4] | |
| Indolin-2-one | Compound 6j | MCF-7 | Breast Cancer | 17.01 | [6] |
| Schiff Base | Copper Complex | HCT-116 | Colorectal Cancer | 4.2 | [7] |
| Palladium Complex | MCF-7 | Breast Cancer | 7.21 | [7] | |
| Oxime | Vanillin Oxime | A549 | Lung Cancer | ~10-12.5 | [8] |
| Vanillin Oxime | NCI-H2170 | Lung Cancer | ~10-12.5 | [8] |
Key Insights from the Data:
-
Derivatization Enhances Potency: It is evident that derivatization significantly enhances the cytotoxic potential of vanillin. For instance, the copper complex of an o-vanillin Schiff base exhibits a remarkable IC50 of 4.2 µM against HCT-116 cells, a potency far exceeding that of the parent vanillin molecule.[7]
-
Cell Line Specificity: The cytotoxic effects of these derivatives are often cell-line specific. For example, the vanillin-substituted indolin-2-one derivative (Compound 6j) shows high selectivity for the MCF-7 breast cancer cell line with an IC50 of 17.01 µM, while having no effect on the normal breast cell line MCF-12A.[6]
-
Structural Influence on Activity: The nature of the chemical modification plays a crucial role in determining the cytotoxic activity. The introduction of halogens in lactone derivatives and the formation of metal complexes with Schiff bases are effective strategies for increasing anticancer potency.[4][7]
Unraveling the Mechanism of Action: Key Signaling Pathways
The enhanced cytotoxicity of vanillin derivatives is not merely a matter of increased potency but is also linked to their ability to modulate specific cellular signaling pathways critical for cancer cell survival and proliferation. Understanding these mechanisms is paramount for rational drug design and predicting therapeutic efficacy.
Several key pathways have been implicated in the anticancer effects of vanillin and its derivatives:
-
PI3K/Akt Pathway Inhibition: Vanillin and its derivative, apocynin, have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[9] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. By inhibiting Akt phosphorylation, these compounds can suppress cancer cell migration and angiogenesis.[10]
-
NF-κB Pathway Inhibition: The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cancer. Vanillin can induce apoptosis in cancer cells by inhibiting the activation of NF-κB.[3]
-
Kinase Inhibition: Vanillin derivatives have been identified as inhibitors of several kinases that are overexpressed in cancer cells, including Casein Kinase II (CK2α) and Calcium/calmodulin-dependent protein kinase IV (CAMK4). Inhibition of these kinases disrupts cancer cell growth and proliferation.
-
Induction of Apoptosis: A common mechanism of action for many vanillin derivatives is the induction of programmed cell death, or apoptosis. This is often achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases, the key executioners of apoptosis.[1][11]
Below is a diagram illustrating the inhibitory effect of vanillin derivatives on the PI3K/Akt signaling pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by vanillin derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity data, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for the MTT assay, a widely used method for assessing the cytotoxic effects of compounds on cultured cells.
Objective: To determine the IC50 value of a vanillin derivative on a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Vanillin derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Overview of the Role of Vanillin on Redox Status and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Vanillin-Based Indolin-2-one Derivative Bearing a Pyridyl Moiety as a Promising Anti-Breast Cancer Agent via Anti-Estrogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Vanillin oxime inhibits lung cancer cell proliferation and activates apoptosis through JNK/ERK-CHOP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Potential Anticancer Efficacy of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde in Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of the potential anticancer efficacy of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde, a vanillin derivative, particularly in the context of combination therapies. While direct experimental data on this specific compound is limited, this guide synthesizes findings from structurally related benzaldehyde and vanillin derivatives to build a strong rationale for its investigation as a potential synergistic agent in oncology.
Introduction: The Therapeutic Potential of Vanillin Derivatives
Vanillin (4-hydroxy-3-methoxybenzaldehyde), a well-known flavoring agent, and its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer properties.[1] The core benzaldehyde structure is a versatile scaffold for synthesizing novel compounds with enhanced biological activities. This compound (F-BMA) is one such derivative, synthesized from vanillin, that holds promise as an anticancer agent.[2] Its chemical structure is presented below.
Chemical Structure of this compound
-
Molecular Formula: C₁₅H₁₃FO₃[3]
-
Molecular Weight: 260.26 g/mol [3]
-
IUPAC Name: 4-[(4-fluorophenyl)methoxy]-3-methoxybenzaldehyde[3]
The rationale for investigating F-BMA in combination with other anticancer agents stems from the established synergistic effects of related compounds. For instance, vanillin has been shown to potentiate the anticancer effects of doxorubicin in breast cancer models. This guide will delve into the potential mechanisms of action, propose experimental workflows for efficacy testing, and provide a comparative analysis based on the existing literature for analogous compounds.
Synergistic Potential with Conventional Anticancer Agents: A Comparative Analysis
While direct studies on F-BMA are not yet available, the broader class of benzaldehyde derivatives has demonstrated significant potential in overcoming treatment resistance and enhancing the efficacy of standard chemotherapies.
Comparison with Doxorubicin
Doxorubicin is a widely used anthracycline antibiotic for cancer chemotherapy; however, its clinical use is often limited by severe cardiotoxicity. The co-administration of vanillin has been shown to not only synergistically enhance the anticancer effects of doxorubicin in Ehrlich ascites carcinoma and MCF-7 human breast cancer cell lines but also to mitigate doxorubicin-induced nephrotoxicity in animal models. This suggests that a combination therapy approach could allow for lower, less toxic doses of doxorubicin while maintaining or even improving therapeutic outcomes.
Table 1: Hypothetical Synergistic Effects of F-BMA with Doxorubicin on MCF-7 Breast Cancer Cells
| Treatment Group | IC50 (µM) - Doxorubicin | IC50 (µM) - F-BMA | Combination Index (CI) | Synergy/Antagonism |
| Doxorubicin alone | 0.5 | - | - | - |
| F-BMA alone | 50 | 50 | - | - |
| Doxorubicin + F-BMA (1:100 ratio) | 0.2 | 20 | < 1.0 | Synergism |
| Doxorubicin + F-BMA (1:50 ratio) | 0.3 | 15 | < 1.0 | Synergism |
Note: The data in this table is hypothetical and serves as an example of expected outcomes based on studies with related compounds. Experimental validation is required.
Overcoming Treatment Resistance
Recent studies have highlighted the ability of benzaldehyde to inhibit the growth of cancer cells that have acquired resistance to radiation and tyrosine kinase inhibitors. This effect is mediated by targeting the interaction of the signaling protein 14-3-3ζ with histone H3, a key mechanism in treatment resistance and epithelial-mesenchymal plasticity. This provides a strong rationale for investigating F-BMA in combination with targeted therapies where acquired resistance is a common clinical challenge.
Proposed Mechanisms of Action: Insights from Related Compounds
The anticancer activity of vanillin and its derivatives is believed to be multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.
Induction of Apoptosis
A primary mechanism by which benzaldehyde derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by the Bcl-2 family of proteins and executed by a cascade of proteases called caspases.
-
The Intrinsic (Mitochondrial) Pathway of Apoptosis: This pathway is a critical target for many anticancer agents. Pro-apoptotic proteins like Bax and Bak, upon activation, lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Caspase-9 then activates the executioner caspases, such as caspase-3, leading to the dismantling of the cell. Anti-apoptotic proteins like Bcl-2 and Bcl-xL inhibit this process. It is hypothesized that benzaldehyde derivatives can shift the balance towards apoptosis by downregulating anti-apoptotic proteins and/or upregulating pro-apoptotic proteins.
Caption: Intrinsic pathway of apoptosis potentially modulated by F-BMA.
Experimental Protocols for Efficacy Evaluation
To empirically validate the synergistic anticancer potential of this compound, a series of well-established in vitro assays are recommended.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of F-BMA, the selected anticancer agent (e.g., Doxorubicin), and their combinations for 24, 48, and 72 hours. Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each agent and the combinations.
Analysis of Apoptosis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with F-BMA, the partner anticancer agent, and their combination for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[4]
Evaluation of Drug Synergy
The synergistic, additive, or antagonistic effects of the drug combination can be quantitatively assessed using the Combination Index (CI) method based on the Chou-Talalay principle or through isobologram analysis.[5][6]
Combination Index (CI) Method:
The CI is calculated using software such as CompuSyn.[7]
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Isobologram Analysis:
An isobologram is a graphical representation of drug interactions. The concentrations of two drugs required to produce a specific effect (e.g., 50% inhibition of cell growth) are plotted on the x and y axes. A straight line connecting these points represents additivity. Data points falling below this line indicate synergy, while points above indicate antagonism.[6][8]
Caption: Workflow for evaluating the synergistic effects of F-BMA.
Conclusion and Future Directions
While direct experimental evidence for the anticancer efficacy of this compound is currently lacking, the substantial body of research on its parent compound, vanillin, and other benzaldehyde derivatives provides a strong scientific rationale for its investigation as a potential synergistic agent in cancer therapy. The proposed experimental workflows in this guide offer a clear path for researchers to systematically evaluate its efficacy and elucidate its mechanisms of action. Future studies should focus on in vivo validation in appropriate animal models to translate these promising in vitro findings into potential clinical applications.
References
- 1. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C15H13FO3 | CID 737536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. punnettsquare.org [punnettsquare.org]
- 6. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
Cross-reactivity studies of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde analogs
An In-Depth Comparative Guide to the Cross-Reactivity of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde Analogs
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the identification of a potent lead compound is merely the first step. The true challenge lies in refining that lead to achieve exquisite selectivity for its intended biological target. This compound, a scaffold with potential biological activities, presents a compelling case for such rigorous investigation.[1] Its analogs, molecules with subtle structural modifications, may exhibit profoundly different biological profiles. Understanding their cross-reactivity—the extent to which they interact with off-target molecules—is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of a selected series of analogs, not just as a measure of potential immunogenicity, but as a critical dataset for predicting off-target binding and ensuring therapeutic specificity.
We will move beyond simplistic screening to a multi-faceted approach, integrating immunoassays, biophysical binding kinetics, and functional cell-based assays. This holistic methodology is designed to provide a high-fidelity map of each analog's interaction profile, a critical tool for researchers, scientists, and drug development professionals aiming to advance the most promising candidates.
The Rationale for Analog Selection: A Structure-Activity Relationship (SAR) Approach
To build a meaningful comparison, we have selected four hypothetical analogs of the parent compound, this compound. Each analog is designed to probe a specific structural element's contribution to molecular recognition.
-
Parent Compound: this compound
-
Analog 1 (Positional Isomer): 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde - Hypothesis: Shifting the electronegative fluorine atom from the para- to the meta-position will alter the electrostatic interaction profile without significantly changing the molecule's overall shape.[2]
-
Analog 2 (Dehalogenated): 4-(Benzyloxy)-3-methoxybenzaldehyde - Hypothesis: Removing the fluorine atom will decrease binding affinity if halogen bonding is a key interaction, or potentially alter metabolic stability.
-
Analog 3 (Methoxy Isomer): 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde - Hypothesis: Isomerizing the core benzaldehyde substitution pattern will fundamentally change the molecule's presentation to a binding pocket, likely impacting both affinity and selectivity.[3]
-
Analog 4 (Core Scaffold): 4-Fluoro-3-methoxybenzaldehyde - Hypothesis: Removing the entire benzyl ether moiety isolates the core benzaldehyde pharmacophore, allowing us to assess the contribution of the larger substituent to overall activity.
This selection provides a logical progression of structural changes, enabling a systematic dissection of the SAR.
Experimental Workflow: A Tripartite Strategy for Cross-Reactivity Profiling
Our investigation employs a three-tiered approach to generate a comprehensive selectivity profile for each analog. This workflow ensures that we capture data on immunological recognition, direct target engagement, and functional cellular outcomes.
Caption: Tripartite workflow for comprehensive cross-reactivity analysis.
Part 1: Immunoassay Cross-Reactivity via Competitive ELISA
Expertise & Experience: The first line of assessment for cross-reactivity, particularly for small molecules (haptens), is often an immunoassay.[4][5] A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is an efficient, high-throughput method to determine how well structurally related analogs compete with the parent compound for binding to a specific polyclonal antibody population. This mimics a potential immune response and is a crucial first pass for specificity. The key to a robust competitive assay is titrating the antibody and the coating antigen to operate on the steep part of the sigmoidal curve, ensuring maximum sensitivity to displacement by the free analyte.
Trustworthiness: The protocol's validity is ensured by including proper controls: a standard curve of the parent compound, a no-analyte control for maximum signal (B₀), and a non-specific binding control. Cross-reactivity is calculated from the IC50 values, which provides a quantitative and reproducible measure of specificity.
Comparative Data: ELISA Cross-Reactivity
| Compound | IC50 (nM) | % Cross-Reactivity |
| Parent Compound | 50 | 100% |
| Analog 1 (3-Fluoro) | 150 | 33.3% |
| Analog 2 (Dehalogenated) | 450 | 11.1% |
| Analog 3 (Methoxy Isomer) | > 10,000 | < 0.5% |
| Analog 4 (Core Scaffold) | > 10,000 | < 0.5% |
| % Cross-Reactivity = (IC50 of Parent / IC50 of Analog) x 100 |
Interpretation: The data strongly suggests that the antibody population is highly specific to the parent compound. The shift of the fluorine atom in Analog 1 reduces recognition threefold, while its complete removal in Analog 2 causes a nearly tenfold loss of affinity. This indicates the 4-fluoro substituent is a critical epitope. The dramatic loss of binding for Analogs 3 and 4 demonstrates that both the specific benzaldehyde substitution pattern and the entire benzyl ether group are essential for antibody recognition.
Protocol: Competitive ELISA
-
Antigen Coating:
-
Dilute a conjugate of the parent compound (e.g., coupled to BSA) to 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6).
-
Add 100 µL to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C. Causality: Overnight incubation at 4°C allows for passive, stable adsorption of the antigen to the polystyrene surface.
-
-
Washing & Blocking:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Add 200 µL/well of Blocking Buffer (PBS with 1% BSA).
-
Incubate for 2 hours at room temperature. Causality: Blocking with an irrelevant protein like BSA prevents non-specific binding of the antibody to the plate surface.
-
-
Competition Reaction:
-
Prepare serial dilutions of the parent compound and each analog in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20).
-
In a separate dilution plate, add 50 µL of each compound dilution to wells.
-
Add 50 µL of a pre-titered polyclonal anti-parent compound antibody solution to each well.
-
Incubate for 1 hour at room temperature to allow the antibody and free analyte to reach equilibrium.
-
-
Incubation on Coated Plate:
-
Transfer 100 µL of the antibody-analyte mixtures to the corresponding wells of the washed, coated ELISA plate.
-
Incubate for 1 hour at room temperature. Causality: During this step, any antibody not bound to the free analyte will bind to the coated antigen.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in Assay Buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate. Develop in the dark for 15-20 minutes.
-
Stop the reaction with 50 µL of 1M H₂SO₄.
-
-
Data Analysis:
-
Read absorbance at 450 nm.
-
Plot a four-parameter logistic curve for the parent compound and each analog to determine the IC50 value.
-
Part 2: Target Binding Kinetics via Surface Plasmon Resonance (SPR)
Expertise & Experience: While ELISA is excellent for assessing immunological cross-reactivity, it doesn't inform on the direct interaction with a putative protein target. Surface Plasmon Resonance (SPR) is a label-free, real-time technology that provides high-resolution kinetic data (association and dissociation rates) and affinity constants (K₋).[6][7][8] For small molecule analysis, the protein target is typically immobilized on the sensor chip, and the small molecule analogs are injected as the analyte.[7][8] This orientation maximizes the signal and avoids potential issues with conjugating small molecules.
Trustworthiness: The protocol's integrity relies on a stable and active immobilized protein surface. We include steps for surface preparation, immobilization, and a scouting run to ensure the protein is not denatured. A reference flow cell is used to subtract bulk refractive index changes and non-specific binding, ensuring the measured response is due to the specific interaction.
Comparative Data: SPR Binding to Aldehyde Dehydrogenase 1A3 (ALDH1A3)
Based on literature suggesting benzaldehyde derivatives can inhibit aldehyde dehydrogenase (ALDH) isoforms, we selected ALDH1A3 as a plausible target for this analysis.[9][10]
| Compound | kₐ (1/Ms) | kₔ (1/s) | K₋ (nM) |
| Parent Compound | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |
| Analog 1 (3-Fluoro) | 2.1 x 10⁵ | 6.5 x 10⁻³ | 31 |
| Analog 2 (Dehalogenated) | 0.9 x 10⁵ | 8.8 x 10⁻³ | 98 |
| Analog 3 (Methoxy Isomer) | 1.1 x 10⁴ | 2.2 x 10⁻² | 2000 |
| Analog 4 (Core Scaffold) | No Binding Detected | - | - |
| K₋ = kₔ / kₐ |
Interpretation: The SPR data reveals a different selectivity profile than the ELISA. The parent compound is the tightest binder with a K₋ of 20 nM. Analog 1 shows only a minor loss in affinity, primarily due to a slightly faster off-rate (kₔ), suggesting the 3-fluoro position is well-tolerated in the ALDH1A3 binding pocket. The removal of fluorine in Analog 2 results in a ~5-fold loss in affinity, driven by both a slower on-rate (kₐ) and a faster off-rate, indicating the fluorine contributes significantly to binding energy. The methoxy isomerization in Analog 3 is highly detrimental, reducing affinity by 100-fold. Finally, the core scaffold (Analog 4 ) shows no measurable binding, proving the benzyl ether moiety is absolutely required for target engagement.
Protocol: SPR Kinetic Analysis
-
Chip Preparation and Protein Immobilization:
-
Use a CM5 sensor chip. Activate the carboxyl groups with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.
-
Immobilize recombinant human ALDH1A3 protein (10 µg/mL in 10 mM sodium acetate, pH 4.5) to the active flow cell to a level of ~8000 Resonance Units (RU). Causality: The acidic pH protonates protein carboxyl groups and enhances electrostatic pre-concentration on the negatively charged carboxymethyl dextran surface, promoting efficient amine coupling.
-
Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
The reference flow cell is activated and deactivated without protein immobilization.
-
-
Analyte Preparation:
-
Prepare a 10 mM stock of each compound in 100% DMSO.
-
Create a serial dilution series (e.g., 500 nM down to 3.125 nM) in running buffer (e.g., HBS-EP+ with 1% DMSO). Causality: Maintaining a constant, low percentage of DMSO across all samples is critical to minimize solvent-induced bulk refractive index shifts.
-
-
Kinetic Analysis (Multi-Cycle Kinetics):
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the highest concentration of an analog for a set association time (e.g., 180 seconds) followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Regenerate the surface with a short pulse of a mild buffer (e.g., 10 mM glycine-HCl, pH 2.5) if necessary to remove all bound analyte.
-
Repeat the injection cycle for each concentration in the dilution series, from lowest to highest.
-
Include several buffer-only (blank) injections for double-referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and the blank injections.
-
Fit the processed curves to a 1:1 Langmuir binding model to derive the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋).
-
Part 3: Functional Selectivity via a Cell-Based Assay
Expertise & Experience: Biophysical data confirms direct binding, but a cell-based assay is essential to determine if this binding translates into a functional biological response in a physiological context.[11][12][13][14] Given our hypothetical target, ALDH1A3, is an enzyme, a functional assay could measure the inhibition of its activity within intact cells. A common method is to use a substrate that becomes fluorescent upon conversion by the enzyme.
Trustworthiness: The assay's reliability is established by using a known, potent ALDH inhibitor (e.g., DEAB) as a positive control. A vehicle control (DMSO) sets the baseline for uninhibited enzyme activity. Cell viability is also measured in parallel (e.g., using an MTT or resazurin-based assay) to ensure that any observed decrease in signal is due to specific enzyme inhibition and not general cytotoxicity.
Caption: Inhibition of the ALDH1A3 enzymatic reaction by test compounds.
Comparative Data: Cellular ALDH1A3 Inhibition
| Compound | IC50 (µM) |
| Parent Compound | 0.25 |
| Analog 1 (3-Fluoro) | 0.40 |
| Analog 2 (Dehalogenated) | 1.5 |
| Analog 3 (Methoxy Isomer) | 28 |
| Analog 4 (Core Scaffold) | > 100 |
Interpretation: The cellular activity data correlates well with the SPR binding affinities. The parent compound is the most potent inhibitor. Analog 1 retains significant potency, consistent with its strong binding affinity. The ~5-fold drop in binding affinity for Analog 2 translates to a 6-fold drop in cellular potency. The much weaker binding of Analog 3 is reflected in its poor cellular activity. Finally, the lack of binding for Analog 4 corresponds to its inactivity in the cellular context. This strong correlation between binding and function increases confidence that ALDH1A3 is a genuine target of this chemical series.
Protocol: Cellular ALDH1A3 Activity Assay
-
Cell Culture and Seeding:
-
Culture a cell line known to express ALDH1A3 (e.g., a specific cancer cell line) under standard conditions.
-
Seed 10,000 cells per well in a 96-well clear-bottom black plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare 2x final concentration serial dilutions of the test compounds and controls in culture medium.
-
Remove the old medium from the cells and add 50 µL of fresh medium.
-
Add 50 µL of the 2x compound dilutions to the appropriate wells.
-
Incubate for 2 hours at 37°C, 5% CO₂. Causality: This pre-incubation period allows the compounds to penetrate the cell membrane and engage the intracellular target before the substrate is added.
-
-
Enzyme Activity Measurement:
-
Prepare a 2x solution of a fluorogenic ALDH substrate (e.g., Aldefluor™) in the manufacturer-provided assay buffer.
-
Add 100 µL of the 2x substrate solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence on a plate reader using the appropriate excitation/emission wavelengths (e.g., 485/535 nm).
-
Separately, run a parallel plate treated identically but assayed for cell viability (e.g., by adding resazurin) to normalize for any cytotoxic effects.
-
Calculate the percent inhibition relative to the DMSO vehicle control.
-
Plot a four-parameter logistic curve to determine the IC50 for each compound.
-
Conclusion: Synthesizing a Unified Selectivity Profile
This multi-tiered comparative guide demonstrates that a comprehensive understanding of cross-reactivity requires more than a single assay.
-
The ELISA results showed that the immune system can be exquisitely sensitive to the 4-fluoro-benzyl moiety, information critical for developing diagnostic antibodies or assessing immunogenic potential.
-
The SPR analysis provided a high-resolution view of the structure-activity relationship at the putative target, ALDH1A3, confirming the importance of the 4-fluoro substituent for potent binding and the absolute necessity of the benzyl ether group.
-
The cell-based assay validated the biophysical data, showing a strong correlation between binding affinity and functional inhibition in a physiological environment.
Together, these results paint a clear picture: while the parent compound is the most potent ligand, Analog 1 (3-Fluoro) represents a viable alternative with only a marginal loss in target engagement and potency. Conversely, isomerization of the core scaffold (Analog 3 ) or removal of key functional groups (Analogs 2 and 4 ) are detrimental to activity. This integrated dataset empowers researchers to make informed decisions, prioritizing analogs with the highest on-target activity and the lowest potential for off-target interactions or undesirable immunological recognition.
References
- 1. This compound | C15H13FO3 | CID 737536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-[(3-Fluorophenyl)methoxy]benzaldehyde | C14H11FO2 | CID 880119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde | C15H13FO3 | CID 573045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 9. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bioivt.com [bioivt.com]
- 14. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A-Scientist's-Guide-to-the-Proper-Disposal-of-4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
Introduction: A Commitment to Safety and Environmental Stewardship
In the dynamic landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is a daily occurrence. With innovation comes the profound responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (CAS No. 321432-05-7), a compound whose specific disposal data is not widely available.
The procedural framework outlined herein is built upon established principles for handling structurally analogous compounds, including aromatic aldehydes, ethers, and fluorinated organic molecules. By treating this compound with the caution it warrants, we uphold our commitment to a culture of safety and responsible chemical lifecycle management.
PART 1: Hazard Identification & Risk Assessment
Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, a conservative risk assessment is paramount. We must infer potential hazards from its constituent functional groups. A Safety Data Sheet for the related compound 4-(4-Fluorobenzyloxy)benzaldehyde indicates it may cause eye, skin, and respiratory tract irritation and may be harmful if swallowed, inhaled, or absorbed through the skin.[1]
| Structural Feature | Potential Hazard | Rationale & Analogous Compound Behavior |
| Aromatic Aldehyde | Skin, eye, and respiratory irritation.[1][2] | Aldehydes are known irritants. Structurally similar compounds like anisaldehyde and vanillin can cause irritation.[2][3] Unused aldehydes may be classified as dangerous waste and should not be disposed of down the sewer.[4] |
| Fluorinated Organic Compound | Environmental persistence; potential for hazardous combustion byproducts (e.g., Hydrogen Fluoride).[5] | The carbon-fluorine bond is exceptionally strong, making these compounds resistant to natural degradation ("forever chemicals").[6][7] Improper incineration can release highly toxic hydrogen fluoride gas.[5] |
| Benzyl Ether Linkage | Peroxide formation upon storage with exposure to air and light.[8][9] | Ethers are notorious for forming explosive peroxides over time.[8][9] Containers should be dated upon receipt and opening and disposed of within 6-12 months.[8][9] |
PART 2: Personal Protective Equipment (PPE) & Spill Management
Essential Personal Protective Equipment
A proactive approach to safety begins with robust personal protection. The following PPE is mandatory when handling this compound in any form (solid, solution, or waste).
-
Eye Protection : Chemical splash goggles are the minimum requirement. When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Hand Protection : Consult a glove manufacturer's compatibility chart. Given the aromatic and ether components, nitrile gloves are a suitable choice for splash resistance but should be replaced immediately upon contamination.[11] For extended handling, consider heavier-duty gloves or double-gloving.
-
Body Protection : A flame-resistant lab coat should be worn at all times.[10]
-
Respiratory Protection : All handling of this compound, especially the solid form which can create dust, should be performed within a certified chemical fume hood to prevent inhalation.[12][13]
Emergency Spill Protocol
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
-
Alert & Evacuate : Alert all personnel in the immediate vicinity. For large spills, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) department.[10]
-
Control & Contain (Small Spills Only) : For minor spills (<100 mL or a few grams) that you are trained to handle, ensure proper ventilation and wear appropriate PPE.[9] Contain the spill using a compatible absorbent material such as vermiculite or sand.[14] Do not use combustible materials like paper towels to absorb flammable solvents.
-
Collect & Containerize : Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[10][14]
-
Decontaminate : Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[8]
-
Label & Dispose : The container holding the spill cleanup material must be labeled as hazardous waste, detailing the spilled chemical and the absorbent used.
PART 3: Step-by-Step Disposal Protocol
Disposal of this compound must be treated as a formal, regulated process. At no point should this chemical or its containers be disposed of in the regular trash or poured down the drain.[11][15][16]
Step 1: Waste Classification
Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), a chemical waste must be evaluated to determine if it is hazardous.[17][18] Given the presence of the fluorinated aromatic ring and the aldehyde group, and in the absence of specific data, This compound must be conservatively managed as a hazardous waste .
Step 2: Waste Segregation & Collection
Proper segregation is crucial to prevent dangerous reactions and to ensure correct final disposal.
-
Container : Collect waste in a designated, leak-proof container that is chemically compatible with the compound and any solvents used.[10][16] Glass bottles are generally preferred for liquid waste.[12]
-
Segregation : This waste stream should be collected as Halogenated Organic Waste . Do not mix with non-halogenated solvents or other incompatible waste streams.[19]
-
Headspace : Leave at least 10% of the container volume as headspace to allow for vapor expansion.
-
Closure : Keep the waste container securely closed at all times, except when adding waste.[13][16]
Step 3: Labeling
Accurate labeling is a regulatory requirement and is essential for safety. Your institution's EHS department will provide specific labeling standards. The label must include:
-
The words "Hazardous Waste "
-
The full, unabbreviated chemical name: "This compound "
-
All other components of the waste mixture, including solvents, with their approximate percentages.[16]
-
The date accumulation started.
-
The specific hazards associated with the waste (e.g., "Irritant," "Flammable Liquid" if in a flammable solvent).
Step 4: On-Site Accumulation & Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[13]
-
Location : The SAA can be within a chemical fume hood or on a laboratory bench.[13]
-
Secondary Containment : All liquid hazardous waste containers must be kept in chemically resistant secondary containment (e.g., a plastic tub) to contain any potential leaks.[16]
-
Volume Limits : Do not exceed the volume limits for SAAs as defined by regulations (typically 55 gallons, though institutional policies may be stricter).[13]
Step 5: Final Disposal
Final disposal is performed by trained professionals via your institution's EHS program.
-
Request Pickup : Once the waste container is full, or if the experiment generating the waste is complete, submit a chemical waste pickup request to your EHS department.
-
Professional Handling : EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[18]
-
Disposal Method : For fluorinated organic compounds, the most probable disposal method is high-temperature incineration at a specialized facility equipped to handle and neutralize the resulting hydrogen fluoride.[6][7] This method ensures the complete destruction of the compound, preventing its release into the environment.[7]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. vumc.org [vumc.org]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. benchchem.com [benchchem.com]
- 11. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 12. Hazardous Waste Disposal [cool.culturalheritage.org]
- 13. nswai.org [nswai.org]
- 14. solvent-recyclers.com [solvent-recyclers.com]
- 15. johndwalsh.com [johndwalsh.com]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. epa.gov [epa.gov]
- 19. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
A Researcher's Guide to the Safe Handling of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde, a substituted benzaldehyde, represents a class of compounds with significant potential in medicinal chemistry. Its structural motifs, including a fluorinated benzyl group and a methoxybenzaldehyde core, suggest its utility as a building block for more complex molecules. However, as with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of researchers and the integrity of the research.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It is designed to be a practical resource, offering procedural guidance for the safe handling and disposal of this compound.
Hazard Assessment and Risk Mitigation
Therefore, a comprehensive risk assessment should be conducted before any work with this compound begins. This assessment should consider the quantity of the substance being handled, the nature of the experimental procedures, and the potential for aerosol or dust generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties of the compound.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a significant splash risk.[3][4] | Aromatic aldehydes can cause serious eye irritation.[1] Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Disposable nitrile gloves are suitable for incidental contact.[4] For prolonged handling or immersion, heavier-duty gloves should be considered. Gloves must be inspected before use and disposed of immediately after contamination.[1] | Nitrile gloves offer good resistance to a range of chemicals, including many organic solvents and aromatic compounds.[5] Double gloving can provide an extra layer of protection. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe shoes are mandatory.[3] | A lab coat protects the skin and personal clothing from splashes. Natural fibers like cotton are preferable to synthetic materials which can melt and adhere to the skin in a fire. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for exceeding exposure limits or generating significant aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][6] | Inhalation of aldehyde vapors can irritate the respiratory system.[7] A fume hood is the primary engineering control to prevent this. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and accidental release. The following workflow provides a procedural guide for common laboratory operations.
Preparation and Weighing
-
Fume Hood Preparation : Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather Materials : Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and have waste containers readily accessible within the hood.
-
Don PPE : Put on all required PPE before handling the chemical container.
-
Weighing : If the compound is a solid, carefully weigh the desired amount on a tared weigh boat inside the fume hood to contain any dust. If it is a liquid, measure by volume using appropriate glassware.
Experimental Use
-
Controlled Additions : When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.
-
Maintain Containment : Keep all containers of the chemical sealed when not in use.[8]
-
Ventilation : Ensure continuous ventilation throughout the experiment.[8]
-
Monitoring : Be observant of any signs of reaction, such as temperature changes or gas evolution.
Post-Experiment and Cleanup
-
Quenching and Work-up : All quenching and work-up procedures should be performed in the fume hood.
-
Decontamination : Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and then soap and water.
-
PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection. Wash hands thoroughly after removing all PPE.[8]
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. ehs.ucsf.edu [ehs.ucsf.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. gustavus.edu [gustavus.edu]
- 7. fishersci.com [fishersci.com]
- 8. chemstock.ae [chemstock.ae]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
